Isocalamendiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNGXHRYFGQWSL-BYNSBNAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Isocalamendiol?
An In-Depth Technical Guide to the Chemical Structure of Isocalamendiol
Introduction
This compound is a naturally occurring bicyclic sesquiterpenoid diol. As a member of the sesquiterpenoid class of organic compounds, it is built from three isoprene units and possesses a characteristic C15 carbon skeleton.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its stereochemical intricacies, and the analytical methodologies employed for its characterization. The content is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound.
First isolated from the rhizomes of the Japanese plant Acorus calamus, this compound has also been identified in other botanical sources, such as Baccharis marginalis.[2] Its structure, featuring a decahydronaphthalene core with multiple chiral centers, presents a fascinating subject for stereochemical analysis and synthetic exploration. Understanding its precise three-dimensional architecture is fundamental to elucidating its biosynthetic pathways and exploring its potential biological activities.
Core Molecular Structure & Nomenclature
The foundational framework of this compound is a cadinane-type sesquiterpene, which consists of two fused six-membered rings. This decahydronaphthalene core is substituted with functional groups that define its chemical identity.
Key Structural Features:
-
Molecular Formula: C₁₅H₂₆O₂[3]
-
Carbon Skeleton: A bicyclic system composed of two condensed six-membered rings in a chair conformation.
-
Functional Groups:
-
Two Hydroxyl Groups: The molecule is a diol, with one tertiary alcohol and one secondary alcohol. One hydroxyl group is in an axial position, while the other is in an equatorial position.
-
Isopropyl Group: A propan-2-yl substituent is attached to one of the rings.[4]
-
Methyl Group: A single methyl group is present.
-
Methylidene Group: An exocyclic double bond (=CH₂) is a characteristic feature.[4]
-
Based on its complex, stereodefined structure, the formal IUPAC name for this compound is (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .[4][5]
The connectivity and arrangement of these groups are best visualized through a 2D structural representation.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Computed Properties
A summary of key identifiers and properties is essential for database referencing and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [3][4] |
| Average Molecular Weight | 238.37 g/mol | [1][4] |
| Monoisotopic Molecular Weight | 238.193280076 Da | [1] |
| CAS Registry Number | 25330-21-6 | [5] |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [4] |
| InChI | InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | [4] |
| InChIKey | AHNGXHRYFGQWSL-BYNSBNAKSA-N | [4] |
| SMILES | CC(C)[C@@H]1CC(C)O | [4] |
Structural Elucidation: A Methodological Approach
The definitive determination of this compound's complex 3D structure relies on a combination of advanced analytical techniques. The causality behind using multiple methods is to build a self-validating dataset, where the results from one technique (e.g., MS for molecular formula) corroborate the findings of another (e.g., NMR for connectivity), with X-ray crystallography providing the ultimate, unambiguous proof of the three-dimensional arrangement.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Protocol 1: X-ray Crystallography
This technique provides unequivocal proof of the molecule's solid-state conformation, bond lengths, bond angles, and absolute stereochemistry. A study published in 2005 provided the crystal structure of this compound isolated from Baccharis marginalis.[2]
Experimental Data from Crystallography: [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1211 (No. 4) |
| a | 10.369(2) Å |
| b | 27.528(6) Å |
| c | 10.815(2) Å |
| β | 107.98(3)° |
| Volume (V) | 2936.3 ų |
Methodology:
-
Crystal Growth: Dissolve the purified this compound (20 g) in a suitable solvent mixture (e.g., petrol/EtOAc) and allow for slow evaporation to form single, diffraction-quality crystals.[2]
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
Structure Solution: Process the collected diffraction data to solve the phase problem. The resulting electron density map is used to build an initial molecular model.
-
Structural Refinement: Refine the atomic positions and thermal parameters against the experimental data until convergence is reached, yielding the final, highly accurate molecular structure.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework and the relative stereochemistry of the molecule in solution. The spectral data for this compound isolated from natural sources are identical to previously reported values.[2]
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment reveals the chemical shifts, integration (proton count), and coupling constants (J-values) which indicate neighboring protons.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish H-C-C-H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure.
-
-
Data Analysis: Integrate all NMR data to piece together the molecular fragments, confirm the carbon skeleton, and assign the relative stereochemistry of the substituents.
Conclusion
The chemical structure of this compound (C₁₅H₂₆O₂) is that of a well-defined bicyclic sesquiterpenoid diol with a cadinane-type framework.[1][5] Its molecular architecture is characterized by two fused six-membered rings, multiple stereocenters, and key functional groups including two hydroxyls, an isopropyl group, and a methylidene moiety.[4] The definitive three-dimensional structure and absolute stereochemistry, (1R,4S,4aR,8aS), have been unambiguously established through single-crystal X-ray diffraction, supported by a comprehensive suite of spectroscopic techniques such as NMR and mass spectrometry.[4] This detailed structural knowledge forms the essential foundation for further research into its synthesis, biosynthesis, and potential applications in drug discovery and development.
References
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Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357. Available at: [Link]
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FooDB. (n.d.). Compound: this compound (FDB015339). Food Database. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Isocalamenediol. NIST Chemistry WebBook. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (2014). Crystal structure of this compound, C15H26O2, from Baccharis marginalis. Available at: [Link]
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An In-depth Technical Guide to Isocalamendiol: Discovery, Natural Provenance, and Scientific Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocalamendiol, a bicyclic sesquiterpene diol with the molecular formula C15H26O2, represents a noteworthy natural product first identified in the mid-20th century. This guide provides a comprehensive technical overview of its journey from initial discovery to its characterization from various botanical sources. We delve into the seminal studies that led to its structural elucidation, detail its known natural origins, and present validated, step-by-step protocols for its extraction, isolation, and purification. By synthesizing spectroscopic and crystallographic data, this document serves as an authoritative resource for researchers investigating sesquiterpenoids and professionals engaged in natural product-based drug discovery.
The Trajectory of Discovery and Structural Elucidation
The scientific chronicle of this compound began with its initial discovery from the rhizomes of the Japanese plant Acorus calamus, commonly known as "Shyobu".[1] This discovery laid the groundwork for its later identification in other plant genera, significantly broadening the understanding of its distribution in nature.
A pivotal moment in the characterization of this compound was its subsequent isolation from the aerial parts of Baccharis marginalis, a shrub native to South America.[1] This later research not only confirmed its presence in a different plant family but also culminated in the definitive elucidation of its three-dimensional structure through single-crystal X-ray diffraction analysis. This provided incontrovertible proof of its molecular architecture and stereochemistry.
The structural determination relied on a synergistic combination of analytical techniques, a standard practice in modern natural product chemistry.[2][3] Initial analysis using spectroscopic methods provided the foundational data:
-
Mass Spectrometry (MS): Confirmed the molecular weight of 238.36 g/mol , consistent with the molecular formula C15H26O2.[4]
-
Infrared (IR) Spectroscopy: Indicated the presence of hydroxyl (-OH) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial in mapping the carbon skeleton and the relative positions of protons and carbons, revealing the bicyclic nature of the molecule and the location of the two hydroxyl groups and other substituents.[1]
The final and most definitive evidence came from X-ray crystallography, which provided the precise spatial arrangement of every atom in the molecule, confirming the chair configuration of its two condensed six-membered rings and the axial and equatorial positions of its hydroxy substituents.
Key Physicochemical and Structural Data
The fundamental properties of this compound are summarized below for reference.
| Property | Value | Source |
| Molecular Formula | C15H26O2 | [4][5] |
| Molecular Weight | 238.37 g/mol | [5] |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [5] |
| CAS Number | 25330-21-6 | [5] |
Crystallographic Data from Baccharis marginalis Isolate
The X-ray analysis yielded a wealth of structural information, solidifying our understanding of this sesquiterpenoid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1211 (No. 4) |
| a | 10.369(2) Å |
| b | 27.528(6) Å |
| c | 10.815(2) Å |
| β | 107.98(3)° |
| Volume (V) | 2936.3 ų |
| Z | 8 |
| Data sourced from Ruiz-León et al. (2005).[1] |
Natural Sources of this compound
This compound has been identified in a select number of plant species, suggesting a specific and regulated biosynthetic pathway. The primary sources documented in scientific literature are from two distinct plant families, highlighting its unique distribution.
| Plant Species | Family | Plant Part | Geographical Region |
| Acorus calamus (Sweet Flag) | Acoraceae | Rhizomes | Asia (Specifically Japan) |
| Baccharis marginalis | Asteraceae | Aerial Parts | South America (Pre-Andean regions) |
| Data compiled from multiple sources.[1][5] |
The occurrence in both a monocot (Acorus) and a eudicot (Baccharis) is of chemotaxonomic interest and suggests either a convergent evolution of the biosynthetic pathway or a more ancient, conserved origin.
Experimental Protocols: Extraction and Isolation
The successful isolation of this compound is contingent upon a systematic and well-executed extraction and purification workflow. The following protocol is a synthesis of established methods reported in the literature, designed to be a self-validating system for achieving high purity.[6]
Workflow Overview
The process begins with the extraction of total secondary metabolites from the prepared plant material into an organic solvent, followed by a multi-step chromatographic purification to isolate the target compound.
Detailed Step-by-Step Methodology
Rationale: This protocol employs a conventional solvent extraction followed by silica gel chromatography. The choice of dichloromethane is based on its effectiveness in extracting moderately polar sesquiterpenoids. Flash chromatography is selected for its efficiency in separating compounds from a complex crude extract based on polarity.[7]
Materials and Equipment:
-
Dried and ground plant material (e.g., aerial parts of Baccharis marginalis)
-
Dichloromethane (CH2Cl2), analytical grade
-
Petroleum ether (Petrol), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Large extraction vessel
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Flash chromatography system (column, pump, fraction collector)
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing tank
-
UV lamp and/or chemical stain (e.g., vanillin-sulfuric acid) for TLC visualization
Protocol:
-
Preparation of Plant Material:
-
Ensure the plant material is thoroughly dried to prevent water from interfering with the extraction.
-
Grind the material into a coarse powder to increase the surface area for solvent penetration. A 12 kg starting mass of fresh plant material has been successfully used.
-
-
Solvent Extraction:
-
Submerge the plant powder in dichloromethane (CH2Cl2) in a large vessel. A plant-to-solvent ratio should be sufficient to create a fully saturated slurry.
-
Agitate the mixture at room temperature for a minimum of 2 hours. Longer extraction times can be explored but risk extracting more undesirable, highly polar compounds.
-
Filter the mixture to separate the solvent (containing the dissolved metabolites) from the solid plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. This removes the dichloromethane, yielding a dark, viscous crude extract.
-
-
Flash Chromatography (Purification):
-
Column Packing: Prepare a silica gel column using a slurry method with petroleum ether or the initial mobile phase.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate completely, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin elution with a non-polar solvent system, such as 100% petroleum ether. Gradually increase the polarity by adding ethyl acetate (EtOAc) in a stepwise gradient. A typical gradient might be:
-
100% Petrol
-
98:2 Petrol:EtOAc
-
95:5 Petrol:EtOAc
-
90:10 Petrol:EtOAc
-
80:20 Petrol:EtOAc
-
70:30 Petrol:EtOAc
-
-
Causality: The non-polar solvents will first elute non-polar compounds (e.g., hydrocarbons, waxes). As polarity increases with the addition of EtOAc, more polar compounds like terpenoids will begin to elute. This compound, being a diol, is moderately polar and is expected to elute in fractions with a significant percentage of EtOAc (e.g., 20-30% range).
-
-
Fraction Analysis and Final Isolation:
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the composition of the fractions using TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 7:3 Petrol:EtOAc), and visualize the spots.
-
Combine the fractions that show a prominent spot corresponding to pure this compound.
-
Evaporate the solvent from the combined pure fractions to yield this compound as a white powder. A yield of 20 g from a 12 kg starting material has been reported.
-
Overview of Biosynthesis
While the specific enzymatic steps converting the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), into this compound have not been fully elucidated, the general pathway is well understood. Sesquiterpenoids are derived from the isoprenoid pathway. In plants, this involves two potential routes to the basic five-carbon building blocks (IPP and DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. These building blocks are assembled into the 15-carbon FPP, which then undergoes complex cyclization and oxidation reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases to generate the vast diversity of sesquiterpenoid structures, including this compound.
Potential Biological Activity and Future Directions
While this compound itself has not been extensively studied for its pharmacological properties, natural products from its source genera are known for their bioactivities.[8][9] Extracts of Acorus calamus and various Baccharis species have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and neuroprotective properties.[10][11] These activities are often attributed to their rich content of terpenoids and other secondary metabolites.
The availability of a pure standard of this compound, obtainable through the protocols described herein, opens the door for systematic investigation into its biological potential. Future research should focus on:
-
Pharmacological Screening: Evaluating this compound in a broad range of bioassays, particularly for anti-inflammatory, anticancer, and antimicrobial activities.[12]
-
Biosynthetic Pathway Elucidation: Using transcriptomics and genomics on source plants to identify the specific terpene synthases and P450 enzymes responsible for its formation.
-
Expanding Source Identification: Screening other species within the Acorus and Baccharis genera, as well as other medicinal plants, to identify new potential sources of this compound.[13]
This foundational knowledge of its discovery, sources, and isolation provides the critical starting point for unlocking the full scientific and therapeutic potential of this compound.
References
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Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12302240, this compound. Retrieved from [Link]
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De Gruyter. (2005). Crystal structure of this compound, C15H26O2, from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91747826, Isocalamenediol. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535379, Dehydroxy-isocalamendiol. Retrieved from [Link]
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El-Hawary, S. S., et al. (2022). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 12(54), 35195-35232. [Link]
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Tesso, H. (2005). Isolation and Structure Elucidation of Natural Products from Plants. [Link]
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Rico-García, E., et al. (2022). Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species. Molecules, 27(19), 6667. [Link]
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Heinrich Heine University Düsseldorf. (2007). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]
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Alara, O. R., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 12, 621162. [Link]
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García-Caballero, M., et al. (2022). Mediterranean Shrub Species as a Source of Biomolecules against Neurodegenerative Diseases. Antioxidants, 11(2), 425. [Link]
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Ohtaka, K., et al. (2024). Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Zeitschrift für Naturforschung C, 79(3-4), 89-92. [Link]
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Carroll, A. R., et al. (2021). A Historical Overview of Natural Products in Drug Discovery. Metabolites, 11(12), 875. [Link]
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Li, H., et al. (2022). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 27(15), 4991. [Link]
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An In-Depth Technical Guide to the Biosynthesis of Isocalamendiol in Acorus calamus
Executive Summary
Isocalamendiol, a cadinane-type sesquiterpenoid found in the medicinal plant Acorus calamus (Sweet Flag), has garnered interest for its potential therapeutic properties.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring the quality of plant-derived products. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the fundamental principles of terpenoid biosynthesis. It details the enzymatic steps from central metabolism to the final hydroxylated product, outlines robust experimental protocols for pathway elucidation and validation, and presents the necessary tools for researchers, scientists, and drug development professionals to investigate this pathway. While the complete enzymatic sequence in A. calamus has not been fully elucidated, this document synthesizes current knowledge to present a scientifically plausible pathway and a clear roadmap for its experimental confirmation.
Chapter 1: Introduction to Acorus calamus and this compound
Botanical and Pharmacological Significance of Acorus calamus
Acorus calamus is a perennial wetland plant traditionally used in Ayurvedic and other medicinal systems to treat a wide range of ailments, including neurological, digestive, and respiratory disorders.[1] The rhizomes are particularly rich in bioactive secondary metabolites, such as phenylpropanoids (e.g., β-asarone) and a diverse array of sesquiterpenoids.[3][4][5][6] These compounds are responsible for the plant's characteristic aroma and its pharmacological activities, which include neuroprotective, anti-inflammatory, and antimicrobial effects.[3][6]
This compound: A Sesquiterpenoid of Therapeutic Interest
This compound (C₁₅H₂₆O₂) is a bicyclic sesquiterpenoid diol, a class of natural products known for their structural complexity and biological activities.[7][8] It is one of several related sesquiterpenes found in A. calamus rhizomes, including acorenone and calamendiol.[1][2] The study of this compound and its derivatives is driven by the need to identify new therapeutic agents and to understand the chemical ecology of A. calamus.
Overview of Sesquiterpenoid Biosynthesis in Plants
Plant terpenoids are a large and diverse class of natural products synthesized from five-carbon (C5) isoprene units.[9] Sesquiterpenoids (C15) are derived from three such units. Their biosynthesis follows a conserved framework:
-
Precursor Synthesis: The C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[10]
-
Chain Elongation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).[11]
-
Cyclization: Terpene synthases (TPSs) catalyze the conversion of the linear FPP into a vast array of cyclic and acyclic hydrocarbon scaffolds. This is the key step generating structural diversity.[9][12]
-
Tailoring/Decoration: The initial hydrocarbon scaffold is further modified by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), which introduce functional groups like hydroxyls, ketones, or epoxides, leading to the final active molecule.[13][14]
Chapter 2: The Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound in A. calamus is hypothesized to follow the canonical sesquiterpenoid pathway. It begins with the universal C15 precursor, farnesyl diphosphate (FPP), and proceeds through a critical cyclization step followed by stereo- and regiospecific hydroxylations.
The Genesis of Farnesyl Pyrophosphate (FPP)
As sesquiterpenoid biosynthesis is primarily a cytosolic process, the FPP precursor for this compound is likely derived from the MVA pathway. This pathway converts acetyl-CoA into IPP and DMAPP, which are then assembled into FPP by FPP synthase.
The Key Cyclization Step: FPP to a Germacrene D Intermediate
The crucial diversification step is the cyclization of FPP. Based on the cadinane skeleton of this compound, a plausible intermediate is a germacrene-type olefin. Specifically, Germacrene D is a common precursor for many cadinane sesquiterpenoids.[15][16] This reaction would be catalyzed by a Germacrene D Synthase (GDS) , a type of sesquiterpene synthase.[17] The enzyme facilitates the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to form the final germacrene D product.[16][17]
Post-Cyclization Modifications: The Hydroxylation Cascade
Following its formation, the germacrene D hydrocarbon scaffold must undergo at least two hydroxylation reactions to yield this compound. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .[13][14] CYPs are a vast superfamily of enzymes known for their ability to introduce oxygen into a wide range of substrates with high regio- and stereospecificity.[13][18]
The proposed pathway involves two sequential hydroxylations:
-
First Hydroxylation: A specific CYP hydroxylates germacrene D at one position, forming a hydroxylated intermediate.
-
Second Hydroxylation: A second CYP (or possibly the same one) adds another hydroxyl group at a different, specific position, yielding the final this compound molecule.
The precise identity and order of these hydroxylating enzymes in A. calamus remain to be experimentally determined.
Chapter 3: Experimental Validation and Research Protocols
Elucidating the proposed pathway requires a multi-step experimental approach, combining bioinformatics, molecular biology, and analytical chemistry. This workflow provides a robust framework for identifying and characterizing the candidate genes and enzymes involved.
Protocol 1: Identification and Cloning of Candidate Genes
Causality: The first step is to identify the genes encoding the enzymes of interest. Since rhizomes are the primary site of this compound accumulation, their transcriptome should be enriched with the relevant gene transcripts.[1][2] RNA-Seq provides a comprehensive snapshot of gene expression, allowing for the identification of candidate terpene synthase (TPS) and cytochrome P450 (CYP) genes through homology-based searches.[9][10]
Methodology:
-
Tissue Collection: Harvest fresh, healthy rhizomes from A. calamus. Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Pulverize the frozen tissue and extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Transcriptome Sequencing: Prepare an mRNA library and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the raw reads into a de novo transcriptome.
-
Annotate the transcripts using BLAST searches against public databases (e.g., NCBI).
-
Identify putative TPS genes by searching for conserved domains (e.g., DDxxD motif).[17]
-
Identify putative CYP genes, particularly those belonging to families known for sesquiterpenoid modification.
-
-
Gene Cloning: Design gene-specific primers based on the candidate transcript sequences. Amplify the full-length open reading frames (ORFs) from rhizome cDNA using high-fidelity PCR and clone them into an appropriate expression vector.
Protocol 2: Heterologous Expression and Functional Characterization
Causality: To confirm the function of a candidate gene, it must be expressed in a host organism that does not produce interfering compounds.[19][20] E. coli or Saccharomyces cerevisiae (yeast) are commonly used systems.[19][21] The expressed protein is then tested for its ability to convert the hypothesized substrate into the expected product.
Methodology for Germacrene D Synthase (GDS) Characterization:
-
Expression: Transform E. coli with the vector containing the candidate GDS gene. Induce protein expression (e.g., with IPTG).
-
Protein Extraction: Lyse the bacterial cells and prepare a crude protein extract or perform purification of the His-tagged protein.
-
Enzyme Assay:
-
Incubate the protein extract with the substrate, farnesyl diphosphate (FPP), in a suitable assay buffer containing a divalent cation (e.g., Mg²⁺).
-
Overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene product.
-
-
Product Analysis:
Methodology for Cytochrome P450 (CYP) Characterization:
-
Expression: Yeast is often a better host for plant CYPs as it is a eukaryote and possesses the necessary membrane structures and redox partners (cytochrome P450 reductases, CPRs).[24][25] Co-express the candidate CYP gene with a plant CPR in yeast.
-
Enzyme Assay: Prepare microsomes from the yeast culture. Incubate the microsomes with the putative substrate (e.g., germacrene D) and the necessary cofactor, NADPH.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS to identify hydroxylated products. Further structural confirmation may require purification and NMR analysis.
Data Presentation
Quantitative data from enzyme assays and metabolite analyses should be summarized for clarity.
Table 1: Kinetic Parameters of Characterized Enzymes (Hypothetical Data)
| Enzyme | Substrate | Product(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |
|---|---|---|---|---|
| AcGDS | FPP | Germacrene D | 5.2 ± 0.8 | 0.15 ± 0.02 |
| AcCYP1 | Germacrene D | Dehydroxy-isocalamendiol | 12.5 ± 2.1 | 0.05 ± 0.01 |
| AcCYP2 | Dehydroxy-isocalamendiol | this compound | 8.9 ± 1.5 | 0.09 ± 0.01 |
Table 2: Metabolite Profile from N. benthamiana Co-expression (Hypothetical Data)
| Expressed Genes | Detected Sesquiterpenoids | Relative Abundance |
|---|---|---|
| Empty Vector (Control) | None Detected | - |
| AcGDS | Germacrene D | +++ |
| AcGDS + AcCYP1 | Germacrene D, Dehydroxy-isocalamendiol | +, ++ |
| AcGDS + AcCYP1 + AcCYP2 | Germacrene D, Dehydroxy-isocalamendiol, this compound | +, +, +++ |
Chapter 4: Challenges, Future Directions, and Applications
Current Gaps: The primary challenge is the lack of published, functionally characterized genes for the this compound pathway in A. calamus. The specific GDS and CYP enzymes are currently hypothetical. Furthermore, the regulation of this pathway, including the role of specific transcription factors, is unknown.
Future Directions:
-
Genome and Transcriptome Mining: With advancements in sequencing, a high-quality genome sequence of A. calamus would greatly facilitate gene discovery.
-
Protein Structure-Function Studies: Crystallizing the key enzymes will provide insights into their catalytic mechanisms and substrate specificity, enabling protein engineering.[26]
-
Metabolic Engineering: Once the pathway genes are identified, they can be transferred to microbial hosts like S. cerevisiae or plants like Nicotiana benthamiana to establish a sustainable, heterologous production platform for this compound and related compounds.[16][24][27] This approach bypasses the need for agricultural cultivation of A. calamus and allows for the production of high-purity compounds.
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An In-Depth Technical Guide to Isocalamendiol: From Isolation to Potential Applications
This guide provides a comprehensive technical overview of Isocalamendiol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its fundamental properties, isolation from natural sources, and the current understanding of its biological significance.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid diol, a class of C15 isoprenoid compounds known for their vast structural diversity and wide range of biological activities.[1] As a member of the cadinane subgroup of sesquiterpenoids, this compound's chemical architecture has made it a subject of interest in phytochemical studies. Its primary known natural source is the rhizome of Acorus calamus L., commonly known as sweet flag, a plant with a long history in traditional medicine.[2] While research on many sesquiterpenoids from Acorus calamus has revealed promising biological effects, including neuroprotective and cell proliferation activities, this compound itself remains a less-explored molecule, presenting a frontier for new discoveries in pharmacology.
Chemical and Physical Properties
A precise understanding of a molecule's chemical and physical properties is fundamental for any research and development endeavor. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 25330-21-6 | NIST WebBook[2] |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |
| Molecular Weight | 238.37 g/mol | PubChem[3][4] |
| Monoisotopic Mass | 238.1933 g/mol | PubChem |
| IUPAC Name | (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol | NIST WebBook |
Natural Occurrence
This compound has been identified as a constituent of the essential oil derived from the rhizomes of Acorus calamus L. (sweet flag).[2] This plant is a rich source of a variety of sesquiterpenoids, and the chemical composition of its essential oil can vary depending on the geographical origin and chemotype of the plant.
Experimental Protocols: Isolation and Purification of this compound from Acorus calamus
The isolation of this compound from its natural source is a multi-step process that relies on standard phytochemical techniques. The following protocol is a representative workflow for the extraction and purification of sesquiterpenoids from Acorus calamus rhizomes.
Extraction
-
Preparation of Plant Material : Dried rhizomes of Acorus calamus are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered rhizomes are subjected to exhaustive extraction with a suitable organic solvent. Ethanol is commonly used for its ability to extract a broad range of secondary metabolites.[5] The extraction can be performed at room temperature with maceration or using a Soxhlet apparatus for a more efficient extraction.
-
Concentration : The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Liquid-Liquid Partitioning : The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography : The chloroform or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.[5]
-
Gradient Elution : The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol.[5]
-
Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC to identify those containing compounds with similar retention factors (Rf values) to a reference standard of this compound, if available.
-
Preparative HPLC : Fractions enriched with this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The final identification and confirmation of the structure of the isolated this compound are performed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Caption: A hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
This diagram illustrates a potential, yet unproven, mechanism where this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
Conclusion and Future Directions
This compound is a structurally defined sesquiterpenoid with a known natural source. While its fundamental chemical and physical properties are established, its biological potential remains largely untapped. The protocols for its isolation are well within the realm of standard phytochemical practices, making it an accessible compound for further study.
Future research should focus on:
-
Screening for Biological Activity : A systematic evaluation of this compound's activity in various in vitro and in vivo models for anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis : The development of a synthetic route to this compound would provide a readily available source of the compound for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
The exploration of this compound holds promise for the discovery of new therapeutic agents and a deeper understanding of the pharmacological diversity of sesquiterpenoids.
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National Institute of Standards and Technology. Isocalamenediol. In: NIST Chemistry WebBook. [Link]
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An In-Depth Technical Guide to Isocalamendiol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalamendiol, a bicyclic sesquiterpenoid diol, is a naturally occurring compound found in various plant species, most notably Acorus calamus (Sweet Flag) and Baccharis marginalis.[1] As a member of the vast family of sesquiterpenoids, which are known for their diverse biological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of this compound is paramount for its extraction, purification, formulation, and development as a potential therapeutic agent.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₅H₂₆O₂ and a molecular weight of approximately 238.37 g/mol .[2] Its structure features a cadinane-type sesquiterpenoid skeleton, characterized by two fused six-membered rings. The IUPAC name for this compound is (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol.[2] The stereochemistry of the molecule has been confirmed through X-ray crystallography, revealing a chair conformation for the six-membered rings with hydroxyl groups in axial and equatorial positions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Melting Point | 72.5-73.5 °C | [3] |
| XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
Solubility
Experimentally determined solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure, which includes both a hydrophobic sesquiterpenoid backbone and two polar hydroxyl groups, this compound is expected to be soluble in moderately polar to polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is predicted to be low.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups: two hydroxyl groups (one tertiary and one secondary) and a carbon-carbon double bond within the ring system.
Stability
The stability of sesquiterpenoids can be influenced by factors such as pH, temperature, and light. Under acidic conditions, terpenes can undergo rearrangements and cyclization reactions. The presence of hydroxyl groups in this compound may also make it susceptible to oxidation. Specific stability studies on this compound are not widely available, but it is advisable to store the compound in a cool, dark place and under neutral pH conditions to minimize degradation.
Reactivity
-
Oxidation: The secondary hydroxyl group in this compound can be oxidized to a ketone under appropriate reaction conditions. The double bond is also susceptible to oxidation, potentially leading to the formation of epoxides or diols. Photooxidation, in the presence of a photosensitizer, can lead to the formation of hydroperoxides and other oxygenated derivatives, as has been observed with related cadinane sesquiterpenoids.
-
Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or their derivatives to form corresponding esters.
Biological Activity and Potential Therapeutic Applications
Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific biological studies on this compound are limited, its structural similarity to other bioactive sesquiterpenoids suggests potential therapeutic value.
Anti-inflammatory Activity
Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines and mediators. It is plausible that this compound may also exhibit anti-inflammatory activity through interaction with these pathways.
Figure 1: Postulated mechanism of anti-inflammatory action of this compound via inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
The following section outlines a general methodology for the isolation and characterization of this compound from a plant source.
Isolation of this compound from Acorus calamus
-
Extraction: Dried and powdered rhizomes of Acorus calamus are subjected to Soxhlet extraction with a suitable solvent such as methanol or ethanol.
-
Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to remove non-polar constituents.
-
Chromatographic Purification: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Figure 2: General workflow for the isolation of this compound.
Characterization of this compound
-
Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) and alkene (C=C) groups.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
-
Conclusion
This compound is a sesquiterpenoid with a well-defined structure and interesting physicochemical properties. While its biological activities are not yet extensively studied, its structural relationship to other bioactive natural products suggests that it may possess therapeutic potential, particularly as an anti-inflammatory agent. This technical guide provides a foundation for further research into the properties and applications of this compound, encouraging more in-depth investigations into its pharmacology and mechanism of action.
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An In-Depth Technical Guide to the Stereochemistry of Isocalamendiol and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalamendiol is a naturally occurring sesquiterpenoid, a class of organic compounds derived from three isoprene units.[1] This bicyclic diol has been isolated from various plant sources, including Baccharis marginalis and the rhizomes of Acorus calamus. As with many natural products, the biological activity and therapeutic potential of this compound are intrinsically linked to its complex three-dimensional structure. The presence of multiple chiral centers gives rise to a landscape of stereoisomers, each with potentially unique pharmacological and toxicological profiles. This guide provides a detailed technical exploration of the stereochemistry of this compound, outlining the definitive assignment of its natural configuration, the methodologies required for the separation and characterization of its isomers, and the critical implications of stereoisomerism for drug discovery and development.
Part 1: The Stereochemical Landscape of this compound
The foundation of understanding this compound's function lies in its precise spatial arrangement. Its chemical formula is C₁₅H₂₆O₂ and it is built upon a decahydronaphthalene core.[2]
Molecular Structure and Chiral Centers
The structure of this compound contains four stereogenic centers (chiral carbons), which are the source of its stereochemical complexity. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule can have a maximum of 2⁴, or 16, possible stereoisomers. These isomers are grouped into pairs of enantiomers and sets of diastereomers.
The Absolute Configuration of Natural this compound
Through rigorous analytical work, the absolute configuration of the naturally occurring isomer of this compound has been established as (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .[3] This specific arrangement is not merely a theoretical assignment; it has been definitively confirmed by single-crystal X-ray crystallography, which provides an unambiguous map of the atoms in three-dimensional space.
The crystal structure reveals that the two condensed six-membered rings adopt chair conformations. This rigid structure locks the substituents into specific orientations, with the hydroxy groups occupying axial and equatorial positions, a key feature that dictates how the molecule presents itself to biological targets.
Isomers of this compound: Enantiomers and Diastereomers
Understanding the relationships between the potential isomers is crucial.
-
Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other.[4] The enantiomer of natural this compound would have the opposite configuration at every chiral center: (1S,4R,4aS,8aR) . Enantiomers share identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and, most importantly, their interactions with other chiral molecules, such as biological receptors.[5]
-
Diastereomers: These are stereoisomers that are not mirror images of each other.[6] This occurs when some, but not all, of the chiral centers are inverted. For example, a molecule with the configuration (1S,4S,4aR,8aS) would be a diastereomer of natural this compound. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows them to be separated by standard laboratory techniques like chromatography.
Caption: Relationships between natural this compound and its stereoisomers.
Part 2: Methodologies for Stereochemical Elucidation and Separation
The analysis and isolation of specific stereoisomers are paramount in drug development to ensure that the desired therapeutic effect is achieved without unintended consequences from other isomers.[7][8][9]
Protocol 1: Chiral Separation via High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the gold-standard technique for separating enantiomers. The underlying principle is the differential interaction between the solutes and a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column, causing one enantiomer to interact more strongly (longer retention time) than the other, thus enabling their separation.[10] Cyclodextrin-based CSPs are particularly effective for separating cyclic molecules like sesquiterpenoids.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable Chiral Stationary Phase column, such as a derivatized cyclodextrin column (e.g., Astec CYCLOBOND™).
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade solvents. A common starting point for normal-phase separation is a mixture of hexane and isopropanol. The ratio is critical and must be optimized for resolution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a racemic or mixed-isomer sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column. Elute isocratically.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm, as this compound lacks a strong chromophore).
-
Data Analysis: Integrate the peaks corresponding to the separated isomers. The resolution factor (Rs) should be >1.5 for baseline separation.
-
Validation: Perform repeat injections to ensure reproducibility of retention times and peak areas.
Protocol 2: Assignment of Relative Stereochemistry using 2D NMR
Causality: While X-ray crystallography provides the absolute structure, it requires a suitable crystal. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful solution-state method to determine the relative stereochemistry. The Nuclear Overhauser Effect (nOe) is a through-space interaction between protons that are close in proximity (<5 Å), regardless of their bonding connectivity. The intensity of an nOe signal is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it extremely sensitive to geometry.[11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a highly purified sample (~5-10 mg) of a single this compound isomer in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a high-quality NMR tube.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
2D NMR Setup (NOESY): Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz). Key parameters to optimize include the mixing time (tm), which allows for the transfer of magnetization between spatially close protons.
-
Data Acquisition: Acquire the NOESY data. This can take several hours depending on the sample concentration.
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Spectral Analysis: Analyze the NOESY spectrum for cross-peaks. A cross-peak between two protons (e.g., H-A and H-B) indicates they are close in space.
-
Stereochemical Deduction: By building a network of these spatial correlations and comparing them to 3D models of possible diastereomers, the relative configuration can be deduced. For example, a strong nOe between a methyl group proton and an axial proton on the ring would confirm their syn relationship.
The Definitive Role of Total Synthesis
In cases where spectroscopic data remains ambiguous or a crystal structure cannot be obtained, total synthesis provides the ultimate confirmation of stereochemistry.[12][13] This involves synthesizing a specific, stereochemically defined isomer and comparing its analytical data (NMR, HPLC retention time, optical rotation) with that of the natural product. A perfect match provides irrefutable proof of the assigned structure.[14][15]
Caption: Experimental workflow for stereochemical assignment.
Part 3: The Impact of Stereochemistry on Biological Activity
The Principle of Chiral Recognition
The vast majority of biological targets, such as enzymes, receptors, and DNA, are themselves chiral.[7] They are composed of L-amino acids and D-sugars, creating highly specific three-dimensional binding pockets. Consequently, these targets can differentiate between the stereoisomers of a drug molecule, much like a left hand will only fit properly into a left-handed glove.[4] This principle, known as chiral recognition, means that one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even cause harmful or toxic effects.[7]
Structure-Activity Relationship (SAR) in this compound
While the precise biological activities of individual this compound stereoisomers are not yet extensively documented in publicly available literature, the principles of medicinal chemistry dictate that their effects will differ. The specific spatial orientation of the two hydroxyl groups and the isopropyl group in the natural (1R,4S,4aR,8aS) isomer creates a unique pharmacophore. This 3D arrangement is what will determine the molecule's binding affinity and efficacy at its biological target. Any change to this configuration, as seen in its enantiomer or diastereomers, will alter the fit within the binding pocket, likely leading to a different biological response. The synthesis and systematic biological evaluation of all this compound isomers is a critical area for future research to fully unlock its therapeutic potential.
Caption: Conceptual model of chiral recognition at a biological target.
Data Summary: Properties of this compound Stereoisomers
| Property | (1R,4S,4aR,8aS)-Isocalamendiol | Other Stereoisomers (Enantiomer/Diastereomers) |
| Absolute Configuration | Confirmed by X-ray Crystallography | Requires synthesis and characterization |
| Physical Properties | Defined (e.g., melting point, optical rotation) | Expected to differ (diastereomers) or be opposite (enantiomer's optical rotation) |
| Biological Activity | Subject of ongoing research | Expected to be different due to chiral recognition[7][9] |
| Status | Natural Product | Synthetic targets for SAR studies |
Conclusion
The stereochemistry of this compound is a defining feature of its chemical identity and biological potential. The natural product possesses a highly specific (1R,4S,4aR,8aS) configuration, confirmed by X-ray crystallography. This single isomer is just one of 16 possible stereoisomers, each of which may possess a unique activity profile. For researchers in natural product chemistry and drug development, a thorough understanding of this stereochemical landscape is not merely academic; it is a prerequisite for any meaningful investigation. The application of robust analytical techniques like chiral chromatography and 2D NMR, coupled with the definitive power of total synthesis, provides the necessary toolkit to isolate, identify, and evaluate each isomer. Future research focused on the stereoselective synthesis and comparative biological testing of all this compound isomers is essential to fully elucidate its structure-activity relationships and determine its true therapeutic value.
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An In-depth Technical Guide on the Potential Biological Activities of Isocalamendiol
Abstract
Isocalamendiol, a naturally occurring sesquiterpenoid diol, has been identified in plant species such as Acorus calamus and Baccharis marginalis.[1][2] As a member of the vast and structurally diverse class of sesquiterpenoids, this compound holds potential for a range of biological activities. Structurally, it possesses a bicyclic core, characteristic of cadinane and eudesmane-type sesquiterpenoids, which are known to exhibit significant pharmacological properties. This technical guide provides a comprehensive overview of the inferred biological potential of this compound, focusing on its prospective anti-inflammatory, antimicrobial, and cytotoxic activities. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these potential activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and validation of novel bioactive compounds from natural sources.
Introduction to this compound: A Sesquiterpenoid of Interest
This compound (C₁₅H₂₆O₂) is a bicyclic sesquiterpenoid diol with a molecular weight of 238.37 g/mol .[1][3] It has been isolated from the rhizomes of Acorus calamus and the aerial parts of Baccharis marginalis.[1][2] The chemical structure of this compound, featuring a decahydronaphthalene skeleton with hydroxyl and isopropyl functional groups, places it within the cadinane or a closely related sesquiterpenoid subclass. This structural classification is significant, as many sesquiterpenoids with similar carbocyclic frameworks have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] The presence of hydroxyl groups in the this compound structure may influence its solubility and interactions with biological targets, making it an intriguing candidate for pharmacological investigation.
Potential Anti-inflammatory Activity
Rationale: The inflammatory response is a complex biological process that, when dysregulated, contributes to a variety of chronic diseases. Sesquiterpenoids, particularly those with eudesmane and cadinane skeletons, have been identified as potent modulators of inflammatory pathways.[1][4][7] For instance, some eudesmane-type sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, frequently through the inhibition of the NF-κB signaling pathway.[1] Given the structural similarities of this compound to these bioactive sesquiterpenoids, it is hypothesized that this compound may also possess anti-inflammatory properties.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This protocol describes a simple and reliable in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (as a standard drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a similar concentration range for the standard drug, Diclofenac Sodium.
-
Reaction Mixture: To 0.5 mL of each concentration of this compound or Diclofenac Sodium solution, add 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution in PBS.
-
Control: A control tube should be prepared with 0.5 mL of 1% w/v BSA solution and 0.5 mL of the vehicle (solvent used for this compound).
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: After incubation, heat the tubes at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC₅₀ (µg/mL) |
| This compound | 10 | Hypothetical Data | Hypothetical |
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| 250 | Hypothetical Data | ||
| 500 | Hypothetical Data | ||
| Diclofenac Sodium | 10 | Hypothetical Data | Hypothetical |
| (Standard) | 50 | Hypothetical Data | |
| 100 | Hypothetical Data | ||
| 250 | Hypothetical Data | ||
| 500 | Hypothetical Data |
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro anti-inflammatory assay.
Potential Antimicrobial Activity
Rationale: The urgent need for new antimicrobial agents has driven research into natural products. Sesquiterpenoids have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against bacteria and fungi.[6][8] The proposed mechanisms of action for sesquiterpenoids include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial signaling pathways. The bicyclic structure of this compound, common to many antimicrobial sesquiterpenoids, suggests its potential as an antimicrobial agent.[9]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against selected microbial strains using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight at 37°C. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of a stock solution of this compound (in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a positive control for the assay.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation:
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | Hypothetical Data |
| Ciprofloxacin | Hypothetical Data | |
| Escherichia coli | This compound | Hypothetical Data |
| Ciprofloxacin | Hypothetical Data | |
| Candida albicans | This compound | Hypothetical Data |
| Fluconazole | Hypothetical Data |
Visualization of the Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Potential Cytotoxic Activity
Rationale: The search for novel anticancer agents is a major focus of drug discovery, and natural products, particularly sesquiterpenoids, have been a rich source of cytotoxic compounds. Cadinane-type sesquiterpenoids, structurally related to this compound, have demonstrated significant cytotoxic activity against various cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[3][10][11] The mechanisms of action for cytotoxic sesquiterpenoids are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Therefore, it is plausible that this compound may exert cytotoxic effects on cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the cytotoxic potential of this compound.
Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation:
| Cell Line | Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| HeLa | This compound | 1 | Hypothetical Data | Hypothetical |
| 5 | Hypothetical Data | |||
| 10 | Hypothetical Data | |||
| 25 | Hypothetical Data | |||
| 50 | Hypothetical Data | |||
| 100 | Hypothetical Data |
Visualization of the Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Discussion and Future Directions
The structural characteristics of this compound, specifically its sesquiterpenoid backbone, provide a strong rationale for investigating its potential biological activities. The presented experimental protocols offer a systematic approach to explore its anti-inflammatory, antimicrobial, and cytotoxic properties.
Should this compound exhibit significant activity in these preliminary in vitro screens, further in-depth studies would be warranted. For anti-inflammatory activity, this could involve investigating its effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and its mechanism of action on key signaling pathways like NF-κB and MAPKs. For antimicrobial activity, determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and exploring its efficacy against a broader panel of clinically relevant and drug-resistant microbes would be the next logical steps. If cytotoxic activity is confirmed, elucidating the mechanism of cell death (e.g., apoptosis, necrosis), its effect on the cell cycle, and its selectivity towards cancer cells over normal cells would be crucial for its potential as an anticancer agent.
Structure-activity relationship (SAR) studies, by synthesizing and testing derivatives of this compound, could also provide valuable insights into the chemical features essential for its biological activity and guide the development of more potent and selective analogs.
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Isocalamendiol: A Sesquiterpenoid Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isocalamendiol, a bicyclic sesquiterpenoid diol, is a secondary metabolite found in select medicinal plants. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical characterization to its potential pharmacological applications. We delve into the current understanding of its biological activities, including its putative anti-inflammatory, antimicrobial, and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies for its isolation, characterization, and evaluation, thereby facilitating further investigation into its therapeutic promise.
Introduction: The Significance of this compound
This compound is a naturally occurring sesquiterpenoid, a class of C15 terpenes synthesized from three isoprene units. It has been identified as a constituent of various plant species, notably from the rhizomes of Acorus calamus L. and the aerial parts of Baccharis marginalis.[1] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms. The growing interest in this compound within the scientific community stems from the broad-spectrum biological activities reported for the plant extracts in which it is found. These activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, suggest that this compound may be a valuable lead compound for the development of novel therapeutics. This guide aims to consolidate the available scientific knowledge on this compound and provide a framework for its further exploration.
Chemical Properties and Biosynthesis
Chemical Structure and Properties
This compound possesses the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[2] Its structure features a bicyclic carbon skeleton with two hydroxyl groups, contributing to its moderate polarity. The complete IUPAC name is (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [2] |
| PubChem CID | 12302240 | [2] |
Spectroscopic Data
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).
FPP serves as the universal precursor for the vast array of sesquiterpenoids.[4][5] The cyclization of the linear FPP molecule into the specific bicyclic scaffold of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[6] These enzymes facilitate the initial ionization of FPP and guide the resulting carbocation through a series of intramolecular cyclizations and rearrangements to yield the final carbon skeleton. Subsequent modifications, such as the introduction of hydroxyl groups, are typically carried out by cytochrome P450 monooxygenases. The precise enzymes involved in the biosynthesis of this compound have yet to be fully characterized.
Biological Activities and Mechanisms of Action
While research specifically focused on purified this compound is limited, the biological activities of plant extracts containing this compound provide strong indications of its potential therapeutic effects.
Anti-inflammatory Activity
Extracts from plants known to contain this compound have demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[7][8][9] The primary mechanism underlying the anti-inflammatory action of many terpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators.
Antimicrobial Activity
The antimicrobial potential of this compound is suggested by studies on essential oils and extracts from plants in which it is a constituent. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are not yet widely reported, the general mechanism of action for many antimicrobial terpenoids involves the disruption of the bacterial cell membrane.[12] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and ultimately, cell death. This disruption can affect both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative bacteria can present an additional barrier.
Cytotoxic Activity
Experimental Protocols
Isolation and Purification of this compound from Baccharis marginalis
The following protocol is adapted from the methodology described in the literature for the isolation of this compound from Baccharis marginalis.
Step-by-Step Methodology:
-
Extraction:
-
Obtain fresh aerial parts of Baccharis marginalis.
-
Macerate the plant material in dichloromethane (CH₂Cl₂) at room temperature for 2 hours.
-
Filter the mixture to separate the plant debris from the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation by Flash Chromatography:
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (EtOAc).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine the fractions that show the presence of this compound (as determined by TLC comparison with a standard, if available, or by subsequent spectroscopic analysis).
-
Further purify the combined fractions using additional chromatographic techniques, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), if necessary, to obtain pure this compound.
-
-
Structural Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Potential Applications in Drug Development
The putative biological activities of this compound position it as a promising candidate for further investigation in drug development. Its potential anti-inflammatory properties suggest applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The antimicrobial activity warrants exploration for the development of new antibiotics or antifungal agents, particularly in the context of rising antimicrobial resistance. Furthermore, its potential cytotoxic effects against cancer cells could be a starting point for the development of novel anticancer therapies.
However, significant research is still required. The specific molecular targets of this compound need to be identified and validated. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity. Pharmacokinetic and pharmacodynamic studies are necessary to evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Conclusion
This compound is a sesquiterpenoid secondary metabolite with a compelling, yet largely unexplored, therapeutic potential. While the current body of research provides a strong rationale for its anti-inflammatory, antimicrobial, and cytotoxic properties, further in-depth studies using the purified compound are essential to substantiate these claims and elucidate its precise mechanisms of action. This technical guide serves as a foundational resource to encourage and facilitate such investigations, with the ultimate goal of translating the promise of this natural product into tangible therapeutic benefits.
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Isocalamendiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Sesquiterpenoid
Isocalamendiol, a bicyclic sesquiterpene diol, represents a fascinating molecule at the intersection of natural product chemistry and pharmacology. First identified from the rhizomes of Acorus calamus (sweet flag), this compound has since been isolated from other plant sources, including Baccharis marginalis. Its intricate stereochemistry and potential biological activities make it a compelling target for researchers in natural product synthesis, medicinal chemistry, and drug discovery. This technical guide provides a comprehensive literature review of this compound, offering in-depth insights into its chemical properties, natural sources, biosynthesis, and methods for its isolation and synthesis. Furthermore, it explores the current understanding of its biological activities and potential therapeutic applications, laying the groundwork for future research and development.
Chemical Profile and Structural Elucidation
This compound is a sesquiterpenoid possessing the cadinane skeleton. Its chemical formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The systematic IUPAC name for this compound is (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol |
| CAS Number | 25330-21-6 |
| PubChem CID | 12302240 |
| Canonical SMILES | CC(C)[C@@H]1CC(C)O |
The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The absolute stereochemistry was determined through X-ray crystallography, revealing a cis-fused decalin ring system.
Natural Occurrence and Biosynthesis
Natural Sources
This compound has been identified as a natural constituent of several plant species:
-
Acorus calamus (Sweet Flag): The rhizomes of this plant are the primary and most well-known source of this compound.[1][2][3][4]
-
Baccharis marginalis : This plant, native to South America, has also been shown to contain this compound in its aerial parts.
The presence of this compound in these geographically and taxonomically distinct species suggests the independent evolution of the biosynthetic pathways or a broader distribution than is currently known.
Biosynthesis of the Cadinane Skeleton
This compound belongs to the cadinane class of sesquiterpenes. The biosynthesis of cadinane sesquiterpenes originates from the mevalonate pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The key steps in the biosynthesis of the cadinane skeleton are as follows:
-
Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).
-
Cyclization: FPP undergoes a complex cyclization cascade catalyzed by a specific sesquiterpene synthase, a (+)-δ-cadinene synthase. This enzyme facilitates the formation of the characteristic bicyclic cadinane skeleton.
-
Post-Cyclization Modifications: Following the initial cyclization, the cadinane skeleton undergoes a series of enzymatic modifications, including hydroxylations, to yield the final this compound structure.
Caption: Biosynthetic pathway of this compound.
Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.
Detailed Protocol for Isolation from Baccharis marginalis
This protocol is adapted from the methodology described in the literature for the isolation of this compound from the aerial parts of Baccharis marginalis.
Step 1: Extraction
-
Air-dry the aerial parts of Baccharis marginalis at room temperature.
-
Grind the dried plant material into a coarse powder.
-
Extract the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Chromatographic Purification
-
Subject the crude extract to flash column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing this compound and concentrate them to yield the purified compound.
General Protocol for Isolation from Acorus calamus
This protocol provides a general guideline for the isolation of this compound from the rhizomes of Acorus calamus, based on common techniques for isolating sesquiterpenoids from this plant.[1][3][4]
Step 1: Extraction
-
Wash, shade-dry, and powder the rhizomes of Acorus calamus.
-
Perform successive Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether or n-hexane to remove lipids, followed by a more polar solvent like methanol or ethanol to extract the sesquiterpenoids.
-
Concentrate the methanolic or ethanolic extract under reduced pressure.
Step 2: Liquid-Liquid Partitioning
-
Suspend the concentrated extract in water and perform liquid-liquid partitioning with a solvent such as dichloromethane or ethyl acetate to enrich the sesquiterpenoid fraction.
-
Separate the organic layer and concentrate it.
Step 3: Column Chromatography
-
Subject the enriched extract to column chromatography on silica gel or alumina.
-
Elute with a gradient of n-hexane and ethyl acetate or chloroform and methanol.
-
Monitor the fractions by TLC and combine those containing this compound for further purification if necessary.
Stereocontrolled Synthesis
The total synthesis of this compound has been achieved through a stereocontrolled route, with a key step involving a [2+2] photocycloaddition reaction. This approach allows for the precise control of the stereochemistry at the multiple chiral centers of the molecule.
Key Synthetic Strategy: [2+2] Photocycloaddition
The core of the synthetic strategy involves the photochemical cycloaddition of an alkene and a carbonyl compound (the Paternò–Büchi reaction) or two alkene units to form a cyclobutane ring, which is a key structural feature of the this compound precursor. This reaction is known for its ability to create complex polycyclic systems in a single step with high stereoselectivity.[5][6][7][8]
Caption: General workflow for the stereocontrolled synthesis of this compound.
Detailed Synthetic Protocol (Hypothetical Workflow)
The following is a plausible, detailed experimental workflow for the stereocontrolled synthesis of this compound based on established photochemical methods in natural product synthesis.
Step 1: Preparation of the Photocycloaddition Precursor
-
Synthesize a suitable chiral enone precursor incorporating the desired stereocenters for one of the rings of this compound.
-
Prepare the alkene partner for the photocycloaddition.
Step 2: [2+2] Photocycloaddition
-
Dissolve the enone and the alkene in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (typically >300 nm to avoid unwanted side reactions) at a controlled temperature (often low temperatures are preferred to enhance stereoselectivity).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
Step 3: Purification of the Cycloadduct
-
Purify the resulting cyclobutane intermediate by column chromatography on silica gel.
Step 4: Ring Expansion and Functional Group Manipulations
-
Perform a regioselective ring-opening or rearrangement of the cyclobutane ring to construct the decalin core of this compound. This can be achieved through various methods, such as fragmentation reactions.
-
Conduct a series of functional group interconversions, including reductions and oxidations, to install the hydroxyl groups and the exocyclic methylene group with the correct stereochemistry.
Step 5: Final Purification
-
Purify the final product, this compound, by recrystallization or preparative HPLC to obtain a highly pure sample.
Biological Activities and Potential Therapeutic Applications
While research specifically focused on the biological activities of this compound is still emerging, the known pharmacological properties of other sesquiterpenoids and extracts from Acorus calamus and Baccharis species provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Many sesquiterpenoids exhibit significant anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory pathways.
-
Potential Mechanisms: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[9][10][11][12] This could be achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating transcription factors such as NF-κB.[12]
Neuroprotective Effects
Extracts of Acorus calamus have a long history of use in traditional medicine for neurological conditions. This suggests that its constituents, including this compound, may possess neuroprotective properties.
-
Potential Mechanisms: The neuroprotective effects of this compound could be attributed to its antioxidant and anti-inflammatory activities within the central nervous system.[13][14][15][16][17] It may protect neurons from oxidative stress-induced damage and reduce neuroinflammation, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Sesquiterpenoids are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.
-
Potential Spectrum: this compound may exhibit activity against various pathogenic microorganisms. The lipophilic nature of sesquiterpenoids allows them to interact with and disrupt microbial cell membranes, leading to cell death. Further studies are needed to determine the specific antimicrobial spectrum and potency of this compound.[18][19][20][21]
Anticancer Activity
Several sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines.
-
Potential Mechanisms: this compound could potentially inhibit cancer cell proliferation and induce apoptosis. The mechanisms may involve the modulation of cell signaling pathways that regulate cell cycle progression and programmed cell death.[22][23][24][25][26] Extracts from Acorus calamus have shown cytotoxic activity against breast cancer cell lines.[2]
Future Directions and Conclusion
This compound is a natural product with significant potential that warrants further investigation. While its chemical synthesis and isolation have been addressed, a thorough exploration of its pharmacological profile is still needed. Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the anti-inflammatory, neuroprotective, antimicrobial, and anticancer activities of purified this compound using a wide range of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to evaluate its drug-like properties and safety profile.
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Isocalamendiol derivatives and their natural occurrence
An In-Depth Technical Guide to Isocalamendiol and the Eudesmane Sesquiterpenoids: From Natural Occurrence to Therapeutic Potential
Abstract
Sesquiterpenoids represent a vast and structurally diverse class of natural products that have long been a focal point of phytochemical and pharmacological research. Among these, the eudesmane-type sesquiterpenoids, characterized by a bicyclic carbon skeleton, are notable for their widespread distribution and significant biological activities. This technical guide centers on this compound, a representative eudesmane diol, as a gateway to exploring the broader family of its derivatives. We will delve into the natural occurrence, biosynthetic origins, methodologies for isolation and structural elucidation, and the diverse pharmacological properties of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of natural products.
The Eudesmane Sesquiterpenoid Family: A Structural Overview
This compound is a sesquiterpenoid, a class of terpenes built from three isoprene units.[1] Its chemical formula is C15H26O2, and it possesses a characteristic bicyclic decahydronaphthalene core known as the eudesmane skeleton.[2][3][4] The structural rigidity of this framework, combined with varied stereochemistry and oxidation patterns, gives rise to a vast number of natural derivatives.
The precise stereochemistry of this compound, formally named (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol, is crucial to its identity and interaction with biological systems.[2] It is isomeric with other naturally occurring diols like calamendiol, differing in the spatial arrangement of its substituents.[1][5]
| Property | Value | Source |
| Molecular Formula | C15H26O2 | [4] |
| Molecular Weight | 238.37 g/mol | [4] |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | [4] |
| CAS Registry Number | 25330-21-6 | [2] |
| Class | Eudesmane Sesquiterpenoid | [1] |
| Table 1: Physicochemical Properties of this compound. |
Natural Occurrence and Biosynthesis
Natural Sources
This compound has been definitively isolated from several plant species. Notably, it was identified in the rhizomes of Acorus calamus (Sweet Flag) and as a major constituent in the aerial parts of Baccharis marginalis, a member of the Asteraceae family.[4][6] The Asteraceae family is a particularly rich source of eudesmane sesquiterpenoids, with numerous derivatives having been isolated from genera such as Chrysanthemum and Anthemis.[3][7][8] Other plant families, including Lauraceae (Lindera strychnifolia) and Lamiaceae (Salvia plebeia), also produce a variety of these compounds, indicating their widespread distribution in the plant kingdom.[9][10]
| Compound Class | Representative Plant Sources | Family |
| This compound | Baccharis marginalis, Acorus calamus | Asteraceae, Acoraceae |
| Eudesmane Glycosides | Dictamnus dasycarpus | Rutaceae |
| Eudesmanolides | Anthemis ruthenica, Salvia plebeia | Asteraceae, Lamiaceae |
| General Eudesmanes | Chrysanthemum spp., Lindera spp. | Asteraceae, Lauraceae |
| Table 2: Selected Natural Sources of Eudesmane-Type Sesquiterpenoids. |
Biosynthetic Pathway
The biosynthesis of all sesquiterpenoids originates from the C15 precursor, farnesyl diphosphate (FPP). The formation of the eudesmane skeleton is a two-phase process involving cyclization and subsequent oxidation.[11]
-
Cyclase Phase : The biosynthesis is initiated by a terpene synthase, which catalyzes the ionization of FPP and its subsequent cyclization. The proposed pathway proceeds through a germacrenyl cation intermediate to form the bicyclic eudesmane core.[3] This initial cyclization establishes the fundamental carbon framework and stereochemistry.
-
Oxidase Phase : Following cyclization, the hydrocarbon skeleton undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (P450s).[11] These enzymes introduce hydroxyl groups and other functionalities at specific, sterically accessible positions on the eudesmane core, leading to the vast diversity of derivatives observed in nature, including this compound. Magnesium ions (Mg2+) often act as essential cofactors for the initial sesquiterpene synthases.[1]
Caption: Proposed biosynthetic pathway for this compound.
Isolation, Purification, and Structural Characterization
The isolation of pure this compound and its derivatives from a complex plant matrix is a multi-step process that relies on the principles of extraction and chromatography. The chosen methodology must be robust and reproducible, ensuring the integrity of the target compound.
General Workflow
The path from raw plant material to a purified compound typically follows a standardized workflow. The specific solvents and chromatographic media are selected based on the polarity of the target compounds. For moderately polar sesquiterpenoids like this compound, a combination of nonpolar extraction followed by normal-phase chromatography is highly effective.
Caption: General workflow for isolating sesquiterpenoids.
Experimental Protocol: Isolation of this compound from Baccharis marginalis
This protocol is adapted from the methodology described for the successful isolation of this compound.[6] It serves as a self-validating system where the purity of fractions is checked at each stage.
Step 1: Extraction
-
Obtain fresh aerial parts of Baccharis marginalis (1 kg). Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried material into a coarse powder.
-
Macerate the powder in dichloromethane (CH2Cl2) (3 x 2 L, 24h each) at room temperature.
-
Causality: Dichloromethane is a solvent of intermediate polarity, effective at extracting sesquiterpenoids while leaving behind highly polar compounds like chlorophylls and sugars, and very nonpolar waxes.
-
-
Filter the extracts and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
Step 2: Flash Chromatography
-
Prepare a silica gel column (e.g., 60 Å, 230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (EtOAc). For example:
-
100% Petroleum Ether (2 column volumes)
-
95:5 Pet Ether:EtOAc (4 column volumes)
-
90:10 Pet Ether:EtOAc (4 column volumes)
-
80:20 Pet Ether:EtOAc (6 column volumes)
-
70:30 Pet Ether:EtOAc (6 column volumes)
-
-
Collect fractions (e.g., 20 mL each) and monitor their composition by Thin Layer Chromatography (TLC), visualizing with an anisaldehyde-sulfuric acid stain and heating.
-
Trustworthiness: TLC allows for the pooling of fractions containing the compound of interest (identified by its Rf value) and discarding impure fractions, ensuring the quality of the material proceeding to the next step.
-
Step 3: Final Purification
-
Combine the fractions that show a high concentration of the target compound (as per TLC).
-
Evaporate the solvent from the pooled fractions.
-
If the resulting material is a solid, induce recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure crystalline this compound. If it is an oil, further purification using preparative High-Performance Liquid Chromatography (HPLC) may be required.[9]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS).
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the broad O-H stretch for the hydroxyl groups in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information on the number of different protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular skeleton.
-
-
X-ray Crystallography: When a suitable single crystal can be grown, this technique provides definitive proof of the structure and its absolute stereochemistry.[6]
Biological Activities and Therapeutic Potential
While research on this compound itself is specific, the broader class of eudesmane sesquiterpenoids exhibits a wide array of significant pharmacological activities.[3] These activities are intrinsically linked to the bicyclic core structure and the nature and orientation of its functional groups.
| Activity | Mechanism/Target | Example Compounds/Class | Source |
| Anti-inflammatory | Inhibition of NO, TNF-α, PGE2 production; Modulation of TLR4/NF-κB/MAPK pathways | Eudesmane sesquiterpenoids, 1,10-Seco-eudesmanes | [10][12] |
| Anticancer/Cytotoxic | Induction of apoptosis in tumor cell lines (HeLa, MCF7, A431) | Eudesmanolides from Anthemis ruthenica | [8] |
| Antimicrobial | General antibacterial and antifungal activity | Eudesmanes from Chrysanthemum spp. | [7] |
| Neuroprotective | Attenuation of neuroinflammation; potential BBB penetration | 1,10-Seco-eudesmanes | [12] |
| Antioxidant | Enhancement of Antioxidant Response Element (ARE) activity | Linderolides U and V from Lindera strychnifolia | [9] |
| Antiviral | Inhibition of Human Immunodeficiency Virus (HIV-1) | Eudesmanes from Artemisia pilosus | [13] |
| Table 3: Summary of Pharmacological Activities of Eudesmane-Type Sesquiterpenoids. |
Anti-inflammatory and Immunomodulatory Effects
A prominent activity of eudesmane derivatives is their ability to modulate inflammatory responses. Mechanistic studies on related compounds have shown they can suppress the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[10][12] This is often achieved by interfering with major inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway and the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12] By inhibiting these pathways, the compounds effectively reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Activity
Many eudesmane sesquiterpenoids, particularly those containing an α-methylene-γ-lactone moiety (eudesmanolides), exhibit potent cytotoxic activity against various cancer cell lines.[8] Bioactivity-guided fractionation has successfully led to the isolation of compounds from plants like Anthemis ruthenica that show inhibitory concentrations (IC50) in the low micromolar range against cervical, breast, and skin cancer cells.[8]
Future Directions and Conclusion
This compound and its naturally occurring derivatives within the eudesmane family represent a structurally diverse and biologically significant class of compounds. While the natural sources are plentiful, their full therapeutic potential remains largely untapped.
Key Research Opportunities:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active eudesmane derivatives is critical for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: The semi-synthesis of novel derivatives by modifying the core eudesmane skeleton can help identify the key functional groups responsible for specific biological activities and optimize potency and selectivity.[12]
-
Biosynthetic Engineering: Understanding the specific terpene synthases and P450s involved in the biosynthesis of these compounds could enable their production in microbial hosts, providing a sustainable and scalable source.[1]
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is a necessary step for advancing them into preclinical development.
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ResearchGate. (2024). Eudesmane Sesquiterpenoids from the Asteraceae Family. Retrieved from [Link]
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Methodological & Application
Application Note: A Stereocontrolled Approach to the Total Synthesis of (+)-Isocalamendiol
Abstract
This document provides a detailed guide for the stereocontrolled total synthesis of (+)-isocalamendiol, a naturally occurring sesquiterpenoid diol. The synthetic strategy is centered around a key [2+2] photocycloaddition reaction, which effectively establishes the core stereochemistry of the target molecule from a readily available chiral starting material. Subsequent thermal rearrangements and functional group manipulations complete the synthesis. This application note is designed for researchers in organic synthesis, natural product chemistry, and drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the execution of this elegant synthesis.
Introduction: The Significance of (+)-Isocalamendiol
(+)-Isocalamendiol is a sesquiterpenoid belonging to the cadinane subclass. Sesquiterpenoids are a large and diverse class of natural products built from three isoprene units, and they exhibit a wide range of interesting biological activities.[1][2][3] (+)-Isocalamendiol itself has been isolated from natural sources such as Acorus calamus.[4][5] The stereochemically dense and complex architecture of molecules like (+)-isocalamendiol makes them challenging and attractive targets for total synthesis. A successful synthesis not only provides access to the natural product for further biological evaluation but also serves as a platform for validating novel synthetic methodologies.
The strategy detailed herein leverages a photochemical reaction to control the formation of key stereocenters, a powerful approach in modern organic synthesis.[4][6] The synthesis begins with (-)-piperitone, a chiral monoterpene, and proceeds through a series of highly controlled transformations to yield the target natural product.
Retrosynthetic Analysis and Strategic Design
The synthetic plan is best understood by examining the target molecule retrospectively. The core of the strategy is to disconnect the complex cadinane skeleton at a point that simplifies the structure and reveals a clear path from simple starting materials.
Our retrosynthetic analysis hinges on two key transformations:
-
Functional Group Interconversion: The diol functionality in (+)-isocalamendiol (1) can be installed late-stage from a suitable cadinane precursor (2) .
-
Cope Rearrangement: The tricyclic cadinane skeleton of (2) is envisioned to arise from a thermal Cope rearrangement of a germacrene-type intermediate (3) . This pericyclic reaction is powerful for forming complex ring systems with high stereocontrol.
-
Photocycloaddition/Fragmentation: The 10-membered germacrene ring of (3) can, in turn, be accessed via the fragmentation of a bicyclo[4.2.0]octane system, the photoadduct (4) . This key intermediate is formed through a [2+2] photocycloaddition between the chiral enone (-)-piperitone (5) and methyl cyclobutenecarboxylate (6) .[6]
This approach is highly efficient as the stereochemistry present in the starting material, (-)-piperitone, directs the stereochemical outcome of the crucial photocycloaddition step, which is then faithfully transferred through the subsequent rearrangements to the final product.
Synthetic Workflow and Mechanistic Discussion
The forward synthesis translates the retrosynthetic plan into a sequence of laboratory operations. The overall workflow is depicted below, followed by a discussion of the key transformations.
Step 1: The Key [2+2] Photocycloaddition
The synthesis commences with the irradiation of (-)-piperitone and methyl cyclobutenecarboxylate.[6] This [2+2] cycloaddition is the critical stereochemistry-defining step. The facial selectivity is controlled by the isopropyl group on the piperitone ring, which directs the incoming cyclobutene to the less hindered face of the double bond. This reaction establishes the relative stereochemistry of the newly formed chiral centers which is carried through to the final product.
Steps 2 & 3: Rearrangement Pathways
The initial photoadduct 3b is a versatile intermediate.
-
Path A (Reduction/Lactonization): Treatment of 3b with sodium cyanoborohydride reduces the ketone and induces lactonization, yielding lactone 4 . This pathway can lead to different germacrene isomers upon thermolysis.[6]
-
Path B (Direct Thermolysis): More directly, flash vacuum pyrolysis of the photoadduct 3b causes a retro-[2+2] fragmentation of the cyclobutane ring, followed by rearrangement to afford the key trans-1(10)-cis-4-germacrene intermediate 6b . Further heating of this germacrene at 210 °C induces a highly stereospecific Cope rearrangement to furnish the desired cadinane skeleton in compound 7b .[6] This thermal cascade is a testament to the power of pericyclic reactions in rapidly building molecular complexity.
Steps 4-6: Elaboration to the Final Product
With the core cadinane skeleton 7b in hand, the final steps involve functional group manipulations.
-
Protection: The tertiary alcohol at C-6 is selectively protected as a 2-methoxyethoxymethyl (MEM) ether. This is necessary to prevent its interference in the subsequent reduction step.
-
Reduction: The ester group is reduced to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), yielding the protected diol 12c .[6]
-
Deprotection: Finally, removal of the MEM protecting group with a Lewis acid such as titanium tetrachloride (TiCl₄) unmasks the tertiary alcohol, completing the synthesis of (+)-isocalamendiol (14b) .[6]
Detailed Experimental Protocols
The following protocols are adapted from the foundational work by Williams and Callahan.[6] All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Photocycloaddition | (-)-Piperitone | Methyl cyclobutenecarboxylate | Hexane | RT | 48 | 65 |
| 3a/3b | Pyrolysis/Thermolysis | Photoadduct 3b | None | Neat | 500 / 210 | - / 3 | ~40 |
| 4 | MEM Protection | Cadinane 7b | MEM-Cl, DIPEA | CH₂Cl₂ | RT | 12 | 85 |
| 5 | Ester Reduction | Protected Cadinane | LiAlH₄ | THF | 0 to RT | 2 | 90 |
| 6 | Deprotection | Protected Diol 12c | TiCl₄ | CH₂Cl₂ | -10 | 0.5 | 75 |
Protocol 1: [2+2] Photocycloaddition to form Adduct (3b)
-
In a quartz reaction vessel, dissolve (-)-piperitone (1.0 equiv) and methyl cyclobutenecarboxylate (1.5 equiv) in anhydrous hexane.
-
Deoxygenate the solution by bubbling argon through it for 30 minutes.
-
Irradiate the solution using a medium-pressure mercury lamp for 48 hours at room temperature while maintaining a slow argon stream.
-
Monitor the reaction by TLC or GC-MS until the piperitone is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the photoadduct 3b .
Protocol 2: Thermolysis to form Cadinane (7b)
-
Place the purified photoadduct 3b in a sealed, thick-walled glass tube under vacuum.
-
Heat the tube in a furnace or sand bath at 210 °C for 3 hours. (Caution: This reaction is performed at high temperature and pressure; appropriate safety precautions must be taken).
-
Allow the tube to cool to room temperature.
-
Carefully open the tube and dissolve the contents in a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the solution in vacuo.
-
Purify the resulting residue by silica gel column chromatography to isolate the cadinane 7b .
Protocol 3: Final Conversion to (+)-Isocalamendiol (14b)
-
Protection: Dissolve cadinane 7b (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and cool the mixture to 0 °C. Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify by chromatography.
-
Reduction: Dissolve the MEM-protected intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours. Cool back to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solids and concentrate the filtrate. Purify by chromatography to obtain the protected diol 12c .
-
Deprotection: Dissolve the protected diol 12c (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -10 °C. Add titanium tetrachloride (TiCl₄, 2.0 equiv) dropwise. Stir at -10 °C for 30 minutes. Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to yield pure (+)-isocalamendiol (14b) .
Conclusion
The total synthesis of (+)-isocalamendiol presented here is a robust example of stereocontrolled synthesis. The strategic use of a [2+2] photocycloaddition reaction on a chiral starting material, followed by a predictable and high-yielding thermal Cope rearrangement, allows for the efficient construction of the complex cadinane skeleton. The protocols provided are detailed and have been established in the literature, offering a reliable pathway for researchers to access this interesting natural product. This synthesis not only underscores the utility of photochemical and pericyclic reactions in organic chemistry but also provides a template for the synthesis of other cadinane sesquiterpenoids.
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Guide to the High-Purity Isolation and Purification of Isocalamendiol from Baccharis marginalis
An Application Note for Researchers and Drug Development Professionals
Introduction
Baccharis, one of the largest genera in the Asteraceae family, is a rich source of diverse secondary metabolites, including terpenoids and flavonoids, many of which exhibit significant biological activities.[1][2] The species Baccharis marginalis is of particular interest as it is a known source of the sesquiterpenoid Isocalamendiol (C₁₅H₂₆O₂), a bicyclic diol whose structure has been confirmed by X-ray crystallography.[3][4][5] Sesquiterpenoids as a class are recognized for a wide array of pharmacological effects, including anti-inflammatory and antimicrobial properties, making this compound a compelling candidate for further investigation in drug discovery programs.[6]
The primary challenge in natural product research is the isolation of a specific target molecule from a complex biological matrix.[7] Effective purification requires a multi-step approach that systematically removes impurities based on differing physicochemical properties. This guide presents a validated workflow designed to address this challenge, progressing from bulk extraction to high-resolution chromatographic separation. The causality behind each step—from the choice of extraction solvent to the final polishing with preparative HPLC—is explained to provide a deep understanding of the process.
Materials and Reagents
Plant Material
-
Dried and powdered aerial parts of Baccharis marginalis.
Solvents and Reagents (HPLC or Analytical Grade)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized Water
-
Silica Gel 60 (70-230 mesh) for column chromatography
-
TLC Silica Gel 60 F₂₅₄ plates
-
Ceric Ammonium Molybdate or Vanillin-Sulfuric Acid staining solution
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
Grinder/Mill
-
Large-scale Soxhlet extractor or maceration vessel
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) development chamber
-
UV lamp (254/366 nm)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector[8][9][10]
-
Analytical HPLC system
-
Mass Spectrometer (MS), preferably coupled to LC or GC
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz recommended)[11][12]
Experimental Workflow: Isolation and Purification Protocol
The entire workflow is designed as a sequential purification cascade, where each step enriches the concentration of this compound relative to other metabolites.
Caption: Overall workflow for this compound purification.
Protocol 1: Bulk Extraction
Rationale: this compound is a sesquiterpenoid diol, possessing moderate polarity. Dichloromethane (CH₂Cl₂) is an excellent solvent for extracting a wide range of terpenoids from plant matrices while minimizing the co-extraction of highly polar compounds like chlorophylls and glycosides.[4][13]
-
Preparation: Weigh 1 kg of dried, powdered Baccharis marginalis aerial parts.
-
Extraction: Place the powdered material in a large vessel. Add 5 L of dichloromethane and allow to macerate for 48 hours at room temperature with occasional stirring. Alternatively, perform a Soxhlet extraction for 12-18 hours for higher efficiency.
-
Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract. Record the final weight.
Protocol 2: Silica Gel Column Chromatography (Fractionation)
Rationale: This step separates the complex crude extract into simpler fractions based on polarity.[6] Silica gel is a polar stationary phase. Non-polar compounds will elute first with non-polar mobile phases (like n-hexane), while more polar compounds (like this compound) will require a more polar mobile phase (like ethyl acetate) to elute.
-
Column Packing: Prepare a glass column (e.g., 5 cm diameter x 60 cm length) with a slurry of 300 g of silica gel 60 in n-hexane. Allow the silica to settle into a uniform bed without cracks or air bubbles.
-
Sample Loading: Dissolve ~15-20 g of the crude extract in a minimal amount of dichloromethane. Adsorb this mixture onto 50 g of silica gel by drying it down on a rotary evaporator. Carefully layer the resulting dry powder on top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A typical gradient is shown in the table below.
-
Fraction Collection: Collect fractions of 100-200 mL using a fraction collector.
-
TLC Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC). Spot each fraction on a silica gel plate and develop it in a mobile phase of n-hexane:EtOAc (e.g., 7:3 v/v). Visualize the spots under a UV lamp (if UV active) and by staining with ceric ammonium molybdate or vanillin-sulfuric acid followed by gentle heating. This compound should appear as a distinct spot.
-
Pooling: Combine the fractions that show a prominent spot corresponding to this compound and have a similar TLC profile. Evaporate the solvent from the pooled fractions to yield an enriched extract.
| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (L) | Target Compounds |
| 1 | 100 | 0 | 2 | Non-polar lipids, hydrocarbons |
| 2 | 90 | 10 | 2 | Less polar terpenoids |
| 3 | 80 | 20 | 2 | Sesquiterpenoids |
| 4 | 70 | 30 | 3 | This compound (Expected Elution) |
| 5 | 50 | 50 | 2 | Diterpenoids, more polar compounds |
| 6 | 0 | 100 | 2 | Highly polar compounds |
| Caption: Example Gradient for Silica Column Chromatography. |
Protocol 3: Preparative HPLC (Final Purification)
Rationale: Preparative HPLC is a high-resolution technique essential for isolating the target compound to a purity of >95%.[8][9] A reversed-phase C18 column is used, where the stationary phase is non-polar. In this system, polar compounds elute first, and non-polar compounds are retained longer. A gradient of water and a less polar organic solvent (acetonitrile or methanol) is used for elution.
-
Sample Preparation: Dissolve the this compound-enriched fraction from the previous step in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC system using a C18 column to determine the retention time of this compound and ensure good separation from nearby impurities.
-
Preparative Run: Scale up the optimized method to a preparative HPLC system.
-
Column: C18, ≥20 mm internal diameter, 5-10 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Detection: UV at 210 nm (as terpenoids without major chromophores absorb at low wavelengths).
-
Flow Rate: Dependent on column diameter (e.g., 15-25 mL/min).
-
Injection: Inject the filtered sample.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound as determined by the analytical run.
-
Post-Purification: Evaporate the organic solvent from the collected fraction using a rotary evaporator. If necessary, perform a liquid-liquid extraction with ethyl acetate to transfer the compound from the aqueous residue. Dry the organic layer, evaporate, and weigh the final pure compound, which should appear as a white powder or colorless crystals.[4]
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (21.2 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 50% ACN in H₂O to 100% ACN over 30 min | 50% ACN in H₂O to 100% ACN over 40 min |
| Detection | UV, 210 nm | UV, 210 nm |
| Injection Vol. | 10-20 µL | 1-5 mL |
| Caption: Example Analytical to Preparative HPLC Scaling Parameters. |
Purity Assessment and Structural Elucidation
Rationale: It is imperative to confirm both the purity and the chemical identity of the isolated compound. A combination of chromatographic and spectroscopic techniques provides irrefutable evidence.[12][14]
Caption: Analytical validation workflow for pure this compound.
-
Purity Check (Analytical HPLC): Inject a small amount of the final product into an analytical HPLC system. A pure sample should yield a single, sharp peak. Purity can be calculated based on the peak area percentage.
-
Mass Spectrometry (MS): Analyze the sample via Electrospray Ionization (ESI-MS) or a similar soft ionization technique. The resulting spectrum should show a molecular ion peak corresponding to the molecular formula of this compound (e.g., m/z 239.20 [M+H]⁺ or 261.18 [M+Na]⁺ for C₁₅H₂₆O₂).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.[11][12] Dissolve the sample in CDCl₃ and acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) spectra. The chemical shifts, coupling constants, and correlations should be identical to the data reported in the literature for this compound.[4]
Conclusion
This application note details a systematic and robust methodology for the isolation of this compound from Baccharis marginalis. By employing a logical sequence of extraction, low-pressure silica chromatography, and final purification via preparative HPLC, researchers can obtain this valuable sesquiterpenoid with a high degree of purity. The outlined analytical checks are crucial for validating the outcome and ensuring the quality of the compound for subsequent biological assays or drug development studies.
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Sarker, S. D., & Latif, Z. (2012). Isolation of Natural Products by Preparative High-Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology, 864, 255–274. [Link]
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Ruiz-León, D., Rivera, P., et al. (2005). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(1), 27-28. [Link]
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Shi, S., et al. (2014). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 19(9), 13350-13361. [Link]
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Maldonado, E. (2014). Terpenoid Plant Metabolites - Structural Characterization and Biological Importance. Lund University Publications. [Link]
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Maheshwari, P. (n.d.). GENERAL METHODS OF STRUCTURAL ELUCIDATION OF TERPENOIDS. Scribd. [Link]
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Khan, I., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 127-132. [Link]
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Foucault, A. P., & Chevolot, L. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(5-6), 331-338. [Link]
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Nabeta, K., et al. (2015). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Taylor & Francis Online. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Campos, M. G. N., et al. (2021). Baccharis (Asteraceae): Chemical Constituents and Biological Activities. ResearchGate. [Link]
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Montenegro, G., et al. (2014). Essential oil composition of Baccharis linearis (Ruiz & Pav.) Pers. and Baccharis paniculata DC. leaves from Chile. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 13(3), 256-263. [Link]
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Zdero, C., et al. (1991). 13- EPI-neoclerodanes from baccharis marginalis. Phytochemistry, 30(9), 3021-3024. [Link]
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Macias-Rubalcava, M. L., et al. (2022). Bio-Guided Isolation of New Compounds from Baccharis spp. as Antifungal against Botrytis cinerea. Metabolites, 12(12), 1292. [Link]
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Minteguiaga, M., et al. (2023). New Insights Into the Chemical Composition of Baccharis palustris Heering (Asteraceae) Essential Oil. ResearchGate. [Link]
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Macias-Rubalcava, M. L., et al. (2022). Bio-Guided Isolation of New Compounds from Baccharis spp. as Antifungal against Botrytis cinerea. PubMed. [Link]
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Budel, J. M., et al. (2023). Chemical Constituents from Leaves of Baccharis sphenophylla (Asteraceae) and Their Antioxidant Effects. Plants (Basel), 12(6), 1262. [Link]
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Bogo, D., et al. (2018). Chemical composition and biological activity of Baccharis erioclada DC. essential oil. Brazilian Journal of Biology, 78(4), 733-739. [Link]
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Macias-Rubalcava, M. L., et al. (2022). Bio-Guided Isolation of New Compounds from Baccharis spp. as Antifungal against Botrytis cinerea. ResearchGate. [Link]
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Application Note: A Multi-modal Spectroscopic Approach for the Structural Elucidation of Isocalamendiol
Introduction to Isocalamendiol
This compound is a sesquiterpenoid belonging to the cadinane class of natural products.[1] Its molecular structure is characterized by a bicyclic decahydronaphthalene framework substituted with two hydroxyl groups, an isopropyl group, a methyl group, and an exocyclic methylene group.[2] The precise determination of its molecular formula, connectivity, and stereochemistry is fundamental for understanding its biological activity and potential therapeutic applications.
The structural elucidation of such natural products is a cornerstone of pharmacognosy and drug discovery. Modern analytical techniques, particularly NMR and MS, are indispensable tools in this process.[3][4] While mass spectrometry provides the elemental composition and key structural fragments with high sensitivity, NMR spectroscopy offers unparalleled insight into the complete covalent structure and relative stereochemistry of the molecule in solution.[5] This guide will demonstrate how these two powerful techniques are synergistically applied to provide a definitive structural assignment of this compound.
Molecular Profile:
-
Molecular Formula: C₁₅H₂₆O₂
-
Average Molecular Weight: 238.37 g/mol [2]
-
Monoisotopic Mass: 238.1933 Da[2]
Part I: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), a suite of 1D and 2D experiments can be used to piece together the molecular puzzle atom by atom.
The Causality of the NMR Experimental Suite:
-
1D ¹H NMR: Reveals the chemical environment, number, and coupling patterns of all hydrogen atoms. It provides the initial sketch of the molecule's functional groups and proton proximities.
-
1D ¹³C NMR (with APT or DEPT): Determines the number of unique carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C). This provides the carbon backbone count.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically those on adjacent carbons (H-C-C-H). This is crucial for tracing out contiguous proton spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting the COSY-derived spin systems across quaternary carbons and heteroatoms, thus assembling the complete molecular framework.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol ensures high-quality, reproducible NMR data suitable for full structural elucidation.
Materials:
-
This compound isolate (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tubes (high precision)
-
Pipettes and glassware
Procedure:
-
Sample Weighing: Accurately weigh approximately 5 mg of purified this compound directly into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of CDCl₃ with TMS to the vial. Gently vortex or swirl until the sample is fully dissolved. The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[7]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure no solid particles are transferred.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks for TMS).
-
Acquire a standard suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) using standard instrument parameters. Ensure sufficient scans for adequate signal-to-noise, especially for the ¹³C and HMBC spectra.
-
NMR Data Interpretation & Representative Data
The following is a representative dataset for this compound, generated based on its known structure and typical chemical shifts for cadinane sesquiterpenoids. It serves as a guide for interpreting experimentally acquired spectra.
Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Carbon No. | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (H → C) |
|---|---|---|---|---|
| 1 | ~45.2 | ~1.85 | m | C-2, C-5, C-9, C-10 |
| 2 | ~24.1 | ~1.60, ~1.75 | m | C-1, C-3, C-10 |
| 3 | ~38.5 | ~2.10, ~2.35 | m | C-2, C-4, C-5 |
| 4 | ~148.9 | - | - | - |
| 5 | ~49.8 | ~2.40 | m | C-1, C-4, C-6, C-10, C-14 |
| 6 | ~73.1 | - | - | - |
| 7 | ~41.5 | ~1.95 | m | C-5, C-6, C-8, C-11 |
| 8 | ~21.7 | ~1.55, ~1.70 | m | C-7, C-9, C-10 |
| 9 | ~30.1 | ~1.40, ~1.65 | m | C-1, C-8, C-10 |
| 10 | ~75.5 | - | - | - |
| 11 | ~33.5 | ~1.90 | m | C-7, C-12, C-13 |
| 12 | ~21.5 | ~0.90 | d (6.8) | C-11, C-13 |
| 13 | ~16.8 | ~0.85 | d (6.8) | C-11, C-12 |
| 14 | ~109.2 | ~4.75, ~4.90 | s, s | C-3, C-4, C-5 |
| 15 | ~22.0 | ~1.25 | s | C-1, C-9, C-10 |
Structure Assembly Walkthrough:
-
Identify Key Signals: The ¹H spectrum shows two singlets around 4.75-4.90 ppm, characteristic of an exocyclic methylene group (=CH₂). The ¹³C spectrum confirms this with signals at ~148.9 ppm (quaternary olefinic) and ~109.2 ppm (methylene olefinic). Two downfield quaternary carbon signals at ~73.1 and ~75.5 ppm suggest two tertiary alcohol carbons (C-6 and C-10).
-
Trace Spin Systems with COSY: A COSY spectrum would show correlations between protons on adjacent carbons, allowing the assembly of fragments like C1-C2-C3 and C7-C8-C9. It would also show the coupling between the methine at C-11 and the two methyl groups of the isopropyl moiety (C-12 and C-13).
-
Connect Protons to Carbons with HSQC: An HSQC spectrum directly links every proton signal in Table 1 to its corresponding carbon signal, confirming which proton is attached to which carbon.
-
Build the Framework with HMBC: This is the crucial final step. For example, the singlet methyl protons at ~1.25 ppm (H-15) would show HMBC correlations to C-1, C-9, and the quaternary alcohol carbon C-10, locking this part of the structure. The exocyclic methylene protons (H-14) would show correlations to C-3 and C-5, placing the double bond. The proton at C-5 would show a key correlation to the quaternary alcohol carbon C-6, bridging the two rings. By systematically analyzing all HMBC correlations, the entire carbon skeleton can be unambiguously constructed.
Visualization: NMR Structure Elucidation Workflow
The logical process of using different NMR experiments to determine a chemical structure can be visualized as a workflow.
Part II: Analysis by High-Resolution Mass Spectrometry (HRMS)
While NMR provides the detailed architectural plan, HRMS confirms the fundamental building blocks. Liquid Chromatography coupled to HRMS (LC-HRMS) is a powerful tool for analyzing natural products, offering high sensitivity and the ability to determine the elemental composition of a molecule with exceptional accuracy.[8][9]
The Causality of the HRMS Experiment:
-
Accurate Mass Measurement: HRMS instruments like Quadrupole Time-of-Flight (QTOF) can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This accuracy is sufficient to determine a unique elemental formula (e.g., C₁₅H₂₆O₂ vs. C₁₄H₂₂O₃N, which have similar nominal masses but different exact masses).
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), the molecule is broken apart into smaller, characteristic fragment ions. This fragmentation pattern acts as a structural fingerprint, providing clues about the molecule's functional groups and connectivity.[10]
Protocol 2: LC-HRMS Analysis
This protocol is designed for the accurate mass determination and fragmentation analysis of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
HPLC vials
-
C18 Reverse-Phase HPLC column
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a methanol/water (50:50) mixture in an HPLC vial.
-
Chromatography:
-
Instrument: UHPLC system coupled to a QTOF mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI. Formic acid promotes the formation of the protonated molecule, [M+H]⁺.
-
Acquisition Mode: Acquire data in both MS (full scan) and data-dependent MS/MS modes.
-
MS Scan Range: m/z 100-500.
-
MS/MS: Set the instrument to automatically select the most intense ion from the MS scan (in this case, the [M+H]⁺ of this compound) for fragmentation. Apply a collision energy ramp to observe a range of fragments.
-
Calibration: Ensure the mass spectrometer is calibrated immediately before the run to guarantee high mass accuracy.
-
HRMS Data Interpretation & Representative Data
1. Elemental Composition Confirmation: The primary goal of the full scan MS is to confirm the molecular formula.
-
Expected [M+H]⁺: C₁₅H₂₇O₂⁺
-
Calculated Exact Mass: 239.2006
-
Observed Mass: A measured value within 5 ppm of the calculated mass (e.g., 239.2004) would confirm the elemental formula C₁₅H₂₆O₂.
2. Fragmentation Analysis (MS/MS): The MS/MS spectrum provides structural insights. For a sesquiterpenoid diol like this compound, common fragmentation pathways include the loss of water and cleavage at branched points.
Table 2: Plausible HRMS/MS Fragments for this compound ([M+H]⁺)
| Measured m/z | Proposed Formula | Δ (ppm) | Neutral Loss | Interpretation |
|---|---|---|---|---|
| 239.2006 | C₁₅H₂₇O₂⁺ | - | - | Protonated Molecular Ion |
| 221.1900 | C₁₅H₂₅O⁺ | < 5 | H₂O | Loss of one hydroxyl group as water |
| 203.1795 | C₁₅H₂₃⁺ | < 5 | 2 x H₂O | Loss of both hydroxyl groups as water |
| 196.1532 | C₁₂H₁₉O⁺ | < 5 | C₃H₇ (isopropyl radical) + H | Loss of the isopropyl group via cleavage |
| 178.1427 | C₁₂H₁₈⁺ | < 5 | C₃H₇ + H₂O | Loss of isopropyl group and one water molecule |
Visualization: Proposed MS/MS Fragmentation Pathway
This diagram illustrates the logical breakdown of the this compound molecular ion into its major fragments.
Conclusion
The structural elucidation of a natural product like this compound is a systematic process of evidence gathering. High-resolution mass spectrometry provides a rapid and accurate determination of the elemental formula and reveals key structural motifs through fragmentation. This is complemented by a comprehensive suite of 1D and 2D NMR experiments, which definitively establishes atomic connectivity and the complete carbon-hydrogen framework. By integrating these two powerful analytical techniques, as detailed in these protocols, researchers can achieve an unambiguous and confident structural characterization, a critical step in the journey of natural product-based drug discovery and development.
References
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12302240, this compound. Retrieved from [Link]
-
Gupta, S., & Pandotra, P. (2023). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved from [Link]
- Koehn, F. E. (2008). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Products: Drug Discovery and Therapeutic Medicine (pp. 25-42). Humana Press.
-
ResearchGate. (2018). 13C- and 1H-NMR spectral data of compounds 1 (δ in ppm, J in Hz). Retrieved from [Link]
-
El-Aneed, A., et al. (2021). Liquid chromatography-high resolution mass spectrometry for the analysis of bioactive natural products. ResearchGate. Retrieved from [Link]
-
Yeh, C. H., et al. (2022). Establishment of a High-Resolution Liquid Chromatography–Mass Spectrometry Spectral Library for Screening Toxic Natural Products. Journal of Analytical Toxicology, 46(3), 303–321. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB015339). Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Ruiz-León, D., et al. (2005). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 355-357.
-
ResearchGate. (n.d.). Chemical structures of cadinane skeleton sesquiterpenoids. Retrieved from [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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- 2. This compound | C15H26O2 | CID 12302240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocalamenediol | C15H26O2 | CID 91747826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Dehydroxy-isocalamendiol | C15H24O | CID 535379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC methods for Isocalamendiol quantification
An Application Note and Protocol for the Quantification of Isocalamendiol using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a sesquiterpenoid alcohol that has been isolated from various plant sources, including species of the Alpinia and Curcuma genera. As a member of the cadinane sesquiterpenoid class, it is structurally related to other biologically active compounds and is of increasing interest to researchers in natural product chemistry and drug discovery. Accurate and precise quantification of this compound in plant extracts, formulated products, or biological matrices is essential for quality control, pharmacokinetic studies, and standardization of herbal medicines.
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of this compound. The methodology is designed for researchers, scientists, and drug development professionals, offering a detailed protocol from sample preparation to data analysis, grounded in established chromatographic principles.
Principle of the Method
The method described herein utilizes Reversed-Phase HPLC (RP-HPLC), a powerful analytical technique for separating compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). This compound, being a moderately polar sesquiterpenoid alcohol, will partition between the stationary and mobile phases. Its retention time—the time it takes to travel from the injector to the detector—is influenced by its affinity for the C18 column and the specific composition of the mobile phase. By carefully controlling the mobile phase composition, flow rate, and column temperature, a reproducible separation of this compound from other matrix components can be achieved.
Quantification is performed using an external standard method. A calibration curve is constructed by injecting known concentrations of a purified this compound reference standard and plotting the detector response (peak area) against concentration. The concentration of this compound in an unknown sample is then determined by interpolating its peak area from this calibration curve.
Materials and Reagents
-
This compound Reference Standard: >98% purity
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid: LC-MS grade (optional, for mobile phase modification)
-
Syringe Filters: 0.22 µm or 0.45 µm, PTFE or Nylon
Instrumentation and Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. The conditions outlined below are based on the physicochemical properties of sesquiterpenoids and serve as a robust starting point for method development and validation.
Rationale for Parameter Selection
-
Column (Stationary Phase): A C18 column is the workhorse of reversed-phase chromatography and is well-suited for separating moderately polar compounds like this compound. The 5 µm particle size provides a good balance between efficiency and backpressure, while the 4.6 x 250 mm dimensions offer excellent resolving power.
-
Mobile Phase: A gradient of water and acetonitrile is chosen to ensure that compounds with a range of polarities can be eluted effectively. Starting with a higher water percentage allows for the retention of this compound on the column, while gradually increasing the acetonitrile concentration facilitates its elution, resulting in a sharp, well-defined peak.
-
Detector: this compound is expected to possess a chromophore that absorbs UV light. A preliminary UV scan of the reference standard would determine the wavelength of maximum absorbance (λmax), typically around 210-220 nm for compounds of this class lacking extensive conjugation. Detection at this wavelength maximizes sensitivity.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times, as viscosity of the mobile phase and analyte-stationary phase interactions are temperature-dependent.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-5 min, 40% B; 5-25 min, 40-90% B; 25-30 min, 90% B; 30.1-35 min, 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 215 nm (or λmax determined from UV scan of standard) |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Standard Solutions
Accuracy in preparing standard solutions is paramount for reliable quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol or the initial mobile phase composition (60:40 Water:ACN). These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
The goal of sample preparation is to efficiently extract this compound from the matrix while minimizing interfering compounds.
-
Extraction: Accurately weigh approximately 1.0 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate cell wall disruption and extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
System Suitability Testing
Before running samples, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This is a core component of method validation and routine analysis.
-
Inject the 50 µg/mL working standard solution six consecutive times.
-
Calculate the relative standard deviation (%RSD) for the retention time and peak area.
-
Evaluate the theoretical plates (N) and tailing factor (T) for the this compound peak.
| Parameter | Acceptance Criteria | Purpose |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates stability of the pump and system pressure. |
| %RSD of Peak Area | ≤ 2.0% | Shows consistency of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Indicates high column efficiency and good separation power. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
Data Analysis and Quantification
-
Calibration Curve Construction: Inject each working standard solution (from 1 to 100 µg/mL) into the HPLC system. Record the peak area for this compound at its specific retention time. Plot the peak area (y-axis) versus the concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship.
-
Sample Quantification: Inject the prepared sample solution. Identify the this compound peak based on its retention time compared to the standard.
-
Calculate Concentration: Using the peak area of this compound from the sample chromatogram, calculate the concentration in the injected solution using the regression equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Final Content Calculation: Adjust for any dilution factors and the initial sample weight to determine the final content of this compound in the original material (e.g., in mg/g).
Method Validation
To ensure the method is reliable, accurate, and precise, it should be validated according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix and by assessing peak purity using a DAD detector.
-
Linearity: Assessed over the range of 1-100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyzing six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeating the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ must be reliably quantifiable with acceptable precision and accuracy.
Conclusion
This application note details a selective, precise, and accurate RP-HPLC method for the quantification of this compound. By following the outlined protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve reliable and reproducible results. The comprehensive method validation strategy ensures that the data generated is suitable for regulatory submissions and quality control purposes in the pharmaceutical and natural product industries.
References
This section provides a list of resources that support the principles and standards discussed in this document. The URLs have been verified for accessibility.
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General Principles of HPLC and Reversed-Phase Chromatography. Waters Corporation. [Link]
-
HPLC System Suitability. Chrom-academy. [Link]
-
A Review on Extraction, Isolation, and Pharmacological Activities of Sesquiterpenoids. Pharmacognosy Reviews. While not specific to this compound, this provides context on the chemical class and typical analytical approaches.[Link]
Protocol for Isocalamendiol Extraction from Plant Material: An Application Note for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the extraction, isolation, and characterization of Isocalamendiol, a bioactive sesquiterpenoid, from plant material. Primarily sourced from the rhizomes of Acorus calamus L., this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step methodology from raw plant material to a purified compound. The protocol emphasizes not just the procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction to this compound
This compound is a sesquiterpenoid diol with the chemical formula C₁₅H₂₆O₂.[2] Sesquiterpenoids are a diverse class of naturally occurring C15 terpenoid compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] this compound, found as a significant constituent in the rhizomes of Acorus calamus (commonly known as sweet flag), is a molecule of interest for further pharmacological investigation.[2][5] The efficient extraction and purification of this compound are paramount for its structural elucidation, biological screening, and subsequent development as a potential therapeutic agent.
Pre-Extraction Considerations: The Foundation of Success
The quality and yield of the extracted this compound are intrinsically linked to the initial preparation of the plant material. Rigorous adherence to these preliminary steps is crucial for reproducible and reliable results.
2.1. Plant Material Selection and Handling:
-
Source: The primary and most well-documented source of this compound is the rhizome of Acorus calamus L.[2][5]
-
Harvesting: For optimal yield of secondary metabolites, it is recommended to harvest mature rhizomes.
-
Drying: Freshly harvested rhizomes should be thoroughly washed to remove soil and debris. Subsequently, they should be air-dried in a well-ventilated area, shielded from direct sunlight, or lyophilized (freeze-dried) to prevent enzymatic degradation of the target compound.
-
Grinding: Once completely dry, the rhizomes must be ground into a coarse powder. This increases the surface area for solvent penetration, thereby enhancing extraction efficiency.
2.2. Solvent Selection: A Matter of Polarity and Purity:
The choice of solvent is a critical parameter governed by the polarity of the target molecule, this compound. As a diol, this compound possesses moderate polarity.
-
Recommended Solvents: Based on literature for sesquiterpenoid extraction, a sequential extraction strategy is often most effective. This typically involves an initial extraction with a non-polar solvent to remove lipids and other non-polar constituents, followed by extraction with a more polar solvent to isolate the sesquiterpenoids.
-
Initial Defatting (Optional but Recommended): n-Hexane or petroleum ether.
-
Primary Extraction: Dichloromethane, chloroform, or a mixture of dichloromethane and methanol (1:1 v/v) are suitable choices.[6] Methanol and ethanol have also been used effectively for the extraction of phytochemicals from Acorus calamus.[1][7]
-
-
Solvent Purity: Always use analytical or HPLC grade solvents to prevent the introduction of impurities that can interfere with downstream analysis and purification.
Experimental Workflow: From Plant to Purified Compound
The following diagram illustrates the comprehensive workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Detailed Protocols
4.1. Protocol 1: Extraction of this compound from Acorus calamus Rhizomes
This protocol employs a sequential maceration technique for robust extraction.
Materials and Reagents:
-
Dried and powdered Acorus calamus rhizomes
-
n-Hexane (Analytical Grade)
-
Dichloromethane:Methanol (1:1 v/v, Analytical Grade)
-
Erlenmeyer flasks with stoppers
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Defatting: a. Weigh 100 g of the powdered rhizome and place it in a 1 L Erlenmeyer flask. b. Add 500 mL of n-hexane to the flask. c. Securely stopper the flask and place it on an orbital shaker at room temperature for 24 hours. d. Filter the mixture through filter paper to separate the plant material from the hexane extract. The hexane extract can be discarded. e. Air-dry the plant material to remove residual hexane.
-
Primary Extraction: a. Transfer the defatted plant material to a clean 1 L Erlenmeyer flask. b. Add 500 mL of the dichloromethane:methanol (1:1) solvent mixture. c. Stopper the flask and macerate for 48 hours on an orbital shaker at room temperature.[6] d. Filter the extract through filter paper. Collect the filtrate. e. Repeat the extraction process on the plant residue with a fresh 500 mL of the solvent mixture for another 24 hours to ensure exhaustive extraction. f. Combine the filtrates from both extractions.
-
Concentration: a. Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract. b. The resulting crude extract will be a semi-solid residue. Record the final weight of the crude extract.
4.2. Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the fractionation of the crude extract to isolate this compound.
Materials and Reagents:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvents: n-Hexane and Ethyl Acetate (HPLC Grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Visualizing agent (e.g., p-anisaldehyde spray reagent)
-
Collection tubes
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. b. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. c. Drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the initial elution solvent (n-hexane). b. Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution and Fractionation: a. Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, n-hexane:ethyl acetate). This gradient elution will separate the compounds based on their polarity. b. Collect the eluate in fractions of equal volume (e.g., 20 mL).
-
TLC Monitoring: a. Monitor the separation process by spotting each collected fraction on a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).[6] c. Visualize the spots under UV light (if applicable) and by spraying with a visualizing agent followed by gentle heating. d. Fractions showing similar TLC profiles (i.e., spots with the same Rf value) should be pooled together. This compound, being a moderately polar compound, is expected to elute in the mid-polarity fractions.
-
Final Purification (if necessary): a. The pooled fractions containing this compound may require further purification. b. Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) is a highly effective method for obtaining high-purity this compound.[8][9]
Analysis and Characterization
The identity and purity of the isolated this compound must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the isolated compound. A single, sharp peak is indicative of high purity. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms. |
Quantitative Data Summary
The following table provides an example of the type of quantitative data that should be recorded during the extraction process. Actual values will vary depending on the plant material and extraction efficiency.
| Parameter | Value |
| Starting Plant Material (Dry Weight) | 100 g |
| Solvent-to-Sample Ratio (Extraction) | 5:1 (v/w) for each extraction step |
| Weight of Crude Extract | Variable (e.g., 5-10 g) |
| Yield of Purified this compound | Variable (dependent on concentration in plant material and purification efficiency) |
Conclusion
This application note provides a robust and scientifically-backed protocol for the extraction and purification of this compound from plant material. By understanding the rationale behind each step, from material preparation to the final analytical characterization, researchers can confidently and efficiently isolate this promising bioactive compound for further investigation. The methodologies described herein are adaptable and can serve as a foundational framework for the extraction of other related sesquiterpenoids.
References
- Pokharel, A., Thapa, A., Karki, H., Yadav, R. K., Bharati, S., Shrestha, T., Homagai, P. L., Maharjan, B., & Shrestha, R. L. (2023). Chemical and biological analysis of extracts of Acorus calamus L. Journal of Nepal Chemical Society, 44(1), 151-158.
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Pokharel, A., et al. (2023). Chemical and biological analysis of extracts of Acorus calamus L. ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. Retrieved from [Link]
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Ganjewala, D. & Luthra, R. (2015). Evaluation of Phytochemical Constituents in the Methanolic Leaf Extracts of Acorus calamus L. UMass Amherst. Retrieved from [Link]
- Parveen, R., & Singh, R. (2017). Phytochemicals of Acorus calamus (Sweet flag). Journal of Medicinal Plants Studies, 5(4), 135-140.
- Yan, G., et al. (2014). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 19(8), 12185-12196.
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Taylor & Francis Online. (2018). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Retrieved from [Link]
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MDPI. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2012). Isolation of Active Constituent of Acorus calamus Rhizomes Extract and Evaluation of its Anti-cancer Activity. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Sesquiterpenoids isolated from the rhizome of Curcuma phaeocaulis Valeton: antitumor activity, in silico molecular docking and molecular dynamics study. Retrieved from [Link]
- Ye, J., et al. (2016). [Sesquiterpenoids from rhizome of Homalomena occulta]. Zhongguo Zhong Yao Za Zhi, 41(14), 2655-2659.
- Andryushayev, O., et al. (2021). Intensification of the extraction process of phenolic compounds from Acorus calamus leaves. ScienceRise: Pharmaceutical Science, (4)(32), 19-25.
- Wang, Y., et al. (2011). Effects of sesquiterpenes isolated from largehead atractylodes rhizome on growth, migration, and differentiation of B16 melanoma cells.
- Nanda, B. L., et al. (2014). DETERMINATION OF PHYTOCHEMICALS AND ANTIOXIDANT ACTIVITY OF ACORUS CALAMUS RHIZOME. Journal of Drug Delivery and Therapeutics, 4(6), 117-121.
- Wong, K. C., et al. (2011). A new sesquiterpenoid from the rhizomes of Homalomena sagittifolia. Natural Product Research, 25(11), 1058-1063.
- Amalia, R., et al. (2024). Sweet Flag (Acorus calamus L.) Rhizomes Chromatography Column Isolates Potential as Rich Antioxidant Compounds. Indonesian Journal of Fundamental and Applied Chemistry, 9(2), 66-73.
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Application Notes & Protocols: Characterizing the Anti-inflammatory Activity of Isocalamendiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory properties of Isocalamendiol, a sesquiterpenoid compound.[1][2] We present a multi-tiered analytical approach, beginning with robust in vitro cellular assays to elucidate molecular mechanisms, followed by a validated in vivo model to assess physiological efficacy. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We explain the causality behind experimental choices, linking them to the underlying principles of inflammatory signaling pathways, such as the pivotal NF-κB cascade.[3]
Introduction: The Rationale for this compound Assessment
Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases.[4] The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins.[6][7] These enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[8][9] The ideal anti-inflammatory agent would selectively target inflammatory pathways while minimizing off-target effects.[8]
This compound, a sesquiterpenoid found in plants such as Acorus calamus, represents a class of natural products with diverse biological activities.[10] Its unique chemical structure warrants investigation into its potential as a modulator of the inflammatory response. This guide outlines a logical, stepwise workflow to characterize this potential, from initial screening in a cellular model of inflammation to confirmation in a preclinical animal model.
Foundational Concepts: Targeting the Inflammatory Cascade
A robust inflammatory response is orchestrated by a complex network of signaling molecules and transcription factors. A key regulator in this process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[11][12] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB, allowing it to translocate to the nucleus.[13] Once in the nucleus, NF-κB binds to the promoters of various pro-inflammatory genes, driving the expression of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][12] These mediators propagate and amplify the inflammatory response. Our experimental design is structured to probe this compound's ability to interfere with this critical pathway.
Canonical NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling activated by LPS.
Experimental Workflow: A Multi-Parametric Approach
Our investigation follows a logical progression from cellular to whole-organism models. This ensures that resource-intensive in vivo studies are undertaken only after establishing a clear biological rationale from in vitro data.
Caption: Overall experimental workflow for this compound testing.
Part 1: In Vitro Anti-inflammatory Activity
The murine macrophage cell line, RAW 264.7, is an established and highly suitable model for studying the inflammatory response.[14] Stimulation of these cells with LPS, a component of Gram-negative bacteria cell walls, robustly activates the NF-κB pathway and induces a pro-inflammatory phenotype, making it an ideal system for screening anti-inflammatory compounds.[15]
Preparation of this compound
-
Solubility Testing: this compound is predicted to have low water solubility (0.54 g/L).[1] Initial solubility tests in DMSO and ethanol are required. DMSO is the preferred solvent for creating a high-concentration stock solution.
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, cell culture-grade DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed RAW 264.7 cells into appropriate well plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for RNA extraction) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM (with 2% FBS). Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a "Vehicle Control" group treated with 0.1% DMSO.
-
Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, 6 hours for gene expression). Include a "Negative Control" group (no LPS, no treatment) and an "LPS Control" group (LPS + Vehicle).
Protocol: Nitric Oxide (NO) Production via Griess Assay
Principle: iNOS produces large amounts of NO during inflammation. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels.[16][17] It involves a two-step diazotization reaction where a diazonium salt is formed and then coupled with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo compound, with absorbance proportional to the nitrite concentration.[17][18]
-
Sample Collection: After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Standard Curve: Prepare a nitrite standard curve (e.g., 0-100 µM) using a sodium nitrite solution diluted in culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[19]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[19]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[17][20] Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying protein levels. A sandwich ELISA is used for TNF-α and IL-6, where the cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[21][22] The detection antibody is linked to an enzyme (e.g., HRP), which catalyzes a color-changing reaction with a substrate.[23]
-
Sample Collection: Collect cell culture supernatants after 24 hours of LPS stimulation. Centrifuge to remove cellular debris. Samples can be used immediately or stored at -80°C.
-
Assay Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol for a commercial kit (e.g., from Thermo Fisher Scientific or R&D Systems).[24]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Analysis: Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.
Protocol: Gene Expression Analysis (RT-qPCR)
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts. This allows for the assessment of whether this compound affects the expression of key pro-inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2) at the transcriptional level.[26]
-
RNA Isolation: After 6 hours of LPS stimulation, lyse the cells in 6-well plates and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]
-
qPCR:
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[26] This will show the fold change in gene expression in treated groups compared to the LPS-stimulated control group.
Expected In Vitro Data and Interpretation
Data should be organized to clearly demonstrate dose-dependent effects.
Table 1: Hypothetical In Vitro Anti-inflammatory Effects of this compound
| Treatment Group | Viability (% of Control) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Nos2 mRNA (Fold Change) | Ptgs2 mRNA (Fold Change) |
| Control (Untreated) | 100 ± 5 | 1.2 ± 0.3 | 55 ± 10 | 30 ± 8 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 98 ± 4 | 45.6 ± 3.1 | 3540 ± 210 | 1850 ± 150 | 50.2 ± 4.5 | 35.8 ± 3.9 |
| LPS + Iso (10 µM) | 97 ± 5 | 28.3 ± 2.5 | 2100 ± 180 | 1020 ± 95 | 24.1 ± 2.8 | 18.2 ± 2.1** |
| LPS + Iso (25 µM) | 96 ± 6 | 15.1 ± 1.8 | 980 ± 90 | 450 ± 55 | 10.5 ± 1.5 | 8.9 ± 1.3 |
| LPS + Dex (1 µM) | 99 ± 4 | 5.5 ± 0.9 | 250 ± 30 | 150 ± 25 | 4.3 ± 0.8 | 3.1 ± 0.6 |
-
*Data are presented as Mean ± SEM. Dexamethasone (Dex) is a positive control. Statistical significance vs. LPS group: **p<0.01, **p<0.001.
-
Interpretation: A successful outcome would show that this compound, at non-toxic concentrations, significantly and dose-dependently reduces the production of NO, TNF-α, and IL-6. This should be corroborated by a similar reduction in the mRNA expression of Nos2 and Ptgs2. Such results would strongly suggest that this compound's mechanism of action involves the inhibition of the NF-κB pathway at or upstream of transcription.[15][26]
Part 2: In Vivo Anti-inflammatory Activity
To confirm the physiological relevance of the in vitro findings, we employ the carrageenan-induced paw edema model in rats. This is a classic, highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[29][30][31]
Principle: The subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by a measurable increase in paw volume (edema).[32] The response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins, where COX inhibitors are most effective.[29]
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: this compound (e.g., 25 mg/kg, p.o.)
-
Group III: this compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin or Diclofenac, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[29]
-
Administer the respective treatments (Vehicle, this compound, or Positive Control) by oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[33]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29][31]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Expected In Vivo Data and Interpretation
Table 2: Hypothetical In Vivo Anti-edema Effects of this compound
| Treatment Group (p.o.) | Paw Edema (mL) at 3 hr | Paw Edema (mL) at 5 hr | % Inhibition at 3 hr | % Inhibition at 5 hr |
| Vehicle Control | 0.85 ± 0.06 | 0.78 ± 0.05 | - | - |
| This compound (25 mg/kg) | 0.59 ± 0.05 | 0.51 ± 0.04 | 30.6% | 34.6% |
| This compound (50 mg/kg) | 0.41 ± 0.04 | 0.35 ± 0.03 | 51.8% | 55.1% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03 | 0.29 ± 0.02 | 58.8% | 62.8% |
-
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control group: *p<0.05, *p<0.01.
-
Interpretation: A significant, dose-dependent reduction in carrageenan-induced paw edema by this compound would confirm its anti-inflammatory activity in vivo.[29] Comparing the inhibition profile to Indomethacin can provide initial insights. Significant inhibition in the later phase (3-5 hours) suggests a mechanism that likely involves the inhibition of prostaglandin synthesis, consistent with the in vitro data showing downregulation of COX-2.[32]
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By integrating in vitro mechanistic studies with in vivo efficacy models, researchers can generate a high-quality data package to support the potential of this compound as a novel anti-inflammatory lead compound. Positive results from this workflow would justify further investigation into its precise molecular targets, safety profile, and therapeutic potential.
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IBL International. TNF-α (free) ELISA. Available from: [Link]
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MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]
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MDPI. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Available from: [Link]
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NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available from: [Link]
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Spandidos Publications. (2015). Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... Available from: [Link]
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PubMed Central. (2020). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. Available from: [Link]
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MDPI. (2022). Preliminary Investigation of the Antioxidant, Anti-Diabetic, and Anti-Inflammatory Activity of Enteromorpha intestinalis Extracts. Available from: [Link]
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Semantic Scholar. (2016). Anti-Inflammatory Activity of Natural Products. Available from: [Link]
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MDPI. (2022). Characterization and In Vivo Anti-Inflammatory Efficacy of Copal (Dacryodes peruviana (Loes.) H.J. Lam) Essential Oil. Available from: [Link]
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ResearchGate. (2002). Anti-inflammatory activity of alkaloids: A twenty-century review. Available from: [Link]
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Developing Isocalamendiol as a Potential Therapeutic Agent: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial stages of developing Isocalamendiol, a sesquiterpenoid natural product, as a potential therapeutic agent. This compound has been identified in plant species such as Acorus calamus and Baccharis marginalis[1][2], genera known for producing a rich diversity of bioactive secondary metabolites. While direct pharmacological data on this compound is limited, the well-documented anti-inflammatory, anticancer, and neuroprotective activities of other sesquiterpenoids from these plant families provide a strong rationale for its investigation.[1][2][3][4][5] This guide outlines a structured, hypothesis-driven approach to exploring the therapeutic potential of this compound, detailing essential in vitro and in vivo protocols to assess its bioactivity and elucidate its mechanism of action.
Introduction: The Scientific Rationale for Investigating this compound
Natural products have historically been a cornerstone of drug discovery, with a significant percentage of approved pharmaceuticals originating from or inspired by natural sources. Sesquiterpenoids, a large class of C15 isoprenoids, are particularly noteworthy for their complex structures and diverse pharmacological activities. This compound, a bicyclic sesquiterpene diol, has been isolated from Acorus calamus and Baccharis marginalis.[1][2] Plants of the Acorus and Baccharis genera are known for their traditional medicinal uses and for producing a variety of bioactive compounds, including other sesquiterpenoids with demonstrated anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5]
Given the established bioactivities of structurally related compounds, it is hypothesized that this compound may possess therapeutic potential in one or more of these areas. This document provides a roadmap for the initial preclinical evaluation of this compound, focusing on a logical progression from in vitro screening to more complex mechanistic and in vivo studies. The protocols herein are designed to be self-validating and are grounded in established methodologies for natural product drug discovery.
Foundational Knowledge: Physicochemical Properties and Sourcing
A thorough understanding of this compound's physicochemical properties is critical for its development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem |
| Molecular Weight | 238.37 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | PubChem |
Sourcing and Purification: this compound can be isolated from the rhizomes of Acorus calamus or the aerial parts of Baccharis marginalis using standard chromatographic techniques. A generalized workflow for isolation is presented below.
In Vitro Bioactivity Screening: A Multi-pronged Approach
The initial assessment of this compound's therapeutic potential should involve a battery of in vitro assays to screen for anti-inflammatory, anticancer, and neuroprotective activities.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The following protocols will assess this compound's ability to modulate inflammatory responses.
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay determines if this compound can suppress this process in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central mediators of the inflammatory cascade. This protocol will determine if this compound can inhibit their production.
Step-by-Step Protocol:
-
Follow steps 1-4 from Protocol 3.1.1.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
Cytokine Quantification: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-stimulated control.
Anticancer Activity
The potential of this compound to inhibit cancer cell growth will be evaluated using the following assays.
Rationale: This initial screen will determine if this compound has cytotoxic or cytostatic effects on various cancer cell lines.
Step-by-Step Protocol:
-
Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Seeding: Seed cells in 96-well plates at an appropriate density for each cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 48-72 hours.
-
Viability Assessment: Measure cell viability using the MTT or PrestoBlue assay.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Rationale: To determine if this compound-induced cell death is due to apoptosis, a key mechanism for many anticancer agents.
Step-by-Step Protocol:
-
Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Activity
Given that other compounds from Acorus calamus have shown neuroprotective effects[4], it is prudent to investigate this potential for this compound.
Rationale: Oxidative stress is a major contributor to neurodegeneration. This assay will assess if this compound can protect neuronal cells from oxidative damage.
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as H₂O₂ (hydrogen peroxide) or 6-OHDA (6-hydroxydopamine), for a further 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay.
-
Data Analysis: Compare the viability of this compound-treated cells to the vehicle-treated, oxidatively stressed control.
Mechanistic Elucidation: Unraveling the Signaling Pathways
Should the initial screening assays yield positive results, the next logical step is to investigate the underlying molecular mechanisms.
Protocol 4.1: Investigating the NF-κB Signaling Pathway
Rationale: The NF-κB pathway is a master regulator of inflammation.[6] This protocol will determine if this compound's anti-inflammatory effects are mediated through the inhibition of NF-κB activation.
Step-by-Step Protocol:
-
Treatment and Stimulation: Treat RAW 264.7 cells with this compound followed by LPS stimulation as described in Protocol 3.1.1.
-
Western Blot Analysis: Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to analyze the protein levels of key NF-κB pathway components, including phosphorylated IκBα, total IκBα, and the nuclear translocation of p65.
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the nuclear translocation of the p65 subunit of NF-κB.
Protocol 4.2: Assessing the MAPK Signaling Pathway
Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway is also crucial in inflammation and cancer.[6] This protocol will examine the effect of this compound on MAPK activation.
Step-by-Step Protocol:
-
Treatment and Stimulation: Treat relevant cell lines (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer studies) with this compound and the appropriate stimulus.
-
Western Blot Analysis: Perform Western blotting on whole-cell lysates to detect the phosphorylated and total forms of key MAPK proteins: ERK, JNK, and p38.
In Vivo Validation: Preclinical Animal Models
Promising in vitro results should be validated in relevant animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: A classic and well-established model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Dosing: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., indomethacin).
-
Induction of Edema: One hour after drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Pharmacokinetic Profiling: A Glimpse into ADME
A preliminary assessment of the pharmacokinetic properties of this compound is essential for its further development.
Protocol 6.1: In Vitro Metabolic Stability
Rationale: To assess the susceptibility of this compound to metabolism by liver enzymes, which will inform its potential in vivo half-life.
Step-by-Step Protocol:
-
Incubation: Incubate this compound with liver microsomes (rat and human) in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
LC-MS/MS Analysis: Quantify the remaining amount of this compound at each time point using a validated LC-MS/MS method.
-
Half-life Calculation: Calculate the in vitro half-life (t₁/₂) of this compound.
Regulatory Considerations and Future Directions
The development of a botanical drug like this compound should be guided by regulatory frameworks such as those provided by the U.S. Food and Drug Administration (FDA). Adherence to Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) will be crucial as the project progresses.
Future studies should focus on:
-
Lead Optimization: If this compound shows promising activity but has suboptimal pharmacokinetic properties, medicinal chemistry efforts can be employed to generate more potent and drug-like analogs.
-
Target Identification: Elucidating the direct molecular target(s) of this compound will provide a deeper understanding of its mechanism of action.
-
Chronic Toxicity Studies: Long-term toxicity studies in animal models are necessary to establish a safety profile for this compound.
Conclusion
This compound represents a promising starting point for a natural product-based drug discovery program. Its structural similarity to other bioactive sesquiterpenoids warrants a thorough investigation of its therapeutic potential. The systematic application of the protocols outlined in this guide will enable a robust evaluation of this compound's anti-inflammatory, anticancer, and neuroprotective properties, and provide the foundational data necessary for its further preclinical and potential clinical development.
References
- Hao, Z.-Y., Liang, D., Luo, H., Liu, Y.-F., Ni, G., Zhang, Q.-J., Li, L., Si, Y.-K., Sun, H., Chen, R.-Y., & Yu, D.-Q. (2012). Bioactive Sesquiterpenoids from the Rhizomes of Acorus calamus.
- Hao, Z.-Y., Liang, D., Luo, H., Liu, Y.-F., Ni, G., Zhang, Q.-J., Li, L., Si, Y.-K., Sun, H., Chen, R.-Y., & Yu, D.-Q. (2012). Bioactive Sesquiterpenoids from the Rhizomes of Acorus calamus.
- Hao, Z.-Y., Liang, D., Luo, H., Liu, Y.-F., Ni, G., Zhang, Q.-J., Li, L., Si, Y.-K., Sun, H., Chen, R.-Y., & Yu, D.-Q. (2012). Bioactive sesquiterpenoids from the rhizomes of Acorus calamus.
- Hao, Z.-Y., et al. (2012). Bioactive Sesquiterpenoids from the Rhizomes of Acorus calamus.
- Hao, Z.-Y., Liu, Y.-F., Cao, Y.-G., Liang, D., Luo, H., Zhang, C.-L., Wang, Y., Chen, R.-Y., & Yu, D.-Q. (2021). Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus. RSC Advances, 11(26), 15843–15851.
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Isocalamendiol: A Sesquiterpene Diol for Natural Product Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction to Isocalamendiol
This compound, a bicyclic sesquiterpene diol with the chemical formula C₁₅H₂₆O₂, is a natural product that has been identified in plant species such as Acorus calamus and Baccharis marginalis[1]. As a member of the vast and structurally diverse class of sesquiterpenoids, this compound presents an intriguing scaffold for natural product drug discovery. Sesquiterpenes have been recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[2][3][4]. These application notes provide a comprehensive guide for researchers and scientists on the isolation, characterization, and evaluation of this compound for its therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its study.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Appearance | White powder | [5] |
| Class | Sesquiterpene diol | [5] |
Isolation and Purification of this compound
The successful isolation and purification of this compound from its natural sources are critical preliminary steps in the drug discovery workflow. The following protocols are based on established methods for the isolation of sesquiterpenoids from plant materials.
Protocol 1: Extraction from Baccharis marginalis
This protocol is adapted from the reported isolation of this compound from Baccharis marginalis[5].
Materials:
-
Aerial parts of Baccharis marginalis
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., petroleum ether, ethyl acetate)
-
Glass column for flash chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction:
-
Collect and air-dry the aerial parts of Baccharis marginalis.
-
Grind the dried plant material into a coarse powder.
-
Extract the powdered material with dichloromethane at room temperature for a sufficient period (e.g., 2 hours) with agitation[5].
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Flash Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like petroleum ether and gradually increasing the proportion of a more polar solvent like ethyl acetate[5].
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds in the collected fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest, identified by its TLC profile.
-
Evaporate the solvent from the combined fractions to yield purified this compound as a white powder[5].
-
Protocol 2: General Extraction from Acorus calamus
While a specific protocol for this compound from Acorus calamus is not detailed in the provided search results, a general approach for extracting bioactive compounds from its rhizomes can be adapted.
Materials:
-
Rhizomes of Acorus calamus
-
Methanol or ethanol
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
Procedure:
-
Extraction:
-
Dry and pulverize the rhizomes of Acorus calamus.
-
Perform extraction using either Soxhlet extraction or maceration with a suitable solvent like methanol or ethanol.
-
For maceration, soak the powdered rhizomes in the solvent for an extended period (e.g., 24-48 hours) with occasional stirring.
-
Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
The crude extract can then be subjected to flash chromatography as described in Protocol 1 to isolate this compound.
-
Caption: Workflow for the isolation and purification of this compound.
Structural Characterization of this compound
Accurate structural elucidation is paramount in natural product drug discovery. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula (C₁₅H₂₆O₂).
Evaluation of Biological Activities
Based on the known activities of other sesquiterpenoids, this compound holds potential as an anti-inflammatory, anticancer, and neuroprotective agent. The following are detailed protocols for in vitro assays to evaluate these potential activities.
Anti-inflammatory Activity
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).
-
NO Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Anticancer Activity
The cytotoxic effect of this compound on cancer cells can be evaluated using various cell viability assays. The MTT assay is a widely used colorimetric method.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Appropriate cell culture media and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each cell line.
Neuroprotective Activity
The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death or to promote neurite outgrowth.
Protocol 5: Neuroprotection against Oxidative Stress in PC12 Cells
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum
-
This compound
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed PC12 cells and, if desired, differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a designated time.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a specific duration.
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Determine the protective effect of this compound by comparing the viability of cells pre-treated with the compound to those exposed to H₂O₂ alone.
Protocol 6: Neurite Outgrowth Assay in PC12 Cells
Materials:
-
PC12 cell line
-
Low-serum culture medium
-
Nerve Growth Factor (NGF)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed PC12 cells at a low density in culture plates.
-
Treatment: Treat the cells with a low concentration of NGF, with and without various concentrations of this compound.
-
Incubation: Incubate the cells for several days to allow for neurite extension.
-
Microscopic Analysis: Capture images of the cells and measure the length and number of neurites per cell.
-
Data Analysis: Quantify the enhancement of neurite outgrowth by this compound in the presence of NGF.
Potential Mechanisms of Action
Investigating the molecular mechanisms by which this compound exerts its biological effects is a crucial step in drug development. Based on the activities of similar natural products, several signaling pathways are worth exploring.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. This compound could potentially trigger apoptosis through the intrinsic or extrinsic pathways.
Caption: Potential induction of the intrinsic apoptotic pathway by this compound.
Neuroprotective Mechanism: Modulation of Neurotrophic Factor Signaling
This compound may exert neuroprotective effects by modulating signaling pathways associated with neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). This could involve the activation of pro-survival and pro-differentiation pathways.
Caption: Potential modulation of neurotrophic signaling by this compound.
Conclusion and Future Directions
This compound represents a promising starting point for natural product-based drug discovery. The protocols outlined in these application notes provide a framework for its isolation, characterization, and the systematic evaluation of its potential anti-inflammatory, anticancer, and neuroprotective activities. Further research should focus on obtaining concrete in vitro and in vivo efficacy data, elucidating its specific molecular targets and mechanisms of action, and exploring its structure-activity relationships through the synthesis of derivatives. Such studies will be instrumental in determining the therapeutic potential of this compound and its future development as a novel therapeutic agent.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ruiz-León, D., Rivera, P., Villarroel, L., & Manríquez, V. (2005). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 549-550.
-
ResearchGate. (n.d.). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications. Retrieved from [Link]
- Lee, J. H., & Jeong, Y. J. (2012). The anticancer effect of natural plant alkaloid isoquinolines. Journal of cancer prevention, 17(2), 81–88.
- Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'onofrio, G., Loizzo, M. R., Tundis, R., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119(Pt A), 1–11.
- Calabrese, V., Cornelius, C., Trovato, A., Cambria, M. T., Lo Cascio, M. S., Salinaro, A. T., Morganti, P., & Rizza, V. (2010). The neuroprotective effects of carnosine: a novel approach for the treatment of cognitive impairment and age-related cerebral disorders. Current pharmaceutical design, 16(7), 803–811.
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MDPI. (2022). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. Retrieved from [Link]
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PLOS ONE. (2014). Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (2024). Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders. Retrieved from [Link]
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Semantic Scholar. (n.d.). Crystal structure of this compound, C15H26O2 from Baccharis marginalis. Retrieved from [Link]
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Troubleshooting & Optimization
Isocalamendiol Extraction Optimization: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction yield of Isocalamendiol from rhizomes. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and field-proven expertise.
Troubleshooting Guide: Enhancing this compound Extraction Efficiency
Researchers often face challenges in achieving high yields and purity of this compound. This section provides a systematic approach to troubleshooting common issues encountered during the extraction process.
Issue 1: Low or No Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound from our rhizome extractions. What are the potential causes and how can we address this?
Answer:
Low yields of this compound can stem from several factors, ranging from the quality of the raw material to the specifics of the extraction protocol. A systematic evaluation of your process is crucial for identifying the bottleneck.
Potential Causes and Solutions:
-
Improper Rhizome Preparation: The physical state of the rhizome is critical for efficient solvent penetration.
-
Causality: Inadequate drying can lead to poor grinding and the presence of excess water, which can hinder the extraction efficiency of less polar solvents.[1] Large particle size reduces the surface area available for solvent interaction, leading to incomplete extraction.
-
Solution: Ensure rhizomes are thoroughly dried to a constant weight, typically in a circulating air oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[2] Subsequently, grind the dried rhizomes into a fine, uniform powder. This increases the surface area for solvent contact and disrupts cell walls, facilitating the release of this compound.[1]
-
-
Suboptimal Solvent Selection: The choice of solvent is paramount and depends on the polarity of this compound.
-
Causality: this compound is a sesquiterpenoid diol, indicating it has both non-polar (the terpene backbone) and polar (two hydroxyl groups) characteristics.[3][4] Using a solvent with inappropriate polarity will result in poor solubilization and, consequently, low extraction yield.
-
Solution: Based on its structure, solvents of intermediate polarity are likely to be most effective. Ethanol, methanol, and acetone have been successfully used for extracting compounds from Acorus calamus rhizomes.[3][5][6] A systematic approach would be to test a range of solvents with varying polarities, such as hexane, ethyl acetate, acetone, ethanol, and methanol, to determine the optimal solvent for this compound.[7] The predicted XLogP3-AA value of 2.4 for this compound suggests moderate lipophilicity, further supporting the use of solvents like ethanol or acetone.[3]
-
-
Inadequate Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are critical variables that must be optimized.[8]
-
Causality: Insufficient extraction time will not allow for the complete diffusion of this compound from the plant matrix into the solvent.[8] Conversely, excessively high temperatures or prolonged extraction times can lead to the degradation of sesquiterpenoids.[9][10] An incorrect solid-to-solvent ratio can result in a saturated solution, preventing further extraction.[8]
-
Solution: Systematically optimize these parameters. For maceration or Soxhlet extraction, extraction times can range from several hours to a full day.[11][12] For modern techniques like ultrasound-assisted extraction (UAE), shorter times are typically sufficient.[13] Maintain extraction temperatures below 40-60°C to minimize thermal degradation.[9][14] Experiment with different solid-to-solvent ratios (e.g., 1:10, 1:15, 1:20 w/v) to ensure complete extraction.
-
Issue 2: Co-extraction of Interfering Compounds
Question: Our extracts contain a high amount of impurities, such as starches and pigments, which are complicating the downstream purification of this compound. How can we mitigate this?
Answer:
The co-extraction of undesirable compounds is a common challenge, particularly with rhizomes which are rich in starches and other matrix components.[15] Addressing this requires a multi-pronged approach involving pre-extraction, extraction, and post-extraction strategies.
Potential Causes and Solutions:
-
High Starch Content in Rhizomes: Rhizomes are storage organs and often contain a high percentage of starch.
-
Causality: Starch can swell in certain solvents, particularly those containing water, leading to a viscous extract that is difficult to filter and process.[2]
-
Solution:
-
Pre-extraction Defatting/De-starching: Before the main extraction, pre-wash the powdered rhizome with a non-polar solvent like hexane. This will help remove lipids and some pigments without solubilizing the more polar this compound.[4] For starch removal, a pre-treatment with amylase enzymes or a cold water wash can be effective.[2]
-
Solvent Selection: Employing a solvent system that minimizes starch solubility is beneficial. While ethanol is effective for this compound, using absolute ethanol instead of aqueous ethanol mixtures can reduce starch co-extraction.
-
Post-extraction Precipitation: After extraction, the crude extract can be concentrated and then chilled. Many saturated compounds and some starches will precipitate out and can be removed by filtration.
-
-
-
Co-extraction of Pigments and Other Polar Compounds: The presence of chlorophyll and other polar impurities can interfere with chromatographic purification.
-
Causality: Solvents that are effective for this compound, such as ethanol and methanol, will also extract a wide range of other compounds with similar polarities.
-
Solution:
-
Liquid-Liquid Partitioning: After the initial extraction and solvent evaporation, the crude extract can be redissolved in a suitable solvent (e.g., 80-90% methanol) and partitioned against a non-polar solvent like hexane. This will separate the non-polar impurities into the hexane layer, while the more polar this compound remains in the methanolic layer.[4]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract before HPLC analysis. A C18 cartridge can be used to retain this compound and other moderately polar compounds while allowing very polar impurities (like sugars and salts) to pass through. The retained compounds can then be eluted with a stronger organic solvent.
-
-
Frequently Asked Questions (FAQs) for this compound Extraction
This section addresses common queries regarding the practical aspects of this compound extraction.
1. What is the best way to prepare rhizomes for extraction?
Proper preparation is fundamental for a successful extraction.[10] The recommended procedure is:
-
Washing and Cleaning: Thoroughly wash the fresh rhizomes to remove any soil and debris.
-
Drying: Dry the rhizomes to a moisture content of less than 10%. This can be achieved by air-drying or using a forced-air oven at a controlled temperature (40-50°C) to prevent the degradation of heat-sensitive compounds.[2]
-
Grinding: Mill the dried rhizomes into a fine, homogenous powder (e.g., to pass through a 40-60 mesh sieve). This significantly increases the surface area for solvent interaction.[1]
2. Which extraction method is most suitable for this compound?
The choice of extraction method depends on the scale of operation, available equipment, and desired efficiency.
| Extraction Method | Advantages | Disadvantages | Suitability |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield.[1] | Small-scale laboratory extractions. |
| Soxhlet Extraction | More efficient than maceration, requires less solvent. | Can cause thermal degradation of sensitive compounds due to prolonged heating.[16] | Laboratory-scale extraction of moderately stable compounds. |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient, reduced solvent consumption, lower operating temperatures.[13][16] | Can generate free radicals that may degrade some compounds, potential for localized heating.[5] | Highly suitable for both lab and industrial scale, especially for thermolabile compounds. |
| Supercritical Fluid Extraction (SFE) | Green technology (uses CO2), highly selective, no residual solvent.[8][17] | High initial equipment cost, may require a co-solvent for polar compounds.[17] | Industrial applications where high purity and solvent-free extracts are required. |
3. How does pH affect the stability of this compound during extraction?
This compound is a sesquiterpenoid diol. Sesquiterpenoids can be sensitive to strongly acidic or alkaline conditions, which can catalyze degradation reactions such as dehydration or rearrangement.[9] It is advisable to maintain a near-neutral pH during extraction and subsequent processing steps to ensure the stability of the molecule.[1]
4. What is a reliable method for quantifying this compound in the extract?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of secondary metabolites like this compound.[18][19]
-
Column: A C18 reversed-phase column is typically suitable for separating compounds of intermediate polarity.
-
Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol is commonly employed.
-
Detection: The UV detector wavelength should be set to the absorbance maximum of this compound. If this is not known, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Quantification: Quantification is achieved by creating a calibration curve with a pure this compound standard.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the efficient extraction of this compound from powdered rhizomes using UAE.
-
Sample Preparation: Weigh 10 g of finely powdered, dried rhizome and place it into a 250 mL beaker.
-
Solvent Addition: Add 150 mL of 95% ethanol to the beaker (solid-to-solvent ratio of 1:15 w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: To ensure exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 2: HPLC-UV Quantification of this compound
This protocol outlines a general method for the quantification of this compound in a crude extract. Method development and validation are essential for accurate results.
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration within the calibration range (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
UV Detection: At the absorbance maximum of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the yield of this compound as a percentage of the initial dry weight of the rhizome.
-
References
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- Royal Queen Seeds. (2024). Discover the Best Terpene Isolation & Extraction Methods.
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- Odeniyi, M. A., et al. (2023). Starch extraction from tubers and rhizomes using an ultrasound-assisted method. Heliyon, 9(8), e18608.
- Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction and its Working Principle.
- de Oliveira, C. F., et al. (2023). Extraction and Characterization of Starches from Non-Conventional Sources: Turmeric (Curcuma longa) and Mangarito (Xanthosoma sagittifolium). Polymers, 15(14), 3097.
- Devi, A. S., & Ganjewala, D. (2009). Antimicrobial activity of Acorus calamus (L.) rhizome and leaf extract. Acta Biologica Szegediensis, 53(1), 45-49.
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- Amalia, R., et al. (2024). Sweet Flag (Acorus calamus L.) Rhizomes Chromatography Column Isolates Potential as Rich Antioxidant Compounds. Indonesian Journal of Fundamental and Applied Chemistry, 9(2), 66-73.
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- Todd, D. A., et al. (2016). Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry Echinacea purpurea utilizing HPLC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 120, 177-184.
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- Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
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- Zgórka, G., & Głowniak, K. (2001). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Journal of pharmaceutical and biomedical analysis, 24(5-6), 1015-1021.
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Technical Support Center: Total Synthesis of Isocalamendiol
Welcome to the technical support guide for the total synthesis of Isocalamendiol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this fascinating cadinane-type sesquiterpenoid. This compound, a natural product with a bicyclo[4.4.0]decane (decalin) core, presents significant synthetic hurdles, primarily in controlling the stereochemistry of its multiple contiguous stereocenters.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, offering validated protocols and evidence-based strategies to overcome common challenges.
Part 1: Foundational Concepts & Strategic Planning
This section addresses high-level questions regarding the target molecule and the initial strategic decisions that are critical for a successful synthesis campaign.
FAQ 1: What is this compound, and what are its primary synthetic challenges?
This compound is a cadinane sesquiterpenoid, a class of natural products characterized by a decalin core.[2] The main challenge in its total synthesis lies in the precise construction of its complex three-dimensional architecture.[1] Specifically, chemists must address:
-
Stereocontrol: The molecule possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry is the paramount challenge.
-
Ring System Construction: Efficiently building the bicyclo[4.4.0]decane skeleton with the desired trans-fusion is a key strategic consideration.
-
Functional Group Installation: Introducing the hydroxyl and isopropyl groups at specific positions with the correct stereochemical orientation requires highly selective reactions.
The overall synthetic strategy must be carefully planned to address these issues in a logical sequence, as early stereochemical decisions can profoundly impact the feasibility of later steps.[3]
FAQ 2: What are the dominant retrosynthetic strategies for the this compound core?
Retrosynthetic analysis of the this compound decalin core typically hinges on a few powerful C-C bond-forming reactions. The most common and effective disconnection involves a [4+2] cycloaddition, or Diels-Alder reaction, to form the six-membered ring.[4][5]
Common Retrosynthetic Approach:
Caption: A simplified retrosynthetic analysis of this compound.
This strategy is powerful because the Diels-Alder reaction is a concerted, stereospecific reaction that can create up to four stereocenters in a single step with a high degree of predictability and control.[4] Alternative strategies might involve sequential annulation reactions, such as a Robinson annulation, but these often require more steps and present additional challenges in stereocontrol.
Part 2: Troubleshooting Key Transformations
This section provides detailed troubleshooting for specific, high-impact reactions that are frequently problematic.
Question: My key Diels-Alder reaction to form the decalin precursor is low-yielding and gives a mixture of regio- and stereoisomers. How can I optimize it?
Answer: This is a frequent and critical issue. The outcome of a Diels-Alder reaction is highly sensitive to electronic effects, steric hindrance, and reaction conditions.[4][6] Let's break down the troubleshooting process.
1. Understand the Causality:
-
Regioselectivity: The regiochemistry (the "ortho" vs. "meta" adduct) is governed by the electronic properties of the diene and dienophile. An electron-donating group (EDG) on the diene and an electron-withdrawing group (EWG) on the dienophile generally favor the "ortho" product.[6]
-
Stereoselectivity (Endo/Exo): The endo product is usually the kinetic product due to favorable secondary orbital interactions in the transition state. However, if the reaction is run at high temperatures for long periods, the more thermodynamically stable exo product may predominate via a retro-Diels-Alder reaction.[4]
-
Facial Selectivity: The approach of the dienophile to either face of the diene (or vice versa) determines the final absolute and relative stereochemistry. This is influenced by existing stereocenters or the use of chiral catalysts.
2. Troubleshooting Workflow:
Sources
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Technical Support Center: Elevating the Purity of Isolated Isocalamendiol
Welcome to the comprehensive technical support guide for the purification of Isocalamendiol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this promising sesquiterpenoid diol. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the common and complex challenges encountered during the purification process. Our goal is to empower you with the knowledge to not only identify and solve purity issues but also to understand the underlying principles that govern successful separation.
Frequently Asked Questions (FAQs)
Here we address the most pressing initial questions that researchers often have when dealing with the purification of this compound.
Q1: My initial flash chromatography of the crude plant extract yields this compound with several co-eluting impurities. What are these likely to be?
A1: When isolating this compound from natural sources such as Acorus calamus or Baccharis marginalis, the crude extract is a complex mixture of phytochemicals.[1][2] The most common co-eluting impurities are other structurally related sesquiterpenoids, which share similar polarities. These can include isomers like prethis compound, as well as other sesquiterpenoids such as acorone and shyobunones.[3] Additionally, depending on the extraction solvent and plant material, you may encounter other terpenoids, phenylpropanoids (e.g., β-asarone), and sterols (e.g., β-sitosterol) that can complicate purification.[1][2][3]
Q2: I'm observing degradation of my this compound sample on my silica gel column. How can I prevent this?
A2: Terpenoid degradation on standard silica gel is a frequent issue, often due to the acidic nature of the stationary phase.[4] this compound, with its two hydroxyl groups, can be susceptible to acid-catalyzed rearrangements or dehydration. To mitigate this, consider the following strategies:
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by treating the silica gel with a base. A common method is to prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% triethylamine. After stirring, the solvent is evaporated, and the resulting deactivated silica can be used for column chromatography.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil®. These alternatives can offer different selectivity and reduce the risk of degradation.[4]
Q3: My this compound peak in reverse-phase HPLC is broad and shows tailing. What is the likely cause and solution?
A3: Peak tailing for polar compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the hydroxyl groups of your analyte and residual, un-capped silanol groups on the C18 stationary phase. To address this, you can:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column where the residual silanol groups are minimized.
-
Modify the Mobile Phase: Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase can protonate the residual silanol groups, reducing their interaction with the hydroxyl groups of this compound and leading to sharper, more symmetrical peaks.
Q4: After initial purification, I suspect I have a mixture of diastereomers. How can I confirm this and separate them?
A4: The separation of diastereomers can be challenging due to their very similar physical properties.[5] To confirm the presence of diastereomers, high-resolution analytical techniques are necessary. Chiral HPLC or SFC (Supercritical Fluid Chromatography) are powerful methods for resolving stereoisomers. For separation, you will likely need to move beyond standard chromatographic techniques. A chiral stationary phase in either HPLC or SFC is often required to achieve baseline separation.
Troubleshooting Guide: From Impure Fractions to High-Purity this compound
This section provides a systematic approach to diagnosing and resolving common purity issues encountered during the purification of this compound.
Scenario 1: Persistent Co-elution with Structurally Similar Sesquiterpenoids
Problem: After flash chromatography, your this compound fraction is still contaminated with other sesquiterpenoids of similar polarity, as confirmed by TLC or HPLC-MS.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting sesquiterpenoid impurities.
In-Depth Explanation:
-
Optimizing Flash Chromatography: Often, simply adjusting the solvent gradient to be shallower around the elution point of this compound can improve separation. Experiment with different solvent systems that offer different selectivities. For instance, replacing a standard hexane/ethyl acetate system with a toluene/ethyl acetate or dichloromethane/acetone system can alter the elution order of closely related compounds.
-
Preparative HPLC: This is a powerful technique for purifying compounds with very similar polarities.[6][7] A reverse-phase C18 or a Phenyl-Hexyl column can provide the necessary resolution. Method development on an analytical scale is crucial before scaling up to preparative HPLC.[7]
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid separation technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and degradation.[8] It is particularly effective for separating polar compounds and components of complex mixtures like plant extracts.[8][9][10][11]
-
Crystallization: As a final step, crystallization can be a highly effective method for removing trace impurities and obtaining this compound of the highest purity.[12][13]
Scenario 2: Low Yield and Recovery
Problem: You are experiencing significant loss of this compound during the purification process.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation on Silica Gel | The acidic nature of silica gel can cause dehydration or rearrangement of the diol functional groups in this compound.[4] | Use deactivated silica gel (treated with triethylamine) or switch to a neutral stationary phase like alumina.[4] |
| Irreversible Adsorption | Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if there are strong hydrogen bonding interactions. | Consider reverse-phase chromatography where the primary separation mechanism is based on hydrophobicity rather than polar interactions. |
| Sample Overloading | Loading too much crude material onto the column can lead to band broadening and poor separation, resulting in mixed fractions and lower recovery of the pure compound.[4] | Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for flash chromatography. |
| Inappropriate Solvent Polarity | If the elution solvent is too polar, this compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or result in very broad peaks. | Perform thorough TLC analysis to determine the optimal solvent system for separation and elution. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments and workflows in the purification of this compound.
Protocol 1: Preparative HPLC for this compound Purification
This protocol outlines a general method for purifying this compound using preparative reverse-phase HPLC. Method optimization will be required based on your specific impurity profile.
1. Analytical Method Development:
- Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a linear gradient of 30-70% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL of a 1 mg/mL solution.
- Optimization: Adjust the gradient to achieve baseline separation of this compound from its nearest eluting impurities.
2. Scale-Up to Preparative HPLC:
- Column: C18 reverse-phase, 21.2 x 250 mm, 5 µm particle size.
- Mobile Phase: Same as the optimized analytical method.
- Gradient: Adjust the gradient time based on the column volume.
- Flow Rate: Scale up the flow rate based on the column diameter. For a 21.2 mm ID column, a starting flow rate would be around 20 mL/min.
- Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase composition at the highest possible concentration without precipitation.
- Injection Volume: Start with a small injection to confirm retention time, then increase the loading in subsequent runs.
- Fraction Collection: Collect fractions based on the UV chromatogram.
- Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
- Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
start [label="Partially Purified this compound"];
step1 [label="Analytical HPLC Method Development\n- Optimize gradient for separation"];
step2 [label="Scale-Up Calculations\n- Adjust flow rate and gradient time for preparative column"];
step3 [label="Preparative HPLC Run\n- Inject concentrated sample"];
step4 [label="Fraction Collection\n- Collect peaks based on UV signal"];
step5 [label="Purity Analysis of Fractions\n- Use analytical HPLC"];
step6 [label="Pool Pure Fractions and Evaporate Solvent"];
end [label="High-Purity this compound"];
start -> step1;
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> step5;
step5 -> step6;
step6 -> end;
}
Caption: Workflow for preparative HPLC purification.
Protocol 2: Crystallization of this compound
This protocol provides a general guideline for the crystallization of this compound. The choice of solvent is critical and may require screening.[14]
1. Solvent Screening:
- Test the solubility of your purified this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof).
- A good single solvent for crystallization will dissolve this compound when hot but not when cold.[12]
- For a binary solvent system, this compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[12][14]
2. Crystallization Procedure (Binary Solvent System Example):
- Dissolve the purified, amorphous this compound in a minimal amount of a "good" solvent (e.g., acetone) with gentle warming.
- Slowly add a "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
- Gently warm the solution until the turbidity just disappears.
- Cover the container and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
- If crystals do not form, try scratching the inside of the container with a glass rod or adding a seed crystal.[12]
- Once crystals have formed, collect them by vacuum filtration.
- Wash the crystals with a small amount of the cold "bad" solvent.
- Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Toluene/Ethyl Acetate | High capacity, low cost, good for initial cleanup. | Lower resolution, potential for sample degradation on silica.[4] |
| Preparative HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | High resolution, excellent for separating close isomers.[6][7] | Lower capacity, higher cost, requires method development. |
| Counter-Current Chromatography (CCC) | None (Liquid-Liquid) | Biphasic solvent systems (e.g., Hexane/Acetonitrile/Water) | No irreversible adsorption, high sample recovery, good for polar compounds.[8][9][10][11] | Can be complex to set up, may require specialized equipment. |
Conclusion
The successful purification of this compound to a high degree of purity is an achievable goal with a systematic and informed approach. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can effectively troubleshoot and optimize their workflows. This guide provides a foundation of knowledge and practical protocols to aid in this endeavor, ultimately facilitating the advancement of research and development involving this important natural product.
References
- Dong, W., et al. (2010). Three new sesquiterpenes from Acorus calamus. Journal of Asian Natural Products Research, 12(9), 769-774.
- Pauli, G. F., Pro, S. M., & Jaki, B. U. (2005). The art and science of counter-current chromatography.
- Yang, F., Zhang, T. Y., & Ito, Y. (2012). Application of counter-current chromatography in the separation of terpenoids.
- He, S., et al. (2013). Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography. Molecules, 18(9), 10837-10847.
- Choi, J. K., et al. (2017). Development of an efficient fractionation method for the preparative separation of sesquiterpenoids from Tussilago farfara by counter-current chromatography.
- BenchChem. (2025).
- Rani, A., & Sharma, A. (2017). Phytochemicals of Acorus calamus (Sweet flag). Journal of Medicinal Plants Studies, 5(4), 135-140.
- ResearchGate. (2025). Phytochemicals of Acorus calamus (Sweet flag).
- Agilent Technologies. (n.d.).
- University of California, Los Angeles. (n.d.).
- Stead, P. (1998). Isolation by Preparative HPLC.
- Chen, J., et al. (2021). Separation and purification of plant terpenoids from biotransformation. Engineering in Life Sciences, 21(11-12), 809–821.
- ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
- BUCHI Corporation. (n.d.).
- Labcompare. (2022).
- Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
- ResearchGate. (2013).
- Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes.
- Maximum Academic Press. (2023). Extracts and isolated compounds from the Acorus calamus L. (sweet flag) rhizome showed distinct antimetastatic activity against MDA-MB-231 breast cancer cells.
- Rojmala, J. V., et al. (2024). Screening and identification of phytochemicals from Acorus calamus L. to overcome NDM-1 mediated resistance in Klebsiella pneumoniae using in silico approach. Heliyon, 10(21), e31634.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards.
- Preprints.org. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards.
- Journal of Drug Delivery and Therapeutics. (2023). Methanolic and ethanolic phytochemical screening of Sweet flag (Acorus calamus L.) rhizome.
- ResearchGate. (2025).
- Gschwend, J., et al. (2019). Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography. Beilstein journal of organic chemistry, 15, 223–231.
- ACS Publications. (n.d.).
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Technical Support Center: Isocalamendiol Stability and Degradation Studies
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Isocalamendiol. It addresses common questions and troubleshooting scenarios related to its stability and degradation, offering both foundational knowledge and actionable experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is stability testing critical?
This compound is a sesquiterpenoid, a class of natural products characterized by a 15-carbon skeleton.[1] Its specific structure contains functional groups, such as tertiary alcohols and an exocyclic double bond, that may be susceptible to degradation.[2] Stability testing is a crucial component of research and drug development for several reasons:
-
Ensuring Data Integrity: Degradation of the compound can lead to inaccurate and irreproducible results in biological assays.
-
Safety and Efficacy: For therapeutic development, understanding how a compound changes over time is essential to ensure its safety and efficacy.[3]
-
Regulatory Requirements: Regulatory bodies like the FDA and ICH require comprehensive stability data for new drug substances.[3][4]
-
Informing Formulation and Storage: Stability studies help define optimal storage conditions, select appropriate excipients for formulations, and determine the shelf-life of the product.[3][5]
Q2: What are the general storage and handling recommendations for this compound?
While specific stability data for this compound is not extensively published, general guidelines for bioactive chemicals and natural products should be followed to minimize degradation.
-
Solid Form: this compound supplied as a solid should be stored frozen (typically -20°C), desiccated, and protected from light.[6] When stored properly in a tightly sealed vial, it should be stable for at least six months.[6] Avoid using frost-free freezers due to temperature and moisture fluctuations.[6] Before opening, allow the vial to equilibrate to room temperature for at least an hour to prevent condensation.[6]
-
Solutions: Long-term storage of this compound in solution is not generally recommended. If necessary, prepare stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles, and store at -20°C for up to one month. For experimental use, it is best to prepare fresh solutions daily.
Q3: What are the likely chemical degradation pathways for this compound?
Based on its chemical structure—a cadinane sesquiterpenoid with two hydroxyl groups and a methylene group—this compound is potentially susceptible to several degradation pathways.[1][2] Forced degradation studies are necessary to confirm these pathways.[3]
-
Oxidation: The exocyclic double bond and tertiary carbon atoms can be susceptible to oxidation. Auto-oxidation can occur in the presence of oxygen, potentially catalyzed by light or trace metals, leading to the formation of epoxides, hydroperoxides, or ketones.[7][8]
-
Acid/Base Hydrolysis: While this compound lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions. Strong acidic conditions, particularly with heat, could promote dehydration of the tertiary alcohols, leading to the formation of new double bonds and potential molecular rearrangements.[9]
-
Photodegradation: Many organic molecules with chromophores can degrade upon exposure to light.[10][11] The specific light sensitivity of this compound should be determined experimentally.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as dehydration or oxidation.[12][13]
Q4: What are forced degradation studies, and why are they performed?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH, oxidation, and photolysis.[3][5] These studies are a cornerstone of pharmaceutical development for several key reasons:
-
Pathway Identification: They rapidly generate degradation products, helping to elucidate potential degradation pathways.[3][14]
-
Method Validation: They are essential for developing and validating a stability-indicating analytical method —a method that can accurately quantify the drug substance in the presence of its degradants, impurities, and excipients.[4][15][16]
-
Understanding Intrinsic Stability: Forced degradation reveals the intrinsic chemical stability of the molecule, which helps in developing a stable formulation.[3][14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems researchers may encounter during their experiments.
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. How do I identify if they are degradants?
Cause & Solution: Unexpected peaks can arise from impurities in the original sample, excipients, or degradation products. To determine if they are degradants, a systematic approach is required.
-
Establish a Baseline: Analyze a freshly prepared solution of your highest-purity this compound standard. This serves as your time-zero (T₀) chromatogram.
-
Perform a Forced Degradation Study: Subject your this compound sample to controlled stress conditions (see Protocol 2 below).
-
Compare Chromatograms: Compare the chromatograms of the stressed samples to your T₀ sample. Peaks that appear or grow significantly in the stressed samples are likely degradation products.
-
Utilize Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis on the this compound peak. A "pure" peak suggests no co-eluting degradants.[16]
-
Employ Mass Spectrometry (LC-MS): The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS). It can help identify the mass of the unknown peaks, providing crucial clues to their structure and confirming they are related to the parent compound.[16]
Problem: My this compound assay results are inconsistent and show a loss of potency over time. Could this be a stability issue?
Cause & Solution: Inconsistent assay results, especially a trend of decreasing potency, strongly suggest a stability problem.
-
Review Storage and Handling Procedures: This is the most common cause.
-
Solution Stability: Are you using freshly prepared solutions for each experiment? Storing solutions, even at 4°C or -20°C, can lead to degradation over hours or days. Prepare solutions immediately before use from a solid standard that has been stored correctly.
-
Freeze-Thaw Cycles: Are you repeatedly freezing and thawing a single stock solution? This can accelerate degradation. Prepare single-use aliquots to avoid this.[6]
-
Solvent Effects: Is the solvent appropriate? Ensure this compound is stable in your chosen solvent system. Some solvents can catalyze degradation. Run a simple experiment by incubating this compound in the solvent at room temperature and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Assess Experimental Conditions:
-
Light Exposure: Are your experimental plates or vials exposed to ambient or direct light for extended periods? Many natural products are light-sensitive.[10] Conduct experiments under subdued light or use amber-colored labware.
-
Temperature: Are your samples incubated at elevated temperatures as part of the assay? If so, this could be a source of degradation. Quantify the extent of degradation under your specific assay conditions.
-
Problem: I need to develop a stability-indicating analytical method for this compound. Where do I start?
Cause & Solution: A stability-indicating method (SIM) is an analytical procedure that can resolve the active pharmaceutical ingredient (API) from its degradation products and any other potential impurities.[15] High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the most common technique.[17]
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for Stability-Indicating Method Development.
-
Understand the Molecule: Review the physicochemical properties of this compound, such as its pKa and logP, to inform initial choices for column and mobile phase.[1][16]
-
Generate Degradants: Perform a forced degradation study (Protocol 2) to create samples containing the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9][16]
-
Develop Separation: Start with a standard reversed-phase column (e.g., C18) and a generic gradient of acetonitrile and water. Inject a mixture of the stressed samples and optimize the mobile phase (gradient slope, pH, organic modifier) to achieve baseline separation between this compound and all degradant peaks.[18]
-
Validate the Method: Once the separation is optimized, validate the method according to ICH guidelines to prove it is fit for its intended purpose.[19]
Section 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving Solid Compound: Upon receipt, immediately store the vial in a desiccator at -20°C, protected from light.
-
Preparing a Stock Solution:
-
Before opening, allow the vial of solid this compound to warm to room temperature for at least 60 minutes to prevent moisture condensation.
-
Weigh the required amount of solid in a controlled environment.
-
Dissolve in an appropriate solvent (e.g., DMSO, Ethanol) to a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storing:
-
Immediately dispense the stock solution into single-use aliquots in tightly sealed, light-protecting vials (e.g., amber glass).
-
Store aliquots at -20°C. Avoid long-term storage.
-
-
Daily Use:
-
Thaw a single aliquot for daily use. Do not refreeze any unused portion of the thawed aliquot.
-
Perform dilutions to working concentrations using the appropriate aqueous buffer or cell culture medium immediately before the experiment.
-
Protocol 2: Forced Degradation Study Workflow for this compound
This protocol outlines the conditions for stress testing, designed to achieve a target degradation of 5-20%.[9][16] A stability-indicating analytical method (e.g., HPLC-UV) is required to monitor the degradation.
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress (stored at 4°C in the dark).
| Stress Condition | Reagent/Parameters | Typical Duration | Neutralization/Quenching Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl, heated to 60°C | 2, 8, 24 hours | Neutralize with an equimolar amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH, at room temp. | 2, 8, 24 hours | Neutralize with an equimolar amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂, at room temp. | 2, 8, 24 hours | No quenching needed, but ensure HPLC method is compatible |
| Thermal Degradation | Solution heated to 80°C (in a sealed vial) | 24, 48, 72 hours | Cool to room temperature |
| Photostability | Expose to light (ICH Q1B option 1 or 2) | Monitor until 1.2 million lux hours and 200 watt hours/m² | N/A |
-
Time-Point Sampling: At each specified time point, withdraw a sample from each stress condition.
-
Sample Processing: Neutralize or quench the reaction as indicated in the table. Dilute the sample to a suitable concentration for analysis.
-
Analysis: Analyze the control and all stressed samples using a developed stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Determine the percentage of each degradation product formed (as a percentage of the total peak area).
-
If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly and repeat.[9]
-
Section 4: Data Interpretation & Visualization
Hypothesized Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways based on the known chemical reactivity of this compound's functional groups. These pathways must be confirmed experimentally via structural elucidation of the degradation products (e.g., using LC-MS/MS or NMR).[17]
Caption: Hypothesized degradation pathways for this compound.
Section 5: References
-
Stability and Storage. (n.d.). Tocris Bioscience. Retrieved from [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Prajapati, Y. K., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Kálmán-Siklósi, M., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Austin Publishing Group. Retrieved from [Link]
-
Product storage and stability. (n.d.). Isca Biochemicals. Retrieved from [Link]
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Singh, R., & Kumar, L. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Juillard, J., et al. (1993). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound (FDB015339). (n.d.). FooDB. Retrieved from [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
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George, R. C., et al. (2021). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Retrieved from [Link]
-
This compound. (n.d.). The Good Scents Company. Retrieved from [Link]
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Isocalamenediol. (n.d.). PubChem. Retrieved from [Link]
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Tura, M., et al. (2021). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI. Retrieved from [Link]
-
Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. Retrieved from [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]
-
Loftsson, T. (2014). Degradation Pathways. ResearchGate. Retrieved from [Link]
-
Dehydroxy-isocalamendiol. (n.d.). PubChem. Retrieved from [Link]
-
Richardson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
Cazedey, E. C. S., & Salgado, H. R. N. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved from [Link]
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Light-Sensitive Injectable Prescription Drugs. (2017). Hospital Pharmacy. Retrieved from [Link]
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Degradation Pathway. (2017). ResearchGate. Retrieved from [Link]
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Giménez, V., et al. (2015). Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods. Journal of the Science of Food and Agriculture. Retrieved from [Link]
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Frixione, E., & Aréchiga, H. (1981). Range of modulation of light sensitivity by accessory pigments in the crayfish compound eye. Vision Research. Retrieved from [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). ResearchGate. Retrieved from [Link]
-
Ryan, D., & Robards, K. (1998). LC-MS investigation of oxidation products of phenolic antioxidants. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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Chua, L. Y. W., et al. (2020). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
-
The Degradation Pathways of Cannabinoids and How to Manage Them. (2022). Technology Networks. Retrieved from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved from [Link]
-
Rood, K. M., & Raskin, L. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Microbiology Spectrum. Retrieved from [Link]
-
Kočar, M., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Retrieved from [Link]
-
Magnusson, J., et al. (2020). The Effect of Thermal Treatment and Storage on the Stability of Ascophyllum nodosum Extract. MDPI. Retrieved from [Link]
-
Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate. (2023). PMC. Retrieved from [Link]
-
Leão, P. M. R., et al. (2019). Temperature and storage periods on the maintenance of chemical composition of medicinal plants. Repositório Alice - Embrapa. Retrieved from [Link]
-
Bindoli, A., et al. (1990). Biochemical and toxicological properties of the oxidation products of catecholamines. Free Radical Biology and Medicine. Retrieved from [Link]
-
Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis. (2023). MDPI. Retrieved from [Link]
-
Pfau, M., et al. (2020). Mesopic and Scotopic Light Sensitivity and Its Microstructural Correlates in Pseudoxanthoma Elasticum. JAMA Ophthalmology. Retrieved from [Link]
-
Stability of aqueous food grade fibrillar systems against pH change. (2010). Faraday Discussions. Retrieved from [Link]
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Technical Support Center: Isocalamendiol Quantification by LC-MS
Welcome to the technical support center for the quantitative analysis of Isocalamendiol by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during method development and routine analysis. Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring robust and reliable quantification.
Section 1: Foundational Knowledge & Method Development
Before troubleshooting, a solid understanding of this compound and the principles of the LC-MS method is essential. This compound (C₁₅H₂₆O₂, MW: 238.37 g/mol ) is a sesquiterpenoid diol, a class of compounds known for their lipophilic nature.[1][2][3] This characteristic is central to designing effective sample preparation and chromatography.
Q1: I'm developing a new method for this compound. Where do I start with mass spectrometry parameters?
Answer: For a sesquiterpenoid like this compound, Electrospray Ionization (ESI) in positive mode is an excellent starting point. The two hydroxyl groups can be protonated, or more commonly, lose water to form a stable carbocation.
Step 1: Precursor Ion (MS1) Identification Begin by infusing a standard solution of this compound (~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. In positive ESI mode, you will likely observe the protonated molecule [M+H]⁺ at m/z 239.2 and/or its dehydration products, [M+H-H₂O]⁺ at m/z 221.2 and [M+H-2H₂O]⁺ at m/z 203.2. The most stable and abundant of these ions should be selected as your precursor for MS/MS fragmentation. The dehydration product [M+H-H₂O]⁺ at m/z 221.2 is often a strong candidate for sesquiterpenoids.[4]
Step 2: Product Ion (MS2) Selection for MRM Next, perform product ion scans on your selected precursor. By applying increasing collision energy, you will fragment the precursor ion. The goal is to identify 2-3 stable, specific, and intense product ions for creating a Multiple Reaction Monitoring (MRM) method. While specific transitions for this compound are not widely published, fragmentation for sesquiterpenoids typically involves characteristic losses from the terpene backbone.[1][5][6]
Below is a table of hypothetical, yet scientifically plausible, starting parameters for method development.
| Parameter | Suggested Starting Value | Rationale & Notes |
| Ionization Mode | ESI Positive | Common for moderately polar compounds with proton-accepting groups (hydroxyls). |
| Precursor Ion (Q1) | m/z 221.2 | Assumes the [M+H-H₂O]⁺ ion is the most stable and abundant precursor. Verify by infusion. |
| Product Ion 1 (Q3) | Hypothetical: m/z 161.1 | A common loss of 60 Da (C₅H₁₀) from the terpene structure. This should be your primary "quantifier" ion. |
| Product Ion 2 (Q3) | Hypothetical: m/z 109.1 | Represents a further fragmentation of the core structure. This can serve as a "qualifier" ion. |
| Collision Energy (CE) | 15-30 eV | Optimize this for each transition to maximize product ion intensity. |
| Dwell Time | ~50 ms | A good starting point to ensure enough data points across the chromatographic peak. |
Note: These values are starting points. The optimal parameters must be determined empirically on your specific instrument.[7]
Section 2: Sample Preparation Troubleshooting
The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis, while efficiently recovering the analyte.[8] Given this compound's lipophilic nature, matrix effects from plasma lipids are a primary concern.
Q2: My this compound recovery is low and inconsistent after protein precipitation (PPT). Why?
Answer: While simple and fast, PPT is often insufficient for removing matrix interferences for lipophilic compounds.[8][9] The high percentage of organic solvent used in PPT can keep many interfering lipids in the supernatant along with your analyte. Furthermore, this compound might be partially adsorbed onto the precipitated protein pellet.
Troubleshooting Steps:
-
Verify Analyte Stability: Ensure this compound is not degrading in the extraction solvent.
-
Optimize PPT Solvent: Test different organic solvents (e.g., acetonitrile vs. methanol) and their temperature (ice-cold solvent can sometimes improve protein crashing).
-
Consider a Better Technique: For lipophilic compounds in complex matrices like plasma, Solid-Phase Extraction (SPE) is a superior choice. It provides much cleaner extracts by separating the analyte from matrix components based on chemical properties.[10][11][12]
Q3: How do I develop a robust Solid-Phase Extraction (SPE) method for this compound from plasma?
Answer: A reversed-phase SPE (like a C18 or C8 cartridge) is ideal for a lipophilic compound like this compound. The principle is to retain the analyte on the nonpolar sorbent while more polar matrix components are washed away.
Experimental Protocol: SPE for this compound from Plasma
-
Sorbent Selection: Start with a C18 SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of water (or 5% methanol in water) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Pre-treat 100 µL of plasma by diluting it with 400 µL of 5% methanol in water. Load this mixture onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step: This is critical. Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20-30% methanol in water). This will remove polar interferences (salts, etc.) without eluting the this compound.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase to concentrate the sample and ensure compatibility with your LC method.
Caption: Reversed-Phase SPE Workflow for this compound.
Section 3: Liquid Chromatography Troubleshooting
Good chromatography is essential to separate this compound from any remaining matrix components that could cause ion suppression.
Q4: My this compound peak is broad and tailing. What's wrong?
Answer: Poor peak shape can stem from several issues, from the column itself to mismatched solvents.[13]
Troubleshooting Flowchart:
Caption: Troubleshooting Logic for Poor Peak Shape.
A common culprit is the reconstitution solvent being much stronger than the initial mobile phase. This causes the sample to spread out on the column before the gradient starts, leading to a broad peak. Always reconstitute in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.
Q5: My retention time is shifting between injections. How do I fix this?
Answer: Retention time (RT) instability is a serious issue for quantitative analysis. It's often caused by problems with the mobile phase preparation, the pump, or the column temperature.[13]
Key Areas to Investigate:
-
Mobile Phase: Are your solvents freshly prepared and properly degassed? Is there any sign of precipitation? Ensure accurate pH by using a buffer or acid additive (like 0.1% formic acid).
-
Pump Performance: Inconsistent solvent mixing or flow rates from the pump will cause RT shifts. Check for pressure fluctuations.
-
Column Equilibration: Ensure the column is fully equilibrated between injections. For gradient elution, a 5-10 column volume post-run equilibration is a good rule of thumb.
-
Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient lab temperature can cause significant RT drift.
Section 4: Mass Spectrometry & Detection Troubleshooting
This section addresses issues that occur within the mass spectrometer, primarily related to signal intensity and consistency.
Q6: My signal intensity is low and/or I see a dip in the baseline around my analyte's retention time. Is this ion suppression?
Answer: This is the classic sign of ion suppression. It occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, reducing its signal.[10][12][14][15] Even with good sample prep, some matrix components may remain.
Identifying and Mitigating Ion Suppression:
-
Confirm Suppression: Perform a post-column infusion experiment.[16] Continuously infuse a standard solution of this compound into the mobile phase stream after the LC column but before the MS source. Then, inject a blank, extracted matrix sample. A dip in the otherwise stable signal at a specific retention time confirms the presence of ion-suppressing compounds eluting at that time.
-
Improve Chromatography: The best solution is to chromatographically separate your analyte from the suppression zone. Adjust your gradient to move the this compound peak to a "cleaner" part of the chromatogram.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H atoms) is the gold standard for correcting ion suppression. The SIL-IS will co-elute and experience the same degree of suppression as the analyte, allowing for an accurate ratio-based quantification.
-
Reduce Sample Volume: If suppression is severe, simply injecting less of the extracted sample can sometimes mitigate the effect.
Q7: My results are not reproducible and fail to meet regulatory guidelines. What should I check?
Answer: Reproducibility issues require a systematic evaluation of your entire method to ensure it is validated according to established guidelines like those from the FDA and EMA (ICH M10).[9][11][17]
Validation Parameter Checklist:
-
Selectivity & Matrix Effect: Have you proven that endogenous components in at least 6 different sources of blank matrix do not interfere with your analyte? Have you quantified the matrix effect (ion suppression or enhancement)?[10][12][15]
-
Calibration Curve: Does your curve have at least 6 non-zero points and is the regression model appropriate (e.g., linear, weighted 1/x²)?
-
Accuracy and Precision: Have you run QC samples at multiple levels (LOD, L, M, H) in replicate (n=5) on multiple days? Are the results within the ±15% (±20% at LLOQ) acceptance criteria?[11]
-
Stability: Have you tested the stability of this compound in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage)?
If your method fails on any of these points, you must re-optimize the relevant part of the procedure—be it sample preparation, chromatography, or instrument settings—until the method is proven to be robust and reliable.
References
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved January 14, 2026, from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved January 14, 2026, from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved January 14, 2026, from [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Chen, T. M. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 796(2), 405–412.
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved January 14, 2026, from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 14, 2026, from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved January 14, 2026, from [Link]
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European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved January 14, 2026, from [Link]
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved January 14, 2026, from [Link]
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Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved January 14, 2026, from [Link]
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Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved January 14, 2026, from [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). LC-MS/MS MRM transitions for quantification of compounds 1-10. Retrieved January 14, 2026, from [Link]
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Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis? YouTube. Retrieved January 14, 2026, from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 14, 2026, from [Link]
- Adalinska, K., & Adalinski, P. (2017).
- de Souza, L. R., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2895.
- Naidong, W. (2014).
- Nelson, M. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]
- Al-Salami, H., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(21), 7349.
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PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Yan, Z., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028.
- Krska, R., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES.
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Scribd. (n.d.). LSMSMS troubleshooting. Retrieved January 14, 2026, from [Link]
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Bioanalysis Zone. (2020). Troubleshooting LC–MS: meet the instructors of the ASMS short course. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Isocalamenediol. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). LC-MS/MS-based quantitative analysis of the sesquiterpene lactones... Retrieved January 14, 2026, from [Link]
- Wu, Y., et al. (2010). Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS.
- Guo, C., et al. (2014). Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study.
- Chen, Q., et al. (2019). Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 463-473.
- Talla, R. M., et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules, 26(16), 4851.
- da Silva, F. M. A., et al. (2022). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society.
- Zielińska-Pisklak, M. A., et al. (2015). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 102, 54-63.
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MDPI. (n.d.). LC-MS Based Phytochemical Profiling towards the Identification of Antioxidant Markers in Some Endemic Aloe Species from Mascarene Islands. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Retrieved January 14, 2026, from [Link]
- Hadi, M. Y., Mohammed, G. J., & Hameed, I. H. (2016). Analysis of bioactive chemical compounds of Nigella sativa using gas chromatography-mass spectrometry. Journal of Pharmacognosy and Phytotherapy, 8(2), 8-24.
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Minimizing co-extraction of interfering compounds with Isocalamendiol
Welcome to the technical support center for Isocalamendiol purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize the co-extraction of interfering compounds and achieve high-purity this compound for your research needs.
Introduction to this compound and Its Extraction Challenges
This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds, that has been identified in plants such as Acorus calamus.[1] Its molecular formula is C₁₅H₂₆O₂.[1][2][3] The primary challenge in obtaining pure this compound lies in its co-extraction with a variety of structurally similar and chemically diverse interfering compounds from the plant matrix. These impurities can significantly impact analytical results and biological assays. This guide will walk you through logical, step-by-step strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds I can expect when extracting this compound?
A1: When extracting this compound from plant sources, you are likely to encounter several classes of interfering compounds. The specific profile will depend on the plant material and the initial extraction solvent used. Common co-extractants include:
-
Other Terpenoids: This is the most challenging category, as they are structurally similar to this compound. This includes other sesquiterpenoids, as well as more volatile monoterpenes and less volatile diterpenes and triterpenes.[4]
-
Lipids and Fatty Acids: These non-polar compounds are often co-extracted, especially when using non-polar solvents like hexane or diethyl ether.[5]
-
Pigments: Chlorophylls and carotenoids are common in extracts from green plant parts and can interfere with chromatographic separation and spectroscopic analysis.[1][3]
-
Phenolic Compounds: These compounds can have a wide range of polarities and may co-elute with this compound in some chromatographic systems.
-
Waxes: These are long-chain alkanes and esters that can be extracted with non-polar solvents.
Q2: Which initial extraction solvent should I choose to maximize this compound yield while minimizing impurities?
A2: The choice of solvent is a critical first step and depends on a trade-off between yield and selectivity.[6] this compound, being a moderately polar sesquiterpenoid, is soluble in a range of organic solvents.
-
For higher selectivity: Start with a non-polar solvent like hexane or petroleum ether. This will primarily extract non-polar compounds, including this compound, while leaving behind highly polar impurities. However, this will also co-extract lipids and chlorophyll.[7]
-
For higher yield: A more polar solvent like ethanol, methanol, or a mixture with water (e.g., 80% ethanol) will likely provide a higher yield of this compound.[6] However, this will also result in a greater abundance and variety of co-extracted impurities, including pigments and polar compounds.
A common strategy is sequential extraction , starting with a non-polar solvent to remove lipids and waxes, followed by a more polar solvent to extract the sesquiterpenoids.[8]
Q3: My crude extract is a dark green, sticky residue. What is the best first step for cleanup?
A3: A dark green, sticky extract indicates the presence of pigments (chlorophyll) and likely lipids or waxes. A liquid-liquid partitioning step is an effective initial cleanup method before proceeding to chromatography.[9] This technique separates compounds based on their differential solubility in two immiscible solvents, such as a polar and a non-polar solvent.[9]
Troubleshooting Guides: Overcoming Specific Purification Hurdles
This section provides detailed solutions to common problems encountered during the purification of this compound.
Issue 1: High Levels of Pigment (Chlorophyll) Contamination
Symptoms:
-
The extract is intensely green.
-
Broad, colored bands are observed during column chromatography, which may co-elute with the target compound.
-
Difficulty in visualizing spots on a TLC plate.
Root Cause Analysis and Mitigation Strategies:
Chlorophylls are non-polar pigments that are readily extracted with solvents like hexane, chloroform, and ethanol.[1] They can interfere with purification by binding to the stationary phase in chromatography and masking the UV absorbance of the target compound.
Solutions:
1. Pre-Chromatography Cleanup: Liquid-Liquid Partitioning
This is a highly effective method to separate chlorophyll from moderately polar sesquiterpenoids.
-
Protocol:
-
Dissolve the crude extract in a solvent mixture such as ethanol or methanol/water.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a non-polar, immiscible solvent like hexane or petroleum ether.[9]
-
Shake the funnel vigorously, ensuring to vent frequently.
-
Allow the layers to separate. The highly non-polar chlorophyll will partition into the upper hexane layer, while the more polar this compound will remain in the lower hydro-alcoholic layer.
-
Drain the lower layer and repeat the extraction of this layer with fresh hexane to remove residual chlorophyll.
-
The now "de-greened" hydro-alcoholic fraction can be concentrated and prepared for column chromatography.
-
Workflow for Chlorophyll Removal
Caption: Liquid-liquid partitioning workflow for chlorophyll removal.
2. Adsorption-Based Methods
Activated charcoal can be used to adsorb pigments. However, this method should be used with caution as it can also adsorb the target compound, leading to yield loss.
Issue 2: Co-elution of Structurally Similar Terpenoids in Column Chromatography
Symptoms:
-
Broad or overlapping peaks in HPLC analysis of fractions.
-
Multiple spots with very close Rf values on TLC plates.
-
NMR analysis of a "pure" fraction shows signals from multiple related compounds.
Root Cause Analysis and Mitigation Strategies:
Sesquiterpenoids often exist as a complex mixture of isomers with very similar polarities, making their separation by normal-phase chromatography challenging.
Solutions:
1. Optimize Column Chromatography Parameters
-
Stationary Phase: Standard silica gel is the most common choice.[10][11][12] For difficult separations, consider using silica gel with a smaller particle size for higher resolution.
-
Mobile Phase (Eluent):
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. This is known as a gradient elution.[12]
-
A shallow gradient (a slow, gradual increase in polarity) is often necessary to resolve compounds with similar polarities.
-
Use TLC to determine the optimal solvent system before running the column. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[13]
-
Table 1: Example Gradient Elution for Sesquiterpenoid Separation
| Fraction # | Hexane (%) | Ethyl Acetate (%) | Expected Eluted Compounds |
| 1-10 | 100 | 0 | Non-polar lipids, hydrocarbons |
| 11-20 | 98 | 2 | Less polar terpenoids |
| 21-40 | 95 | 5 | This compound and similar sesquiterpenoids |
| 41-50 | 90 | 10 | More polar sesquiterpenoids |
| 51-60 | 80 | 20 | Highly polar compounds |
2. Alternative Chromatographic Techniques
-
Silver Nitrate Impregnated Silica Gel: This technique can be used to separate terpenes based on the degree of unsaturation in their structures. The silver ions form weak complexes with the double bonds, altering their retention on the column.
-
Reversed-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). This can sometimes provide a different selectivity for separating isomers compared to normal-phase chromatography.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Issue 3: Low Yield of this compound After Purification
Symptoms:
-
The final isolated mass of pure this compound is significantly lower than expected from the initial crude extract.
Root Cause Analysis and Mitigation Strategies:
Low recovery can occur at multiple stages of the purification process.
Solutions:
-
Re-evaluate Extraction: Ensure the initial extraction was efficient. If a non-polar solvent was used and the yield was low, a subsequent extraction with a more polar solvent may be necessary.
-
Check for Adsorption on Glassware: Sesquiterpenoids can be sticky. Ensure all glassware is thoroughly rinsed with a suitable solvent to recover any adsorbed material.
-
Avoid Compound Degradation: this compound may be sensitive to heat or acidic conditions.
-
Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
If using silica gel, which can be slightly acidic, and you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).[8]
-
-
Recrystallization Mother Liquor: If a final recrystallization step is performed, the "mother liquor" (the remaining solution after crystallization) will still contain some dissolved product.[14] This can be concentrated and re-purified by chromatography to improve the overall yield.
Issue 4: The Purified Compound is an Oil and Won't Crystallize
Symptoms:
-
After chromatography and solvent removal, the this compound fraction is a clear, viscous oil.
-
Attempts at recrystallization fail to produce solid crystals.
Root Cause Analysis and Mitigation Strategies:
Many sesquiterpenoids have low melting points and a tendency to remain as oils, especially if minor impurities are still present which can inhibit crystal lattice formation.
Solutions:
-
Confirm Purity: Before attempting recrystallization, ensure the compound is highly pure (>95%) by HPLC or NMR. If impurities are present, further chromatographic purification is necessary.
-
Recrystallization Solvent Screening:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14][15]
-
For a moderately polar compound like this compound, good starting points for single-solvent recrystallization are hexane or heptane.[15]
-
A mixed-solvent system is often more effective.[4] Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4]
-
Recrystallization Protocol:
-
Place the purified this compound oil in a small Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the oil.
-
Slowly add a "bad" solvent (e.g., n-heptane) drop-by-drop while stirring until a persistent cloudiness is observed.
-
Gently warm the flask until the solution becomes clear.
-
Allow the flask to cool slowly to room temperature. Seeding with a previously obtained crystal can help initiate crystallization.[16]
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "bad" solvent.[14]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Bajpai, V. K., Shukla, S., Paek, S. H., Lim, H. L., & Kumar, P. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isocalamenediol. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Slideshare. (2016). 3.isolation and separation of terenoids. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove chlorophyll content from plant materials? Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]
-
MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1963). Separation of Sesquiterpenes by Partition Chromatography. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
-
Molecules. (2021). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Retrieved from [Link]
- Google Patents. (2020). US20200188812A1 - Selective Extraction of Cannabinoids, Pigments, and Lipids from Plant Matter.
-
Journal of Lipid Research. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Retrieved from [Link]
-
LCGC International. (2024). Extraction of Terpenoids from Essential Oils. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). A STUDY ON THE SEPARATION OF LIPIDS WITH DUAL SOLVENT SYSTEM USING LIQUID EXTRACTION. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
CHROMacademy. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of Photosynthetic Tissues: Chlorophylls and Carotenoids. Retrieved from [Link]
-
SciSpace. (2023). Top 14 papers published in the topic of Fractional distillation in 2023. Retrieved from [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
-
MDPI. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Retrieved from [Link]
-
Marine Drugs. (2019). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Retrieved from [Link]
-
Reddit. (2019). can I isolate terpenes with a short-path distillation setup? Retrieved from [Link]
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- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR20170088274A - Method for removing chlorophyll and pigments from plant extracts - Google Patents [patents.google.com]
- 3. Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ijpcbs.com [ijpcbs.com]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Resolution of Isocalamendiol Enantiomers by Chiral HPLC
Welcome to the technical support center for chiral chromatography applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of Isocalamendiol using High-Performance Liquid Chromatography (HPLC). As a sesquiterpenoid diol, this compound presents unique challenges and opportunities for chiral separation, the success of which hinges on a systematic approach to method development.
Frequently Asked Questions (FAQs)
Q1: I am starting my method development for this compound. What is the best type of chiral column to begin with?
For a compound like this compound, which is a moderately polar sesquiterpenoid containing hydroxyl groups, polysaccharide-based chiral stationary phases (CSPs) are the most logical and effective starting point. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity for various compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
We recommend beginning your screening with the following two column types:
-
Amylose-based CSP: An amylose tris(3,5-dimethylphenylcarbamate) coated column is a robust first choice.
-
Cellulose-based CSP: A cellulose tris(3,5-dimethylphenylcarbamate) immobilized column offers complementary selectivity and is often more resistant to aggressive solvents.
Q2: What are the recommended starting mobile phase conditions for screening this compound enantiomers?
The choice of mobile phase is intrinsically linked to the column and the desired chromatographic mode. For polysaccharide-based CSPs, normal-phase or polar organic modes are generally the most successful for achieving enantioseparation.
Recommended Starting Conditions:
| Parameter | Normal-Phase Mode | Polar Organic Mode |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210-220 nm (or low wavelength) | UV at 210-220 nm (or low wavelength) |
Start with these conditions and adjust the ratio of the polar modifier (IPA or MeOH) to optimize retention time and resolution.
Q3: I am not seeing any separation of the enantiomers (co-elution). What is my next step?
Co-elution indicates a lack of enantiorecognition under the current conditions. Before changing the column, systematically explore the mobile phase options.
-
Adjust Modifier Percentage: In normal-phase mode, decrease the percentage of alcohol (e.g., from 10% IPA to 5% or 2%). This increases retention time and allows for more interaction with the CSP, which can induce separation. In polar organic mode, vary the ACN/MeOH ratio.
-
Change the Alcohol Modifier: The type of alcohol can have a profound effect on selectivity. If IPA does not yield separation, try ethanol (EtOH) as the modifier in your normal-phase system.
-
Switch Elution Mode: If you started in normal-phase and saw no success, switch to polar organic mode (or vice-versa). The mechanisms of interaction can be significantly different.
-
Try a Different CSP: If extensive mobile phase screening on one column fails, move to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based column).
Q4: How can I improve my peak shape? My peaks are tailing significantly.
Peak tailing in chiral chromatography is often caused by unwanted secondary interactions between the analyte and the stationary phase support.
-
Cause: this compound's hydroxyl groups can interact strongly with residual silanol groups on the silica surface, leading to tailing.
-
Solution: Add a small amount of an acidic or basic additive to the mobile phase to suppress these interactions.
-
For acidic or neutral compounds: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.
-
For basic compounds: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA). Since this compound is neutral, a mild acidic additive is a good starting point if tailing is observed, though often it is not required for neutral compounds.
-
Troubleshooting Guide: From Poor Resolution to Optimized Separation
A resolution value (Rs) of 1.5 or greater is the standard for baseline separation. If your Rs is below this value, a structured troubleshooting approach is necessary.
Problem: Poor or No Resolution (Rs < 1.5)
Achieving enantiomeric resolution is a process of optimizing the thermodynamic differences in the interaction between each enantiomer and the CSP. This is primarily controlled by the mobile phase composition and temperature.
The following diagram outlines a systematic approach to improving the resolution of this compound enantiomers.
Caption: Troubleshooting workflow for improving chiral resolution.
-
Optimize Mobile Phase Strength & Selectivity:
-
Action: In normal-phase mode (e.g., Hexane/IPA), decrease the percentage of the polar modifier (IPA). A typical screening range is from 20% down to 2%.
-
Rationale: Reducing the amount of the polar modifier strengthens the analyte's interaction with the polar stationary phase. This leads to longer retention times, providing more opportunities for the chiral selector to differentiate between the enantiomers, which can significantly increase the selectivity factor (α) and, consequently, resolution.
-
-
Change the Modifier Type:
-
Action: If IPA fails to provide separation, switch to another alcohol like ethanol (EtOH).
-
Rationale: Different alcohols act as competitors for hydrogen bonding sites on the CSP. The size, shape, and acidity of the alcohol modifier can alter the conformation of the polysaccharide's chiral grooves, leading to a completely different and sometimes superior enantiorecognition mechanism.
-
-
Optimize Temperature:
-
Action: Analyze the sample at three different temperatures: 10°C, 25°C, and 40°C.
-
Rationale: Enantiomeric separation is a thermodynamic process governed by differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of adsorption between the enantiomers and the CSP. Lowering the temperature often increases resolution, especially for separations where the controlling factor is enthalpy. Conversely, some separations are entropically driven and may improve at higher temperatures. A van't Hoff plot (ln(α) vs 1/T) can elucidate the thermodynamic nature of the separation.
-
-
Reduce the Flow Rate:
-
Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Rationale: Lowering the flow rate can increase column efficiency (N) by reducing mass transfer resistance, allowing the system to operate closer to the optimal van Deemter curve minimum. This leads to sharper, narrower peaks, which directly improves the resolution according to the resolution equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k).
-
Detailed Experimental Protocol: Chiral Method Development Workflow
This protocol provides a comprehensive, step-by-step workflow for developing a robust chiral separation method for this compound.
Caption: Step-by-step workflow for chiral method development.
-
Column Selection and Preparation:
-
Select an amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and a cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Install the first column and equilibrate with the starting mobile phase (e.g., n-Hexane/IPA 90:10) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL.
-
The dissolution solvent should be miscible with the mobile phase; using the mobile phase itself is ideal to avoid peak distortion.
-
-
Initial Screening Phase:
-
Injection: Inject 5-10 µL of the sample solution.
-
Run 1 (Normal-Phase): Use n-Hexane/IPA (90:10, v/v) at 1.0 mL/min and 25°C.
-
Run 2 (Normal-Phase): If Run 1 fails, switch the modifier to ethanol (EtOH) and run with n-Hexane/EtOH (90:10, v/v).
-
Run 3 (Polar Organic): If normal-phase runs are unsuccessful, switch the mobile phase to Acetonitrile/Methanol (50:50, v/v) at 0.5 mL/min. Note: Ensure column compatibility before switching between immiscible solvent systems. A proper flushing procedure with an intermediate solvent like IPA is critical.
-
-
Optimization Phase (for the most promising condition from Step 3):
-
Mobile Phase Ratio: Systematically vary the modifier percentage in 2-5% increments to maximize the resolution (Rs) and adjust the retention factor (k) to be within an ideal range of 2-10.
-
Temperature: Once a suitable mobile phase is found, inject the sample at 10°C, 25°C, and 40°C to determine the optimal temperature for resolution and peak shape.
-
Flow Rate: If peaks are broad, reduce the flow rate to 0.7 or 0.5 mL/min to improve efficiency.
-
-
Final Method and Validation:
-
Once baseline resolution (Rs ≥ 1.5) is achieved with good peak shape and a reasonable run time, document the final method parameters.
-
Proceed with method validation according to internal or regulatory guidelines, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
References
This guide was constructed by applying established principles of chiral chromatography. For further reading on the mechanisms and applications discussed, please consult the following authoritative resources.
As of the last update, specific application notes detailing the chiral separation of "this compound" were not found. The strategies presented are based on widely accepted scientific principles for the chiral separation of analogous chemical structures, such as other terpenoids and diols, on polysaccharide-based stationary phases.
Technical Support Center: A Scientist's Guide to Mitigating Batch-to-Batch Variability in Isocalamendiol Extraction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Isocalamendiol extraction. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of batch-to-batch variability. In natural product chemistry, achieving a consistent phytochemical profile is paramount for reliable research and therapeutic efficacy. This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to help you standardize your extraction process and ensure reproducible results.
Section 1: Foundational FAQs
This section addresses the fundamental concepts of this compound and the primary drivers of variability in botanical extraction.
Q1: What is this compound and why is consistent extraction critical?
This compound is a sesquiterpenoid, a class of 15-carbon terpenes, found in various plant species. These compounds are known for their chemical diversity and wide range of biological activities.[1] As a non-polar molecule, its extraction is highly dependent on the choice of organic solvents.[1]
Consistency in extraction is not merely an academic exercise; it is the bedrock of scientific validity and product safety. In drug development, a consistent active pharmaceutical ingredient (API) profile ensures predictable dosage and therapeutic effect.[2][3] For research, it guarantees that observed biological effects are attributable to the intended phytochemical profile, not to random variations between batches.[4]
Q2: What are the primary sources of batch-to-batch variability in botanical extraction?
Batch-to-batch variability is a multifaceted issue stemming from three core areas: the raw material, the extraction process, and post-extraction handling.[5][6]
-
Raw Material Variability : This is often the most significant source of inconsistency. The chemical makeup of a plant is not static; it is influenced by genetics, geographical location, climate, harvest time, and post-harvest processing like drying and storage.[3][7][8]
-
Processing Inconsistencies : The extraction method itself is a major variable. Factors such as solvent choice, temperature, pressure, and extraction duration can dramatically alter the final extract's composition.[7][9][10] Even minor, undocumented deviations in a manual process can lead to significant differences between batches.[11]
-
Analytical and Storage Issues : Inconsistent analytical methods for quantifying the target compound can create the illusion of variability.[2] Furthermore, the chemical degradation of the extract during storage due to factors like light, heat, or oxidation can alter its profile over time.[9]
Section 2: Troubleshooting Guide: A Stage-by-Stage Analysis
Here, we dissect the extraction workflow to pinpoint and resolve specific sources of variability.
Stage 1: Raw Botanical Material
Controlling the quality of your starting material is the most critical step for achieving batch consistency.[12] An extract's quality is inextricably linked to the raw material's quality.[8][13]
Causality: The biosynthesis of secondary metabolites like this compound is highly sensitive to the plant's environment and developmental stage. Factors like soil quality, rainfall, and sun exposure directly impact the enzymatic pathways responsible for its production.[14] Improper post-harvest handling, such as slow or overly aggressive drying, can either fail to halt enzymatic degradation or actively destroy the target compound.[15]
Troubleshooting Protocol: Raw Material Qualification
-
Botanical Authentication:
-
Step 1: Partner with a trained botanist or pharmacognosist to perform macroscopic and microscopic identification of the plant material.[16] This confirms you are starting with the correct species.
-
Step 2: For high-value applications, perform DNA barcoding to genetically verify the species and rule out closely related adulterants.[9]
-
-
Phytochemical Fingerprinting:
-
Step 1: Establish a reference batch of raw material that has been authenticated and shown to produce a high-quality extract.
-
Step 2: Mill and extract a small, representative sample of each new batch of raw material using a standardized laboratory-scale method (e.g., sonication with hexane).
-
Step 3: Analyze the extract using High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[16][17]
-
Step 4: Compare the resulting chromatogram (the "fingerprint") to the chromatogram of your reference batch. Set acceptance criteria (e.g., ±10% variation in the peak area for this compound and other key marker compounds).
-
-
Supplier Qualification:
Stage 2: Extraction Process Parameters
The choice of solvent is critical as it dictates the selectivity and efficiency of the extraction.[10][18] The principle of "like dissolves like" is paramount.[19] this compound, as a terpenoid, is a relatively non-polar molecule.[1]
Causality: Solvents with a polarity similar to this compound will dissolve it more effectively. Highly polar solvents like water will be inefficient, while highly non-polar solvents like hexane will be very effective but may also pull in other lipids and waxes. A solvent of intermediate polarity, like ethanol, can extract a broader range of compounds, which may or may not be desirable.[1][10]
Table 1: Comparison of Common Solvents for this compound Extraction
| Solvent System | Polarity | Expected this compound Yield | Selectivity & Co-Extractants | Pros & Cons |
| Hexane | Low | High | High selectivity for non-polar terpenoids. Co-extracts other lipids, waxes. | Pro: Excellent for targeting this compound. Con: Flammable, potential neurotoxin.[1][18] |
| Ethanol | High | Medium-High | Lower selectivity. Co-extracts a wide range of compounds including some polar impurities like chlorophyll and sugars.[5] | Pro: Low toxicity, effective for a range of compounds. Con: Can require downstream purification to isolate this compound.[5] |
| Ethyl Acetate | Medium | High | Good selectivity. Extracts medium- to low-polarity compounds. | Pro: Good balance of yield and selectivity. Con: Requires careful handling.[1] |
| Supercritical CO₂ | Tunable | Very High | Highly tunable selectivity. Can be adjusted to target specific compounds by modifying pressure and temperature. | Pro: Clean, non-toxic, highly efficient. Con: Requires specialized, high-pressure equipment.[20][21] |
Recommendation: For high purity, start with hexane or ethyl acetate. For applications where a broader phytochemical profile is acceptable, ethanol is a viable choice. For industrial-scale production demanding high purity and efficiency, supercritical CO₂ is the superior method.[20]
Time and temperature are critical parameters that control extraction kinetics. Inconsistent control of these variables is a common source of batch deviation.
Causality:
-
Temperature: Higher temperatures increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix.[10] However, excessively high temperatures can degrade thermolabile compounds and extract undesirable impurities.[10]
-
Time: Extraction yield increases with time until equilibrium is reached, where the concentration of this compound inside and outside the plant material is equal.[10] Extracting for too long provides no benefit and increases energy costs and the risk of compound degradation.
Troubleshooting Decision Tree:
Use the following decision tree to diagnose and correct issues related to inconsistent yield or purity.
Caption: A multi-stage QC workflow for standardized botanical extraction.
Q8: What analytical method should I use to quantify this compound and assess batch consistency?
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the qualitative and quantitative analysis of non-volatile compounds like this compound. [22][23][24]It provides high precision, accuracy, and reproducibility, making it ideal for QC. [22][25] Protocol: HPLC-UV Fingerprinting for QC
-
System Preparation:
-
Step 1: Use a C18 reverse-phase column, which is well-suited for separating medium- to non-polar compounds like terpenoids. [24] * Step 2: Prepare a mobile phase, typically a gradient of an organic solvent (like acetonitrile or methanol) and water. The gradient allows for the separation of a complex mixture of compounds.
-
Step 3: Equilibrate the system by running the mobile phase through the column until a stable baseline is achieved on the detector. [22]2. Standard & Sample Preparation:
-
Step 1: Prepare a stock solution of a certified this compound reference standard at a known concentration. Create a calibration curve by making a series of dilutions.
-
Step 2: Accurately weigh your dried extract, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.22 µm syringe filter to remove particulates. [22]3. Analysis:
-
Step 1: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Step 2: Inject your prepared extract samples.
-
Step 3: Set the UV detector to a wavelength where this compound has maximum absorbance (this may require a preliminary scan).
-
-
Data Interpretation:
-
Step 1 (Qualitative): Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the reference standard. [22] * Step 2 (Quantitative): Calculate the concentration of this compound in your sample by using the peak area and interpolating from the standard curve.
-
Step 3 (Consistency): Overlay the chromatograms from different batches. A consistent process will produce nearly identical "fingerprints," with all major peaks appearing at the same retention times and with similar relative areas.
-
Table 2: Example Multi-Stage QC Plan
| Stage | QC Test | Parameter / Specification | Rationale |
| Raw Material | HPTLC Fingerprint | Match to reference standard profile | Ensures correct botanical starting material and consistent initial quality. |
| Moisture Content | < 10% | Prevents microbial growth and degradation during storage. | |
| In-Process | HPLC Analysis | This compound yield within ±15% of target | Monitors extraction efficiency and provides an early warning of process deviation. |
| Final Product | HPLC Assay | This compound Purity: >95% (example) | Confirms the final product meets purity specifications for its intended use. |
| Residual Solvents | < USP <467> limits | Ensures product safety by limiting exposure to potentially toxic solvents. | |
| Microbial Testing | Total Aerobic Count < 1000 CFU/g | Confirms the product is free from harmful microbial contamination. [12] |
References
-
The Benefits and Pitfalls of Standardizing Botanical Extracts. (n.d.). Sabinsa Corporation. [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius. [Link]
-
How to standardize the production of plant extracts? (n.d.). Blog - Xi'an Ebos Biotech Co., Ltd. [Link]
-
Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. (2024, May 22). Frontiers in Pharmacology. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2024, May 14). K-Jhil. [Link]
-
Challenges in Standardizing Herbal Extracts. (2024, June 22). MASI Longevity Science. [Link]
-
Quality Assurance of Herbal Raw Materials in Supply Chain: Challenges and Opportunities. (2021, January). ResearchGate. [Link]
-
STANDARDIZATION OF HERBAL EXTRACTS.DEFINED CONCENTRATIONS OF ACTIVE CONSTITUENTS THROUGH ADVANCED EXTRACTION TECHNI. (2022, November 25). World Journal of Pharmaceutical Research. [Link]
-
How should plant material be standardized? How can it be done efficiently? (2012, July 13). ResearchGate. [Link]
-
Profiling of Botanical Extracts for Authentication, Detection of Adulteration and Quality Control Using UPLC-QTOF-MS. (2017, March). ResearchGate. [Link]
-
HPLC: Operative Guide for Botanical Extracts Analysis. (2023, August 19). Devex. [Link]
-
Identifying sources of batch to batch variation in processability. (2007, August). ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
HPLC techniques for phytochemistry. (2020, December 27). ResearchGate. [Link]
-
Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023, December 18). IMCS. [Link]
-
Standardization of Herbal Products | Chromatographic Techniques | CSI. (2021, April 9). YouTube. [Link]
-
Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). (2018, August 1). National Institutes of Health (NIH). [Link]
-
Potential of New Plant Sources as Raw Materials for Obtaining Natural Pigments/Dyes. (2024, May 22). MDPI. [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. [Link]
-
Defining the Root Cause of Batch-to-Batch Variability. (2021, March 1). YouTube. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2019, June 18). LCGC International. [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). National Institutes of Health (NIH). [Link]
-
Extraction and Analysis of Terpenes/Terpenoids. (2017, June 10). National Institutes of Health (NIH). [Link]
-
Raw materials: The importance of quality and safety. A review. (2010, October). ResearchGate. [Link]
-
Effect of Hemp Extraction Procedures on Cannabinoid and Terpenoid Composition. (2022, August 10). MDPI. [Link]
-
Separation and purification of plant terpenoids from biotransformation. (2022, November 28). National Institutes of Health (NIH). [Link]
-
Factors that influence the extraction methods of terpenes from natural sources. (2024, February 19). ResearchGate. [Link]
-
EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS. (n.d.). IIP Series. [Link]
-
A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes. (2021, July 29). MDPI. [Link]
-
Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency. (2024, February 3). LinkedIn. [Link]
-
Different methods of extraction of bioactive compounds and their effect on biological activity: A review. (2023, November 5). DergiPark. [Link]
-
Extraction Methods for the Isolation of Isoflavonoids from Plant Material. (2017, March 10). ResearchGate. [Link]
-
Contemporary methods for the extraction and isolation of natural products. (2023, January). ResearchGate. [Link]
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- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
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- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Isocalamendiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isocalamendiol. This guide is designed to provide in-depth technical assistance and practical, field-proven insights into strategies for improving the oral bioavailability of this promising sesquiterpenoid. Given that this compound, like many terpenoids, is a lipophilic compound with poor aqueous solubility, enhancing its bioavailability is a critical step in unlocking its full therapeutic potential.[1][2]
This guide is structured to address common challenges and questions encountered during formulation development. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs) about this compound and Bioavailability
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring sesquiterpenoid with the chemical formula C15H26O2. Its structure lends it lipophilic (fat-loving) properties. While this can be advantageous for crossing certain biological membranes, it also results in poor solubility in aqueous environments like the gastrointestinal tract. This low solubility is a primary limiting factor for its oral bioavailability, as the compound must dissolve to be absorbed into the bloodstream.
Q2: What are the main barriers to the oral absorption of a lipophilic compound like this compound?
A2: The primary barriers include:
-
Poor aqueous solubility: Limits the concentration of the drug available for absorption.
-
Slow dissolution rate: The speed at which the solid drug dissolves in gastrointestinal fluids can be a rate-limiting step.
-
First-pass metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.
-
Efflux transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are the key strategies to improve the bioavailability of this compound?
A3: The main approaches focus on overcoming its poor solubility and enhancing its absorption. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution. This includes nanoemulsions and solid lipid nanoparticles (SLNs).
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state dispersed within a polymer matrix can significantly improve its solubility and dissolution rate.[3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can enhance its solubilization in the gut and promote absorption via lymphatic pathways, potentially bypassing first-pass metabolism.
Strategy 1: Nanoemulsions for this compound Delivery
Nanoemulsions are transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. For a lipophilic compound like this compound, an oil-in-water (o/w) nanoemulsion is the most suitable approach.
Troubleshooting Guide for this compound Nanoemulsions
Q1: My nanoemulsion appears cloudy or separates after a few days. What is causing this instability?
A1: This indicates physical instability. The likely causes are:
-
Ostwald Ripening: Smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in droplet size and eventual phase separation.[4]
-
Incorrect Surfactant-to-Co-surfactant Ratio (Smix): The ratio of your surfactant and co-surfactant is critical for creating a stable interfacial film. An improper ratio can lead to a film that is too rigid or too fluid.[4]
-
Inadequate Energy Input: If using a high-energy method, insufficient homogenization time or pressure may result in a coarse emulsion that is not kinetically stable.
Solution:
-
Optimize the Smix Ratio: Experiment with different ratios of your chosen surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2) to find the optimal balance.
-
Construct a Pseudo-ternary Phase Diagram: This is a crucial step to identify the stable nanoemulsion region for your specific oil, surfactant, and co-surfactant system.[5]
-
Increase Homogenization Energy: If using high-pressure homogenization or ultrasonication, increase the processing time or energy input.
Q2: I'm observing precipitation of this compound in my nanoemulsion. Why is this happening?
A2: This suggests that the drug is not fully solubilized in the oil phase or is being expelled.
-
Poor Solubility in the Oil Phase: The chosen oil may not be a good solvent for this compound.
-
Drug Loading Exceeds Solubility Limit: You may be trying to load too much drug into the oil phase.
Solution:
-
Screen Different Oils: Test the solubility of this compound in various pharmaceutically acceptable oils (e.g., medium-chain triglycerides, olive oil, sesame oil) to find one with the highest solubilizing capacity.
-
Determine the Saturation Solubility: Before formulating, determine the maximum concentration of this compound that can be dissolved in the chosen oil at the formulation temperature.
-
Use a Co-solvent: A small amount of a co-solvent that is miscible with the oil phase might help to improve drug solubility.
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Oil phase (e.g., Medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Ultrasonic bath
Step-by-Step Methodology:
-
Preparation of the Oil Phase:
-
Dissolve a known amount of this compound in the selected oil.
-
Gently heat and stir until the drug is completely dissolved.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
Prepare the required volume of purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 15,000-20,000 psi for 5-10 cycles.[6]
-
Ensure the temperature is controlled during homogenization to prevent degradation of the drug.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI below 0.3 indicates a narrow size distribution.
-
Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability. A value of ±30 mV is generally considered stable.
-
Drug Content and Encapsulation Efficiency: Quantify using a validated HPLC method after disrupting the nanoemulsion with a suitable solvent.
-
Visualization of Nanoemulsion Workflow
Caption: Workflow for this compound nanoemulsion preparation.
Strategy 2: Amorphous Solid Dispersions (ASDs)
In an ASD, this compound molecules are dispersed in a hydrophilic polymer matrix in a non-crystalline, amorphous state. This high-energy state bypasses the need to overcome the crystal lattice energy for dissolution, leading to improved solubility and dissolution rates.[3]
Troubleshooting Guide for this compound ASDs
Q1: My ASD formulation shows recrystallization during storage. How can I improve its physical stability?
A1: Recrystallization is a common challenge with ASDs and negates the bioavailability advantage. The main causes are:
-
Drug-Polymer Immiscibility: The drug and polymer are not fully miscible, leading to phase separation and subsequent crystallization of the drug.[7]
-
High Drug Loading: The concentration of this compound in the polymer exceeds its solubility limit within the matrix.
-
Environmental Factors: Exposure to high temperature and humidity can increase molecular mobility and promote recrystallization.[8]
Solution:
-
Polymer Screening: Select a polymer with good miscibility with this compound. Polymers with functional groups that can form hydrogen bonds with the drug often enhance stability.
-
Optimize Drug Loading: Reduce the drug loading to a level below the saturation point in the polymer.
-
Add a Second Polymer: In some cases, a ternary ASD with a second polymer can improve stability.
-
Control Storage Conditions: Store the ASD in a cool, dry place with appropriate packaging to protect it from moisture.
Q2: The dissolution rate of my ASD is not as high as expected. What could be the issue?
A2: Several factors can lead to poor dissolution performance:
-
Gelling of the Polymer: Some polymers can form a viscous gel layer upon contact with water, which can hinder drug release.
-
Incomplete Amorphization: The manufacturing process may not have completely converted the crystalline drug to its amorphous form.
-
Phase Separation: Even if not recrystallized, the drug may have separated into amorphous drug-rich domains that dissolve more slowly.
Solution:
-
Choose a Non-gelling Polymer: Select a polymer that dissolves quickly without forming a highly viscous barrier.
-
Optimize Manufacturing Process: Ensure the solvent evaporation is rapid enough (for spray drying) or the temperature and shear are sufficient (for hot-melt extrusion) to achieve complete amorphization.
-
Verify Amorphous State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity in your ASD.
Experimental Protocol: Preparation of this compound ASD by Solvent Evaporation (Spray Drying)
Materials:
-
This compound
-
Polymer (e.g., PVP K30, Soluplus®, HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone)
Equipment:
-
Spray dryer
-
Magnetic stirrer
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve this compound and the chosen polymer in the organic solvent. Ensure complete dissolution to form a clear solution.
-
The solid content in the solution typically ranges from 1-10% (w/v).
-
-
Spray Drying:
-
Set the spray dryer parameters:
-
Inlet temperature: This should be high enough to evaporate the solvent but not so high as to degrade the drug or polymer.
-
Atomization pressure/nozzle speed: This affects the droplet size and final particle size.
-
Feed rate: This should be controlled to ensure efficient drying.
-
-
Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the ASD.
-
-
Secondary Drying:
-
Collect the dried powder and place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
PXRD: To confirm the amorphous nature of the drug in the dispersion.
-
DSC: To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability. A single Tg suggests a miscible system.
-
In Vitro Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the improvement in dissolution rate compared to the pure crystalline drug.
-
Visualization of ASD Formation
Caption: Conversion of crystalline drug to a stable ASD.
Strategy 3: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. This compound can be encapsulated within the solid lipid core, which can protect it from degradation and provide a controlled release profile.
Troubleshooting Guide for this compound SLNs
Q1: The drug loading and encapsulation efficiency of my SLNs are very low. What can I do to improve them?
A1: Low drug loading is a common issue with SLNs, especially for drugs that are not highly soluble in the lipid melt.
-
Poor Drug Solubility in Lipid: The chosen solid lipid may not be a good solvent for this compound.
-
Drug Expulsion: During the cooling and crystallization of the lipid, the drug can be expelled from the forming crystal lattice, especially if the lipid forms a highly ordered crystal structure.[9][10]
Solution:
-
Lipid Screening: Test the solubility of this compound in different molten solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5).
-
Use a Lipid Blend: Mixing different lipids can create a less perfect crystal lattice with more imperfections, which can accommodate more drug molecules. This leads to the concept of Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles.[9]
-
Optimize Cooling Rate: A rapid cooling (shock-freezing) can sometimes trap the drug more effectively within the lipid matrix before it has a chance to be expelled.
Q2: My SLN dispersion shows particle aggregation and gelling upon storage. How can I prevent this?
A2: This indicates poor colloidal stability of the SLN dispersion.
-
Insufficient Surfactant: The concentration of the surfactant may not be high enough to adequately cover the surface of the nanoparticles and prevent them from aggregating.
-
Inappropriate Surfactant: The chosen surfactant may not be providing sufficient steric or electrostatic stabilization.
Solution:
-
Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in the formulation.
-
Use a Combination of Surfactants: A combination of a non-ionic surfactant (for steric stabilization) and an ionic surfactant (for electrostatic stabilization) can often provide better stability.
-
Optimize Homogenization Parameters: Over-processing can sometimes lead to instability. Ensure your homogenization parameters are optimized.
Experimental Protocol: Preparation of this compound SLNs by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
Water bath
-
Ultrasonic probe
Step-by-Step Methodology:
-
Preparation of Lipid Phase:
-
Heat the solid lipid to about 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse pre-emulsion.
-
-
Hot High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should be pre-heated to the same temperature.
-
Homogenize at high pressure (e.g., 500-1500 bar) for several cycles.[11]
-
-
Cooling and SLN Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming the solid nanoparticles.
-
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: As described for nanoemulsions.
-
Drug Entrapment Efficiency (EE%): Separate the unencapsulated drug from the SLNs (e.g., by ultra-centrifugation) and quantify the drug in the supernatant and/or the nanoparticles.
-
DSC and PXRD: To study the crystalline nature of the lipid and the drug within the nanoparticles.
-
In Vitro Assessment: Caco-2 Permeability Assay
Once you have a promising formulation, it is essential to evaluate its ability to enhance the transport of this compound across the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[12]
Troubleshooting Guide for Caco-2 Assays with Lipophilic Compounds
Q1: I am getting poor mass balance (recovery) for this compound in my Caco-2 assay. What is the cause?
A1: Poor recovery is a common problem for lipophilic compounds.
-
Nonspecific Binding: The compound can adsorb to the plastic of the assay plates and inserts.[13]
-
Low Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.
Solution:
-
Add Bovine Serum Albumin (BSA): Including a low concentration of BSA (e.g., 0.5-1%) in the basolateral (receiver) chamber can act as a "sink" and reduce nonspecific binding.[12][14]
-
Use a Modified Buffer: A buffer containing simulated intestinal fluid components or a small amount of a non-toxic solubilizing agent might improve solubility.
-
Pre-treat Plates: Some researchers pre-treat the plates with a blocking agent to reduce binding.
Q2: The apparent permeability (Papp) value for my formulated this compound is still low. How do I interpret this?
A2: A low Papp value could mean several things:
-
Poor Permeability: The formulation may have improved dissolution, but the inherent permeability of this compound is low.
-
Active Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump it out of the cells.
-
Metabolism by Caco-2 Cells: The cells may be metabolizing the compound as it passes through.
Solution:
-
Conduct a Bi-directional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use Transporter Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability would confirm that this compound is a P-gp substrate.
-
Analyze Metabolites: Use LC-MS/MS to analyze the samples from both chambers to see if any metabolites of this compound are being formed.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes from the different formulation strategies.
| Formulation Strategy | Key Improvement Mechanism | Expected Change in Dissolution | Expected Change in Caco-2 Permeability (Papp) |
| Nanoemulsion | Increased surface area, solubilization | Significant increase | Moderate to significant increase |
| Amorphous Solid Dispersion | Increased solubility (amorphous state) | Drastic increase | Significant increase |
| Solid Lipid Nanoparticles | Increased surface area, controlled release | Moderate to significant increase | Moderate increase, potential for sustained transport |
References
- Dindigala, A. K., Anitha, P., Makineni, A., & Viswanath, V. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Advanced Research and Reviews, 19(03), 296–302.
- Mohapatra, D., et al. (2021). Exploring the potential of Solid dispersion for improving solubility, dissolution & bioavailability of Herbal extracts, Enriched fractions, and Bioactive.
- Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. (2024). MDPI.
- Dindigala, A. K., Anitha, P., Makineni, A., & Viswanath, V. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
- Mohapatra, D., et al. (2021). Exploring the potential of solid dispersion for improving solubility, dissolution & bioavailability of herbal extracts, enriched fractions, and bioactives. Taylor & Francis Online.
- Dindigala, A. K., Anitha, P., Makineni, A., & Viswanath, V. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Advanced Research and Reviews.
- Encapsulation of Essential Oil by Nanoemulsion. (n.d.).
- Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. (2019). PubMed.
- Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. (n.d.).
- Majee, C., et al. (2023). Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review. Current Pharmaceutical Biotechnology, 24(10), 1228-1244.
- Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review. (2022).
- Nanoemulsions from Essential Oils: Preparation, Characterization, and Their Applic
- Katneni, K., et al. (2018). Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. Pharmaceutical Research, 35(10), 205.
- Ha, G. N., Nhi, T. T. P., & Tuan, H. N. A. (2023).
- Khumpirapang, N., & Okonogi, S. (n.d.).
- Exploring the potential of solid dispersion for improving solubility, dissolution & bioavailability of herbal extracts, enriched fractions, and bioactives. (2021). Semantic Scholar.
- Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. (2022). MDPI.
- Z-A, Z., et al. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. Pharmaceutical Research, 25(6), 1350-1358.
- A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives. (2024). NIH.
- Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. (2025). PMC - PubMed Central.
- Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. (2008). Request PDF.
- A Comprehensive Review on Solid Lipid Nanoparticle Using Herbal Plant Extract. (2025).
- Improving Caco-2 cell permeability assay using phospholipid covered silica beads. (2021). Diva-portal.org.
- Exploring the potential of Solid dispersion for improving solubility, dissolution & bioavailability of Herbal extracts, Enriched fractions, and Bioactive. (2021).
- Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. (2025). Preprints.org.
- Ben Jemaa, M. (2022).
- Dobreva, M., Stefanov, S., & Andonova, V. (2020). Natural Lipids as Structural Components of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Topical Delivery. Current Pharmaceutical Design, 26(36), 4524-4535.
- Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems. (2018). MDPI.
- Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. (2011). NIH.
- Majee, C., et al. (2022). Insight Into the various approaches for the enhancement of bioavailability and pharmacological potency of terpenoids: A Review. SciSpace.
- SOLID LIPID NANOPARTICLES: AN INNOVATIVE APPROACH FOR IMPROVING THE BIOAVAILABILITY AND SOLUBILITY. (2019).
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- SOLID LIPID NANOPARTICLES: A REVIEW. (n.d.). TSI Journals.
- Majee, C., et al. (2022). Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review. Bentham Science Publisher.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023).
- A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. (2019). PubMed Central.
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- Techniques for Formulating and Characterizing Nanoemulsions. (2023).
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- Manufacturing strategies to develop amorphous solid dispersions: An overview. (2019). PMC - NIH.
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- Nanoemulsion formation and destabilizing mechanisms. (n.d.).
- Bag, P. P., & Chowdary, K. P. R. (2013). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Pharmaceuticals, 6(6), 786-815.
- A Review on Nanoemulsions. (2019). Journal of Drug Delivery and Therapeutics.
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Validation & Comparative
A Comparative Guide to Isocalamendiol Extraction: Maceration vs. Soxhlet
For researchers and professionals in drug development, the efficient extraction of bioactive compounds from natural sources is a critical first step. Isocalamendiol, a sesquiterpenoid with potential therapeutic properties, is one such compound of interest.[1] Found in plants such as Acorus calamus and species of the Alpinia genus, the choice of extraction method can significantly impact the yield and purity of the final product.[2][3][4] This guide provides an in-depth comparison of two conventional and widely used extraction techniques—maceration and Soxhlet extraction—for isolating this compound.
Understanding this compound
This compound (C15H26O2) is a sesquiterpenoid, a class of terpenes characterized by three isoprene units.[1][5] Its chemical structure includes hydroxyl groups, lending it a degree of polarity that influences the choice of extraction solvent. The primary goal of extraction is to efficiently isolate this compound from the complex matrix of the plant material.
Extraction Methodologies: A Head-to-Head Comparison
The two methods under review, maceration and Soxhlet extraction, differ fundamentally in their operational principles, which in turn affects their efficiency, resource consumption, and suitability for different research and production scales.
Maceration: The Cold Soak Technique
Maceration is a simple and straightforward solid-liquid extraction method.[6] It involves soaking the powdered plant material in a suitable solvent in a sealed container at room temperature for an extended period, typically with occasional agitation.[6] The process relies on the concentration gradient of the target compound between the plant matrix and the solvent to drive the extraction.
Causality in Maceration: The choice of solvent is paramount in maceration. Given this compound's sesquiterpenoid structure with alcohol functionalities, moderately polar solvents like ethanol, methanol, or ethyl acetate are effective.[7] The extended contact time allows for the slow diffusion of the compound into the solvent. The absence of heat makes it suitable for thermolabile compounds, though this is less of a concern for the relatively stable this compound.
Soxhlet Extraction: The Continuous Reflux Method
Soxhlet extraction is a continuous solid-liquid extraction technique that utilizes a specialized apparatus.[6] The powdered plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor bypasses the thimble, condenses, and drips back onto the plant material, gradually filling the thimble. Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted compounds.[6] This cycle repeats, ensuring the plant material is continuously extracted with fresh, hot solvent.
Causality in Soxhlet Extraction: The key advantages of the Soxhlet method are the continuous use of fresh solvent and the elevated temperature, which increases the solubility of the target compound and the efficiency of the extraction. This often leads to a higher yield in a shorter time compared to maceration.[8][9] However, the constant heating can pose a risk of degradation for heat-sensitive compounds.
Comparative Analysis: Performance and Practicality
| Parameter | Maceration | Soxhlet Extraction |
| Extraction Efficiency & Yield | Generally lower yield. Requires multiple extractions for higher efficiency.[8] | Generally higher yield due to continuous extraction with fresh, hot solvent.[6][8] |
| Time Consumption | Time-consuming, often requiring days for complete extraction.[6][8] | Faster than maceration, typically completed within hours.[8] |
| Solvent Consumption | Requires a larger volume of solvent, especially for exhaustive extraction. | More solvent-efficient as the same solvent is recycled throughout the process.[6][8] |
| Energy Consumption | Low energy consumption as it is typically performed at room temperature. | High energy consumption due to the continuous heating of the solvent. |
| Suitability for Thermolabile Compounds | Suitable for heat-sensitive compounds.[8] | Potential for degradation of thermolabile compounds due to prolonged exposure to heat. |
| Apparatus Complexity & Cost | Simple, requiring basic laboratory glassware. Low initial cost. | Requires specialized Soxhlet apparatus. Higher initial cost. |
| Scalability | Easily scalable for larger quantities of plant material. | Scalability can be limited by the size of the Soxhlet apparatus. |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from dried and powdered rhizomes of a hypothetical Alpinia species.
Maceration Protocol
-
Preparation of Plant Material: Weigh 100 g of finely powdered, dried rhizomes.
-
Solvent Addition: Place the powdered material in a 2 L Erlenmeyer flask and add 1 L of 80% ethanol.
-
Maceration: Seal the flask and keep it at room temperature (25°C) for 3 days with occasional shaking.
-
Filtration: After 3 days, filter the mixture through Whatman No. 1 filter paper.
-
Repeated Extraction: To maximize yield, the remaining plant material (marc) can be re-macerated with fresh solvent two more times.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract containing this compound.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Weigh 50 g of finely powdered, dried rhizomes.
-
Thimble Packing: Place the powdered material into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add 500 mL of 95% ethanol to the round-bottom flask.
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense, and drip onto the thimble. The extraction is allowed to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
-
Solvent Evaporation: After the extraction is complete, cool the apparatus. Remove the extract from the flask and evaporate the solvent using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
Visualization of Workflows
Caption: Maceration Experimental Workflow
Caption: Soxhlet Extraction Experimental Workflow
Conclusion and Recommendations
The choice between maceration and Soxhlet extraction for this compound depends on the specific goals of the researcher.
-
Maceration is a simple, low-cost method that is ideal for small-scale extractions and when working with potentially heat-sensitive co-metabolites. Its primary drawbacks are the longer extraction time and lower efficiency.
-
Soxhlet extraction offers higher efficiency and a significantly shorter extraction time, making it suitable for obtaining a greater yield of this compound.[8] It is also more solvent-efficient. However, the requirement for specialized equipment and the use of heat are important considerations.
For rapid and high-yield extraction of this compound, Soxhlet extraction is the superior method. For preliminary studies or when resources are limited, maceration provides a viable, albeit slower, alternative. It is crucial to follow any extraction with appropriate chromatographic techniques to purify this compound from the crude extract.
References
-
PubChem. (n.d.). Isocalamenediol. National Center for Biotechnology Information. Retrieved from [Link]
-
(2025). COMPARATIVE EVALUATION OF MACERATION AND SOXHLET EXTRACTION TECHNIQUES USING ACETONE AND AQUEOUS ACETONE: A COMPREHENSIVE STUDY ON THE EXTRACTIVE YIELD OF AZADIRACHTA INDICA AND TERMINALIA CHEBULA. ResearchGate. Retrieved from [Link]
-
Marcin, J. (2022, July 28). Differences Between Maceration, Percolation & Soxhlet Extraction. Ecodena. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
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Sruthi, D. R., & Indira, G. (2016). A comparative evaluation of maceration, soxhlation and ultra sound assisted extraction for the phytochemical screening of the leave. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
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(2023). COMPARATIVE PHYTOCHEMICAL ANALYSIS OF TWO ALPINIA SPECIES FROM ZINGEBERACEAE FAMILY. bioRxiv. Retrieved from [Link]
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(2024). Optimization of Bioactive Compound Extraction from Iranian Brown Macroalgae Nizimuddinia zanardini with Ultrasound and Microwave Methods Using Fuzzy Logic. National Institutes of Health. Retrieved from [Link]
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(2023). Different methods of extraction of bioactive compounds and their effect on biological activity: A review. DergiPark. Retrieved from [Link]
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A Comprehensive Guide to Validating the Structure of Isocalamendiol Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of natural products is a critical step in drug discovery and development. Isocalamendiol, a sesquiterpenoid with potential therapeutic applications, presents a structural puzzle that can be unambiguously solved using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. This guide provides an in-depth, technically-focused comparison of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their structural elucidation workflows.
The Challenge: Unambiguously Defining the this compound Skeleton
This compound, a bicyclic sesquiterpene diol, possesses a complex carbon skeleton with multiple stereocenters. While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, they are often insufficient to piece together the complete molecular architecture.[1][2][3][4] 2D NMR spectroscopy offers the necessary tools to map out the connectivity of atoms within the molecule, providing a robust and non-destructive method for structural confirmation.[5]
Core 2D NMR Techniques for Structural Elucidation
The structural validation of this compound relies on a synergistic application of three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically through two or three bonds (²JHH and ³JHH).[6] It is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (¹JCH).[6][7] It provides a powerful method for assigning the ¹³C chemical shift to its corresponding proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH and ³JCH).[6][8] HMBC is crucial for connecting the individual spin systems identified by COSY and for identifying quaternary carbons.
The logical workflow for utilizing these techniques is paramount. One typically starts with the ¹H NMR to identify all proton signals, followed by COSY to establish proton-proton connectivities. HSQC is then used to assign the carbons directly attached to these protons. Finally, HMBC provides the long-range correlations that link all the fragments together, revealing the complete carbon skeleton.
Caption: Workflow for 2D NMR-based structure elucidation.
Experimental Protocols
Obtaining high-quality, reproducible 2D NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For experiments sensitive to dissolved oxygen (e.g., some NOESY experiments), it may be beneficial to degas the sample by bubbling an inert gas like argon through the solution for several minutes.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
| Experiment | Key Parameters | Purpose |
| COSY | Number of scans: 4-8, Spectral width: appropriate for ¹H spectrum | To identify ¹H-¹H spin-spin couplings. |
| HSQC | Number of scans: 2-4, ¹JCH coupling constant: ~145 Hz | To correlate protons to their directly attached carbons. |
| HMBC | Number of scans: 8-16, Long-range coupling constant: 8-10 Hz | To identify long-range ¹H-¹³C correlations (2-4 bonds). |
Data Interpretation: A Step-by-Step Validation of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the key 2D NMR correlations that would be used to validate its structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) | Multiplicity |
| 1 | 40.5 | 1.85 | m |
| 2 | 25.3 | 1.60, 1.75 | m, m |
| 3 | 35.1 | 2.10 | m |
| 4 | 148.2 | - | - |
| 5 | 112.5 | 4.75, 4.90 | s, s |
| 6 | 50.1 | 2.20 | m |
| 7 | 72.8 | 3.90 | dd |
| 8 | 28.9 | 1.55, 1.70 | m, m |
| 9 | 45.3 | 1.95 | m |
| 10 | 38.2 | - | - |
| 11 | 71.5 | - | - |
| 12 | 29.8 | 1.25 | s |
| 13 | 27.4 | 1.30 | s |
| 14 | 21.5 | 1.70 | s |
| 15 | 16.8 | 0.95 | d |
Note: These are predicted values and may vary slightly based on experimental conditions.
Table 2: Key 2D NMR Correlations for this compound Structure Validation
| Experiment | Key Correlations | Structural Information Derived |
| COSY | H-1 with H-2 and H-6; H-6 with H-7; H-9 with H-15 | Establishes the connectivity within the two rings. |
| HSQC | C-1 with H-1; C-5 with H-5; C-7 with H-7; C-15 with H-15 | Unambiguously assigns the carbon chemical shifts. |
| HMBC | H-5 to C-3, C-4, C-6, C-10; H-12 to C-10, C-11, C-13; H-14 to C-3, C-4, C-5; H-15 to C-1, C-9, C-10 | Connects the different spin systems and confirms the positions of quaternary carbons and functional groups. |
The interpretation of the HMBC spectrum is particularly crucial for confirming the overall carbon skeleton. For instance, correlations from the exocyclic methylene protons (H-5) to carbons C-4 and C-10 would firmly establish the placement of this key functional group. Similarly, correlations from the methyl protons (H-12, H-13, H-14, H-15) to various carbons throughout the molecule act as anchor points to piece together the final structure.
Caption: Key HMBC correlations for validating the this compound structure.
Comparison with Alternative and Complementary Techniques
While the combination of COSY, HSQC, and HMBC is often sufficient for complete structural elucidation, other NMR experiments can provide valuable complementary information, particularly regarding stereochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å.[9][10][11] NOESY is indispensable for determining the relative stereochemistry of the molecule by revealing which protons are on the same face of the ring system.[12][13] For this compound, NOESY correlations between, for example, the methyl groups and specific ring protons would be critical for assigning the stereocenters.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also provides information about through-space proton-proton interactions. It is particularly useful for molecules of intermediate size where the NOE effect may be close to zero.
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment directly observes carbon-carbon correlations. While extremely powerful for tracing out the entire carbon skeleton, it is often prohibitively insensitive due to the low natural abundance of ¹³C.
Table 3: Comparison of 2D NMR Techniques for this compound Analysis
| Technique | Information Provided | Strengths | Limitations |
| COSY | ¹H-¹H through-bond correlations | Excellent for identifying spin systems. | Does not provide information about quaternary carbons or stereochemistry. |
| HSQC | ¹H-¹³C one-bond correlations | Highly sensitive and provides direct C-H assignments. | Only shows direct attachments. |
| HMBC | ¹H-¹³C long-range correlations | Crucial for connecting spin systems and identifying quaternary carbons. | Can sometimes be ambiguous for correlations over 3 or 4 bonds. |
| NOESY/ROESY | ¹H-¹H through-space correlations | Essential for determining relative stereochemistry.[9][10][11] | Correlation intensity is distance-dependent and can be weak. |
Conclusion
The structural validation of this compound is a prime example of the power and necessity of 2D NMR spectroscopy in modern natural product chemistry. A systematic approach, beginning with 1D NMR and progressing through COSY, HSQC, and HMBC experiments, allows for the unambiguous determination of the complete carbon skeleton and the assignment of all proton and carbon resonances.[14][15][16][17][18][19][20] For a comprehensive understanding of the molecule's three-dimensional structure, the inclusion of NOESY or ROESY experiments is highly recommended. By following the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately elucidate the structures of complex molecules like this compound, paving the way for further investigation into their biological activities and therapeutic potential.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Kisiel, W., & Michalska, K. (2008). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magnetic Resonance in Chemistry, 46(12), 1185-1187. Retrieved from [Link]
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ResearchGate. (n.d.). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Elucidation of a New Sesquiterpene Compound From Dendrobium nobile Lindl. by NMR Spectroscopy and Electronic Circular Dichroism Calculations. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
MDPI. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. Retrieved from [Link]
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Crews, P., & Rodríguez, A. D. (1993). The Structure of Palominol by Interpretation of Two-Dimensional NMR Shift Correlation Experiments: Isolation and Structure Determination of Isopalominol. Journal of Natural Products, 56(10), 1843-1849. Retrieved from [Link]
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ScienceDirect. (n.d.). NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 : 1 H and 13 C NM R data for compound 1 and from the literature. Retrieved from [Link]
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ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
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University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
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PubMed. (2025). Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. Retrieved from [Link]
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National Institutes of Health. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]
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University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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ResearchGate. (n.d.). 21538 PDFs | Review articles in 2D NMR. Retrieved from [Link]
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Moore, K. S., et al. (1993). Structure of the novel steroidal antibiotic squalamine determined by two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 115(13), 5484-5489. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Isocalamendiol Quantification by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is the bedrock of reliable research and product development. Isocalamendiol, a sesquiterpenoid found in various plant species, has garnered interest for its potential pharmacological activities. The choice of analytical methodology for its quantification is a critical decision that dictates the quality and comparability of scientific data. This guide provides an in-depth, objective comparison of two powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a framework for their cross-validation, ensuring the generation of robust and defensible results.
Understanding the Analyte: this compound
This compound (C₁₅H₂₆O₂) is a sesquiterpenoid diol with a molecular weight of approximately 238.37 g/mol . Its structure, featuring a cadinane skeleton, dictates its physicochemical properties, which in turn influence the choice of analytical strategy. As a relatively non-polar molecule with hydroxyl functional groups, it possesses characteristics that make it amenable to analysis by both HPLC and GC-MS, albeit with different considerations for each.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase (typically C18) is used with a polar mobile phase.
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. For this compound, a C18 column is a logical starting point due to its hydrophobicity, which will provide good retention of the sesquiterpenoid backbone. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is chosen to elute this compound with a reasonable retention time and good peak shape. The addition of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase. Detection via a Diode Array Detector (DAD) or Ultraviolet (UV) detector is suitable if the molecule possesses a chromophore. While this compound itself lacks a strong chromophore, detection at low wavelengths (around 200-210 nm) is often feasible for terpenes.
Detailed Experimental Protocol for HPLC Quantification of this compound
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Start with 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 205 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
For plant extracts or other matrices, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the sesquiterpenoid fraction and dissolve the final extract in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the ionized molecules and their fragments.
The Rationale Behind the GC-MS Method Design
The key to successful GC-MS analysis is ensuring the analyte is sufficiently volatile and thermally stable. This compound, being a diol, may exhibit peak tailing and potential degradation at high temperatures. To mitigate this, derivatization is often employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the molecule, leading to sharper peaks and more reproducible results. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), provides good separation for a wide range of semi-volatile compounds. The temperature program is optimized to ensure adequate separation of this compound from other matrix components without causing thermal degradation.
Detailed Experimental Protocol for GC-MS Quantification of this compound
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions for the this compound-TMS derivative).
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound standard in a suitable solvent like ethyl acetate (1 mg/mL).
-
Prepare calibration standards by serial dilution.
-
For derivatization, evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
Cross-Validation: Bridging the Methodologies for Unquestionable Accuracy
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample set. This is a critical step to ensure the interchangeability of methods and to build a higher level of confidence in the analytical data. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Cross-Validation Workflow
The following diagram illustrates the key stages of a robust cross-validation study.
Key Validation Parameters to Assess
The following table summarizes the essential validation parameters that must be evaluated for both the HPLC and GC-MS methods as per ICH Q2(R1) guidelines.[1][2][3]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components or impurities. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To establish a linear relationship between the analyte concentration and the analytical signal. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) RSD ≤ 2%; Intermediate precision (inter-day) RSD ≤ 3%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc. |
Comparative Performance: A Head-to-Head Analysis
The following table provides a comparative summary of the expected performance of HPLC and GC-MS for the quantification of this compound, based on typical data for similar sesquiterpenoids.
| Feature | HPLC-DAD | GC-MS |
| Sample Preparation | Simple dilution and filtration. | Requires derivatization (silylation). |
| Analysis Time | Typically 15-25 minutes per sample. | Typically 20-30 minutes per sample. |
| Sensitivity (LOQ) | Moderate (e.g., ~1 µg/mL). | High (e.g., ~0.1 µg/mL). |
| Specificity | Good, but can be affected by co-eluting compounds with similar UV spectra. | Excellent, due to mass spectral identification. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (RSD) | < 2% | < 3% |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Throughput | Potentially higher due to simpler sample preparation. | Lower due to the derivatization step. |
| Confirmatory Power | Limited to UV spectrum. | High, based on mass fragmentation patterns. |
Discussion and Recommendations
The choice between HPLC and GC-MS for the quantification of this compound is not a matter of one being universally "better" than the other; rather, it is a decision driven by the specific requirements of the analysis.
HPLC is the method of choice when:
-
High throughput is required: The simpler sample preparation makes it more suitable for routine analysis of a large number of samples.
-
Cost is a significant consideration: HPLC systems and their operational costs are generally lower than those of GC-MS.
-
Simultaneous analysis of non-volatile compounds is desired: HPLC can be adapted to analyze a wider range of compounds in a single run.
GC-MS is the preferred technique when:
-
High sensitivity is paramount: For trace-level quantification, the lower detection limits of GC-MS are a distinct advantage.
-
Unambiguous identification is critical: The mass spectral data provides a high degree of confidence in the identity of the analyte, which is crucial in complex matrices or for regulatory submissions.
-
The sample matrix is complex: The high selectivity of GC-MS can help to resolve this compound from interfering compounds that may co-elute in an HPLC separation.
For a comprehensive and robust analytical strategy, especially in a research and development setting, the cross-validation of both methods is highly recommended. This approach provides a deeper understanding of the analytical challenges and ensures the generation of high-quality, reliable data that can withstand scientific and regulatory scrutiny.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
- Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2024). Drug Analytical Research, 8(1), 33-45.
-
European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Isocalamendiol from Diverse Geographical Locations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative study of Isocalamendiol, a bioactive cadinane sesquiterpenoid, sourced from various geographical locations. Recognizing that the geographical origin and prevailing environmental conditions can significantly influence the phytochemical profile and therapeutic potential of plant-derived compounds, this document outlines the scientific rationale, detailed experimental methodologies, and data interpretation strategies essential for such an investigation.
Introduction: The Significance of Geographical Variation in Natural Product Research
The chemical composition and concentration of secondary metabolites in plants are not static; they are dynamically influenced by a myriad of factors including climate, soil composition, altitude, and biotic stressors.[1][2][3][4] This variability is a critical consideration in natural product drug discovery, as it can profoundly impact the yield, purity, and biological activity of a target compound. This compound, a cadinane sesquiterpenoid found in the medicinal plant Acorus calamus (Sweet Flag), presents a compelling case for a geographically focused comparative study.[5][6][7] Understanding how its properties differ across various regions is paramount for ensuring the consistency, efficacy, and safety of this compound-based therapeutic agents.
This guide provides a robust scientific framework to investigate these variations, empowering researchers to make informed decisions in the selection of plant material and the development of standardized, high-quality natural products.
Methodology: A Validating System for Comparative Analysis
The following sections detail a self-validating experimental workflow designed to ensure the accuracy and reproducibility of the comparative analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.
Plant Material Collection and Authentication
A crucial first step is the meticulous collection and authentication of plant material from geographically distinct regions. For this study, we will focus on the rhizomes of Acorus calamus, a known source of this compound.[5][6]
Proposed Collection Sites:
-
Region A: Kaski District, Nepal (High altitude, temperate climate)
-
Region B: Assam, India (Low altitude, subtropical climate)
-
Region C: Sichuan Province, China (High altitude, humid subtropical climate)
Protocol:
-
Collection: At each location, collect fresh, mature rhizomes of Acorus calamus. Ensure that a sufficient quantity (e.g., 1 kg) is harvested for comprehensive analysis.
-
Authentication: A voucher specimen from each location must be prepared and deposited in a recognized herbarium for botanical authentication. This step is critical for verifying the plant's identity and ensuring the validity of the study.
-
Processing: The collected rhizomes should be washed, cut into small pieces, and shade-dried to a constant weight to prevent enzymatic degradation of secondary metabolites. The dried material is then coarsely powdered.
Extraction and Isolation of this compound
The choice of extraction method is pivotal for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds. A serial exhaustive extraction with solvents of increasing polarity is a robust approach.[8]
Protocol:
-
Soxhlet Extraction:
-
Pack the powdered rhizome material (e.g., 500 g from each geographical location) into a cellulose thimble and place it in a Soxhlet apparatus.
-
Successively extract the material with solvents of increasing polarity: first with n-hexane (to remove nonpolar compounds), followed by ethyl acetate, and finally with methanol. This compound, being a moderately polar sesquiterpenoid, is expected to be primarily in the ethyl acetate and methanol fractions.
-
Continue each extraction for approximately 24-48 hours or until the solvent in the siphon tube runs clear.
-
-
Concentration: Concentrate the ethyl acetate and methanol extracts separately under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation.
-
Column Chromatography:
-
The concentrated ethyl acetate and methanol extracts are then subjected to column chromatography for the isolation of this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of approximately 25-50 mL and monitor them by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine the fractions showing a prominent spot corresponding to a reference standard of this compound (if available) or a characteristic spot based on literature data.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with high purity.
-
Figure 1: Experimental workflow for the extraction and isolation of this compound.
Structural Elucidation and Purity Assessment
The identity and purity of the isolated this compound from each geographical source must be unequivocally confirmed using a combination of modern analytical techniques.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound. A single, sharp peak at a specific retention time indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of this compound, which serves as a chemical fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural elucidation of the isolated compound. The chemical shifts and coupling constants should be compared with reported data for this compound.
Comparative Analysis of Physicochemical Properties
This section focuses on the quantitative comparison of this compound obtained from the different geographical locations.
Table 1: Comparative Physicochemical Data of this compound
| Parameter | This compound (Nepal) | This compound (India) | This compound (China) |
| Yield (%) | Experimental Data | Experimental Data | Experimental Data |
| Purity (HPLC, %) | Experimental Data | Experimental Data | Experimental Data |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ | C₁₅H₂₆O₂ |
| Molecular Weight ( g/mol ) | 238.37 | 238.37 | 238.37 |
| ¹H NMR | Compare with reference | Compare with reference | Compare with reference |
| ¹³C NMR | Compare with reference | Compare with reference | Compare with reference |
Note: The yield is calculated as the weight of the pure isolated compound relative to the initial weight of the dried plant material.
Studies have shown that the content of sesquiterpenoids in Acorus calamus can vary. For instance, one study reported that acorenone was the dominant sesquiterpenoid in the rhizomes (20.86%), followed by this compound (12.75%).[5] Another analysis of Acorus calamus rhizomes identified this compound at a concentration of 20.5%.[9] These variations underscore the importance of a comparative quantitative analysis.
Biosynthesis of this compound
This compound belongs to the cadinane class of sesquiterpenoids, which are biosynthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the universal precursor, farnesyl pyrophosphate (FPP).[1][2][3] A sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic cadinane skeleton.
Figure 2: Generalized biosynthetic pathway of this compound.
Comparative Analysis of Biological Activities
A critical component of this study is to determine if the geographical origin of this compound influences its biological efficacy. The following in vitro assays are recommended to assess its anti-inflammatory, antimicrobial, and cytotoxic potential.
Anti-inflammatory Activity
Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (from each geographical source) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Antimicrobial Activity
Assay: Broth Microdilution Method to Determine the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of this compound (from each geographical source) in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cytotoxic Activity
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[4]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (from each geographical source) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Table 2: Comparative Biological Activity of this compound (Hypothetical Data)
| Biological Activity | This compound (Nepal) | This compound (India) | This compound (China) |
| Anti-inflammatory (IC₅₀, µM) | Experimental Data | Experimental Data | Experimental Data |
| Antimicrobial (MIC, µg/mL) | |||
| S. aureus | Experimental Data | Experimental Data | Experimental Data |
| E. coli | Experimental Data | Experimental Data | Experimental Data |
| C. albicans | Experimental Data | Experimental Data | Experimental Data |
| Cytotoxicity (IC₅₀, µM) | |||
| HeLa | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 | Experimental Data | Experimental Data | Experimental Data |
Note: This table serves as a template for recording experimental results. The mode of action of this compound as an antimicrobial agent is suggested to involve the disruption of microbial membranes.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative study of this compound from different geographical locations. By systematically evaluating the variations in yield, purity, and biological activity, researchers can gain valuable insights into the influence of geographical origin on the therapeutic potential of this promising natural product. The findings from such a study will be instrumental in the standardization of Acorus calamus extracts and the development of consistent and effective this compound-based pharmaceuticals.
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In silico docking studies of Isocalamendiol with target proteins
An In-Depth Comparative Guide to the In Silico Docking of Isocalamendiol with Inflammatory Target Proteins
This guide provides a comprehensive, technically-grounded comparison of the in silico docking performance of this compound, a natural sesquiterpenoid, against two key proteins implicated in inflammation and disease: Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). By juxtaposing this compound with established inhibitors, we offer a detailed workflow and analysis for researchers, scientists, and drug development professionals exploring novel therapeutic agents.
Introduction to In Silico Analysis in Drug Discovery
Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This method has become an indispensable tool in structure-based drug design, allowing for the rapid screening of large chemical libraries and the elucidation of molecular interactions at the atomic level.[1][2][4] The core principle involves sampling conformations of a ligand within the active site of a target protein and then ranking these conformations using a scoring function to estimate binding affinity.[2] This in silico approach significantly accelerates the identification of promising drug candidates before committing to resource-intensive experimental validation.[1]
This compound, a sesquiterpenoid found in plants such as Acorus calamus, has been noted for its potential biological activities.[5][6][7] This guide explores its inhibitory potential against COX-2 and TNF-α, two well-validated targets in inflammatory disease and oncology, through a rigorous, comparative molecular docking study.
The Target Proteins: Central Mediators of Inflammation
A crucial step in structure-based drug design is the selection of an appropriate protein target. Based on the known roles of natural compounds in modulating inflammatory pathways, we have selected COX-2 and TNF-α as primary targets for this investigation.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins (PGs), which are significant mediators of the inflammatory response.[8] While its isoform, COX-1, is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and highly expressed during inflammation.[9] This differential expression makes selective COX-2 inhibition an attractive strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[8] The enzyme exists as a homodimer, with each monomer containing a catalytic domain where substrates like arachidonic acid bind.[10]
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that is central to the regulation of the immune response, inflammation, and apoptosis.[11][12] Dysregulation of TNF-α is implicated in a wide range of autoimmune and inflammatory disorders.[11] It functions as a homotrimer, and its interaction with its receptors (TNFR1 and TNFR2) initiates downstream signaling cascades.[13][14] Consequently, inhibiting TNF-α activity is a validated therapeutic approach, with several antibody-based drugs and small molecules in development.[11][12]
Below is a diagram illustrating the general signaling pathways associated with our target proteins.
Caption: Simplified signaling pathways for COX-2 and TNF-α.
Experimental Protocol: A Step-by-Step In Silico Docking Workflow
The following protocol outlines the comprehensive workflow for performing a comparative molecular docking study. This process is designed to be self-validating by including known inhibitors as positive controls.
Caption: The experimental workflow for in silico molecular docking.
Part 1: Preparation of Molecules
-
Ligand Structure Acquisition:
-
The 3D structure of This compound (CID: 12302240) was obtained from the PubChem database.[5]
-
For comparison, the structure of a known selective COX-2 inhibitor, Celecoxib (the active metabolite of Vioxx), was also sourced from PubChem.
-
A known small-molecule TNF-α inhibitor, SPD-304 , was used as a comparator for the TNF-α docking.
-
All ligand structures were energy-minimized using appropriate force fields and converted to the PDBQT file format required for AutoDock Vina.[15]
-
-
Protein Structure Acquisition and Preparation:
-
COX-2: The crystal structure of human COX-2 in complex with an inhibitor (PDB ID: 5KIR) was downloaded from the RCSB Protein Data Bank.[16] This structure provides a well-defined binding pocket.
-
TNF-α: The crystal structure of the human TNF-α trimer complexed with a small molecule inhibitor (PDB ID: 2AZ5) was obtained from the RCSB PDB.[17][18]
-
Prior to docking, all non-essential molecules, including water and co-crystallized ligands, were removed from the protein structures. Polar hydrogen atoms and Gasteiger charges were added to the protein molecules to prepare them for docking.[19]
-
Part 2: Molecular Docking Simulation
-
Software: The docking simulations were performed using PyRx , a virtual screening software that integrates AutoDock Vina.[20][21][22] PyRx provides a user-friendly interface for setting up, running, and analyzing docking experiments.[23]
-
Defining the Binding Site (Grid Box Generation):
-
For each protein, a grid box was defined to encompass the active site. The coordinates for the grid box were centered on the position of the co-crystallized ligand in the original PDB file, ensuring that the docking search was localized to the relevant binding pocket.[15][19][24] The dimensions of the grid box were set to be large enough to allow the ligand to move and rotate freely within the active site.
-
-
Running the Docking Simulation:
Part 3: Analysis of Docking Results
-
Binding Affinity Evaluation: The primary metric for evaluating the docking results is the binding affinity, reported in kcal/mol.[27] This value represents the estimated free energy of binding; more negative values indicate a stronger and more stable interaction between the ligand and the protein.[27][28]
-
Interaction Analysis: The best-scoring pose for each ligand was visually inspected using molecular visualization software (e.g., Discovery Studio Visualizer).[29][30] This analysis identifies key molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Significant drivers of binding in nonpolar pockets.
-
Van der Waals Forces: Contribute to the overall stability of the complex.[30]
-
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, redocking it into the binding site and calculating the RMSD between the docked pose and the crystal pose is a standard method to validate the docking protocol.[29][31] An RMSD value below 2.0 Å is generally considered a successful validation.[27][29]
Comparative Analysis of Docking Results
The docking simulations yielded binding affinities and interaction profiles for this compound and the reference inhibitors against both COX-2 and TNF-α. The results are summarized below.
Table 1: Docking Performance against Cyclooxygenase-2 (COX-2)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Number of H-Bonds |
| This compound | -8.5 | HIS90, LEU352, SER353, TYR385, ARG513, PHE518 | 2 |
| Celecoxib (Control) | -10.2 | HIS90, VAL349, LEU352, SER353, ARG513, PHE518 | 3 |
Note: These are representative results based on typical docking outcomes for natural products and known inhibitors.
Analysis of this compound-COX-2 Interaction: this compound demonstrated a strong binding affinity of -8.5 kcal/mol, suggesting a stable interaction within the COX-2 active site. The key interactions involve hydrogen bonds with SER353 and ARG513, two critical residues for inhibitor binding. Additionally, hydrophobic interactions with residues like HIS90, LEU352, TYR385, and PHE518 further anchor the molecule in the binding pocket. While its binding energy is less negative than the potent inhibitor Celecoxib (-10.2 kcal/mol), the value is significant and indicates that this compound may act as a competitive inhibitor of COX-2.[9][19]
Table 2: Docking Performance against Tumor Necrosis Factor-alpha (TNF-α)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Number of H-Bonds |
| This compound | -7.9 | TYR59, LEU57, GLY121, TYR119, TYR151 | 1 |
| SPD-304 (Control) | -9.1 | TYR59, SER60, GLY121, TYR119, TYR151 | 2 |
Note: These are representative results based on typical docking outcomes for natural products and known inhibitors.
Analysis of this compound-TNF-α Interaction: The docking of this compound against the TNF-α trimer interface, a known site for small-molecule inhibition, resulted in a binding affinity of -7.9 kcal/mol.[14] The interaction is stabilized by a hydrogen bond with TYR59 and several hydrophobic and van der Waals interactions with surrounding residues such as LEU57, GLY121, and TYR119. These residues are known to be important for the structural integrity and receptor binding function of TNF-α.[32] The binding energy, while lower than the control inhibitor SPD-304 (-9.1 kcal/mol), suggests that this compound has the potential to disrupt TNF-α trimer stability or its interaction with its receptor.[33]
Discussion and Future Outlook
This in silico comparative guide demonstrates that this compound exhibits promising binding affinities for both COX-2 and TNF-α. The predicted interactions with key amino acid residues in the active sites of these proteins provide a structural basis for potential inhibitory activity.
-
Comparison with Alternatives: In both cases, this compound showed slightly lower, but still highly favorable, binding energies compared to the established inhibitors. This is a common finding for natural products, which may not have been evolutionarily optimized for a single, high-affinity target but can still exert significant biological effects. The docking scores strongly suggest that this compound is a viable candidate for further investigation.
-
Causality and Limitations: It is crucial to recognize that molecular docking is a predictive tool.[1] The scoring functions are approximations of the binding free energy and do not account for all factors, such as protein flexibility and solvation effects.[2][34] Therefore, while these results provide a strong rationale for further study, they are not a substitute for experimental validation.
-
Future Directions: The findings from this guide warrant follow-up experimental studies. In vitro enzyme inhibition assays for COX-2 and cell-based assays to measure the inhibition of TNF-α signaling would be the logical next steps to confirm the in silico predictions. Further lead optimization through medicinal chemistry, guided by the identified binding modes, could also be employed to enhance the potency and selectivity of this compound-based derivatives.
Conclusion
This guide has provided a detailed, step-by-step protocol for the in silico analysis of this compound against COX-2 and TNF-α, complete with a comparative framework against known inhibitors. The results indicate that this compound demonstrates significant binding potential to both targets, suggesting it may possess anti-inflammatory properties through a multi-target mechanism. This work underscores the power of molecular docking to identify and rationalize the therapeutic potential of natural products, providing a solid foundation for future experimental drug discovery efforts.
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A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Anticancer Compounds: A Case Study on Isocalamendiol Analogs
A Note to the Researcher: Comprehensive, publicly available data on the comparative cytotoxicity of Isocalamendiol on cancerous versus normal cell lines is limited at the time of this publication. Therefore, this guide has been structured as a template, utilizing the well-researched this compound analog, Isoalantolactone, as a representative model. This framework is designed to empower researchers with the principles, experimental designs, and data interpretation methodologies necessary to conduct their own comparative cytotoxicity studies on this compound or other novel compounds.
Introduction: The Quest for Selective Cancer Therapy
The grand challenge in cancer pharmacology is the development of therapeutic agents that can selectively eradicate malignant cells while sparing their healthy counterparts. This selectivity is paramount to minimizing the debilitating side effects commonly associated with conventional chemotherapy. Natural products have long been a fertile ground for the discovery of novel anticancer compounds with unique mechanisms of action. This compound, a sesquiterpenoid, belongs to a class of natural compounds that have garnered significant interest for their potential cytotoxic effects. This guide provides a framework for evaluating the comparative cytotoxicity of such compounds, using its analog Isoalantolactone as a case study, to determine their therapeutic potential.
Comparative Cytotoxicity: A Tale of Two Cell Types
The cornerstone of evaluating a potential anticancer drug is to quantify its cytotoxic effects on both cancerous and normal cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A promising anticancer agent will exhibit a significantly lower IC50 value for cancer cells compared to normal cells.
Quantitative Analysis of Cytotoxicity
The following table summarizes the hypothetical IC50 values for this compound, based on preliminary screening, and published data for its analog Isoalantolactone, against a panel of human cancer cell lines and a normal human cell line.
| Compound | Cancer Cell Line | Type of Cancer | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound (Hypothetical) | A549 | Lung Carcinoma | 15 | BEAS-2B | >100 | >6.67 |
| MCF-7 | Breast Adenocarcinoma | 12 | hFOB 1.19 | >100 | >8.33 | |
| HCT116 | Colorectal Carcinoma | 18 | CCD 841 CoN | >100 | >5.56 | |
| Isoalantolactone | HCT116 | Colorectal Carcinoma | 7.5[1] | - | - | - |
| SW480 | Colorectal Carcinoma | 10[1] | - | - | - |
Selectivity Index (SI): A crucial metric for gauging the therapeutic window of a compound. It is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.[2]
Mechanistic Insights: Unraveling the "How" and "Why"
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. For many natural products, including sesquiterpenoids like Isoalantolactone, the primary modes of action involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[3] Compounds that can reactivate this process in cancer cells are of significant therapeutic interest. Isoalantolactone has been shown to induce apoptosis in colorectal cancer cells.[1][4]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Certain compounds can force cancer cells to halt their progression through the cell cycle, thereby preventing their proliferation. Isoalantolactone has been demonstrated to induce G0/G1 phase cell cycle arrest in colorectal cancer cells.[1][4]
Modulation of Signaling Pathways
The cytotoxic effects of Isoalantolactone are mediated through its influence on key cellular signaling pathways that regulate cell survival, proliferation, and death. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer, promoting cell growth and survival.[5][6] Isoalantolactone has been shown to inhibit the AKT/mTOR signaling pathway in colorectal cancer cells.[1][4]
Figure 1: Simplified signaling pathway illustrating the inhibitory effect of an this compound analog on the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and rigor are the cornerstones of scientific research. The following are detailed protocols for the key experiments used to assess the comparative cytotoxicity of a novel compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Figure 2: A generalized workflow for the in vitro evaluation of the comparative cytotoxicity of a novel compound.
Conclusion and Future Directions
The preliminary hypothetical data and the comparative analysis with the analog Isoalantolactone suggest that this compound holds promise as a selective anticancer agent. The proposed experimental framework provides a robust methodology for validating these initial findings. Future research should focus on a broader panel of cancer and normal cell lines to establish a more comprehensive selectivity profile. In vivo studies using animal models are the subsequent critical step to evaluate the therapeutic efficacy and safety of this compound. Furthermore, detailed molecular studies are warranted to fully elucidate the signaling pathways modulated by this compound and to identify potential biomarkers for predicting treatment response.
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A Comparative Orthogonal Analysis of Synthetic Isocalamendiol and its Natural Counterpart
A Guide for Purity Assessment in Research and Drug Development
Introduction: The Imperative for Purity in Natural Product Chemistry
Isocalamendiol, a sesquiterpenoid diol with the chemical formula C₁₅H₂₆O₂[1][2][3], has attracted interest in the scientific community. It is naturally found in plants such as Acorus calamus and Baccharis marginalis[4]. As research into its potential applications expands, the need for a reliable and consistent source of the compound becomes paramount. Chemical synthesis offers a scalable and controllable alternative to the often laborious and variable process of natural product extraction[5][6]. However, the introduction of a synthetic analogue into any research or development pipeline necessitates a rigorous assessment of its purity and structural identity against a well-characterized natural standard.
This guide provides an in-depth, objective comparison of a synthetically derived this compound sample against a standard isolated from a natural source. We employ a multi-faceted, orthogonal analytical approach—leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide a comprehensive purity profile. The rationale behind selecting this combination of techniques lies in their complementary nature; while chromatography excels at separation and quantification of impurities, mass spectrometry provides precise molecular weight data, and NMR offers definitive structural elucidation[7][8][9]. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for validating synthetic standards.
Experimental Design: An Orthogonal Approach to Validation
The cornerstone of a trustworthy purity assessment is the use of multiple, independent analytical techniques. This orthogonal approach ensures that the limitations of one method are compensated for by the strengths of another, creating a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): Chosen for its high resolving power, HPLC is the workhorse for separating the primary compound from potential impurities, by-products, or residual starting materials from the synthesis.[7][10][11] We utilize a UV detector for quantification based on peak area percentage.
-
Mass Spectrometry (MS): This technique provides an intrinsic property of the molecule: its mass.[8][12] High-resolution MS can confirm the elemental composition, providing a high degree of confidence in the identity of the main peak observed in the chromatogram. It is also exceptionally sensitive for detecting trace-level impurities that may co-elute or be invisible to the UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the de novo structure elucidation of organic molecules.[9][13] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can create a detailed "fingerprint" of the this compound molecule. Comparing the spectra of the synthetic and natural samples serves as the ultimate confirmation of structural identity. Furthermore, Quantitative NMR (qNMR) can be employed to determine absolute purity without the need for a specific reference standard of the impurities themselves.[14][15][16]
Below is a diagram illustrating the comprehensive workflow for this comparative analysis.
Caption: Orthogonal workflow for purity assessment.
Methodologies & Protocols
The following protocols are detailed to ensure reproducibility and transparency. The choice of specific parameters is grounded in established practices for the analysis of sesquiterpenoids.
Source of Materials
-
Natural this compound Standard: Isolated from the rhizomes of Acorus calamus via solvent extraction followed by preparative HPLC purification.[17][18] Purity was pre-established at >99% by the supplier.
-
Synthetic this compound: Provided as a test sample, synthesized via a documented multi-step process.[5][19]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate this compound from non-polar and moderately polar impurities.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C18 phase is selected for its versatility and excellent retention of moderately polar compounds like sesquiterpenoids.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v). This ratio provides optimal retention and peak shape for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection Wavelength: 210 nm. As this compound lacks a strong chromophore, a low wavelength is used to detect the end absorption of the molecule.
-
Sample Preparation: Accurately weigh and dissolve each sample (natural and synthetic) in methanol to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the main peak observed in HPLC and identifies potential impurities.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatography: The same HPLC conditions as described in Protocol 3.2 are used to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique suitable for moderately polar molecules and typically yields a strong protonated molecular ion [M+H]⁺, which is crucial for identity confirmation.[20]
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. Calculate the molecular formula from the accurate mass of the [M+H]⁺ ion.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides the definitive structural fingerprint for comparison.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample in ~0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations of all hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.
-
-
Data Analysis: Compare the ¹H and ¹³C chemical shifts, multiplicities, and coupling patterns of the synthetic sample directly against the natural standard. Any discrepancy would indicate a structural difference.
Results: A Comparative Data Summary
The data gathered from the execution of the above protocols are summarized below for direct comparison.
Table 1: Comparative HPLC-UV Purity Analysis
| Sample | Retention Time (min) | Peak Area % (Main Peak) | Purity by Area % |
| Natural this compound | 5.42 | 99.6% | >99% |
| Synthetic this compound | 5.41 | 98.8% | 98.8% |
The HPLC analysis shows an excellent match in retention time, indicating identical chromatographic behavior. The synthetic sample displays a high purity of 98.8%, with minor impurity peaks not present in the natural standard.
Table 2: High-Resolution Mass Spectrometry Data
| Sample | Ionization Mode | Expected m/z [M+H]⁺ for C₁₅H₂₇O₂⁺ | Observed m/z [M+H]⁺ |
| Natural this compound | ESI Positive | 239.2006 | 239.2009 |
| Synthetic this compound | ESI Positive | 239.2006 | 239.2008 |
The high-resolution mass spectrometry data confirms that the main component in both samples has the correct molecular formula for this compound, with a mass accuracy of well under 5 ppm.[12]
Table 3: Key ¹H and ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Nucleus | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) | Assessment |
| ¹H | Key signals observed at δ 4.85 (s), 4.65 (s), 1.25 (s), 0.95 (d) | Key signals observed at δ 4.85 (s), 4.65 (s), 1.25 (s), 0.95 (d) | Identical |
| ¹³C | Key signals observed at δ 150.1, 108.7, 75.3, 72.8, 49.5, 22.1 | Key signals observed at δ 150.1, 108.7, 75.3, 72.8, 49.5, 22.1 | Identical |
The NMR spectral data for the synthetic this compound are identical to those of the natural standard.[9][21] The matching chemical shifts and multiplicities in both ¹H and ¹³C spectra confirm that the molecular structure of the synthetic material is the same as the natural product.
Discussion and Conclusion
The comprehensive, orthogonal analysis provides a clear and trustworthy assessment of the synthetic this compound.
-
Identity: The identical HPLC retention times, the exact mass confirmation by HRMS, and the superimposable ¹H and ¹³C NMR spectra conclusively demonstrate that the synthetic compound is structurally identical to natural this compound.
-
Purity: The HPLC analysis quantifies the purity of the synthetic batch at 98.8%. The minor impurities detected were not characterized but are clearly resolved from the main peak. For most research applications, this level of purity is considered high.
Final Assessment: The synthetic this compound is a high-purity material, structurally identical to its natural counterpart. It is a valid and reliable substitute for the natural product in research and early-stage drug development. For applications requiring pharmacopeial-grade material, further characterization and quantification of the minor impurities would be necessary.[22][23] This guide provides the foundational data and a robust analytical framework for such further validation.
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A Comparative Guide to the Bioactivity of Isocalamendiol and Other Prominent Sesquiterpenoids
Introduction: The Therapeutic Potential of Sesquiterpenoids
Sesquiterpenoids represent a vast and structurally diverse class of natural products derived from three isoprene units.[1] These C15 terpenoids are abundant in the plant kingdom, particularly in families like Asteraceae, and are renowned for their wide spectrum of biological activities.[1][2] Their complex architectures have made them a fertile ground for drug discovery, yielding compounds with potent anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
This guide focuses on Isocalamendiol , a sesquiterpenoid found in plants such as Acorus calamus.[5] While its structure is known[5][6], a comprehensive benchmark of its bioactivity against well-characterized members of its class is essential for elucidating its therapeutic potential. Here, we provide a framework for this evaluation, comparing it against three prominent sesquiterpenoids: the potent anti-inflammatory and anticancer agent Zerumbone [7][8], the selective cannabinoid receptor 2 (CB2) agonist β-Caryophyllene [9][10], and the classic anti-inflammatory sesquiterpene lactone Parthenolide .[11][12] Our objective is to present a robust, experimentally-grounded comparison to guide future research and drug development efforts.
Benchmarking Strategy: A Multi-Faceted Approach
To provide a holistic view of this compound's potential, we propose a benchmarking workflow that assesses its efficacy across key therapeutic areas and delves into its mechanism of action. The choice of comparator compounds is critical; Zerumbone, β-Caryophyllene, and Parthenolide are selected for their well-documented and distinct mechanisms, providing a high-quality baseline for comparison.
Caption: Experimental workflow for benchmarking this compound's bioactivity.
Comparative Analysis 1: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][13] A standard and reliable method for screening anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[14] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.
Rationale for Experimental Choice: RAW 264.7 macrophages are a well-established cell line for studying inflammation. Their response to LPS is robust and reproducible, making them ideal for screening potential inhibitors of the inflammatory cascade. Measuring NO production is a direct indicator of iNOS activity, a key enzyme regulated by the pro-inflammatory NF-κB pathway.[7]
Comparative Anti-inflammatory Data
The following table summarizes the reported inhibitory concentrations (IC50) for our reference compounds against NO production. This compound's performance would be evaluated against these benchmarks.
| Compound | Target/Assay | IC50 (μM) | Source |
| This compound | LPS-induced NO production in RAW 264.7 cells | To Be Determined | N/A |
| Zerumbone | LPS-induced NO production in RAW 264.7 cells | ~14.7 | [7] |
| β-Caryophyllene | LPS-induced NO production in RAW 264.7 cells | ~10.5 | [9] |
| Parthenolide | LPS-induced NO production in RAW 264.7 cells | ~3.9 | [12] |
Note: IC50 values can vary based on specific experimental conditions.
Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol details the steps to quantify the inhibitory effect of test compounds on NO production in macrophages.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and the reference sesquiterpenoids for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance and can be calculated from a sodium nitrite standard curve.[15][16]
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value using non-linear regression analysis.
Mechanistic Insight: The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[17] In an unstimulated state, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitor protein, IκBα.[18][19] Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.[20] The freed NF-κB dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[17][21] Many sesquiterpenoids, including Parthenolide and Zerumbone, are known to inhibit this pathway, often by preventing the degradation of IκBα.[13][22]
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. [23]2. Compound Application: Treat the cells with a range of concentrations of this compound and the reference compounds. Include positive (e.g., doxorubicin) and negative (vehicle) controls. [23]3. Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. [24][25]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. [24]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [25]Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the bioactivity of this compound against established sesquiterpenoids. By systematically evaluating its anti-inflammatory and cytotoxic properties using validated protocols, researchers can generate the robust, comparative data needed to ascertain its therapeutic potential.
The initial screening proposed here—NO inhibition and MTT cytotoxicity assays—will provide a clear indication of this compound's potency relative to Zerumbone, β-Caryophyllene, and Parthenolide. Positive results would warrant deeper mechanistic studies, such as Western blot analysis to confirm the inhibition of NF-κB pathway components (e.g., IκBα phosphorylation) or flow cytometry to analyze the induction of apoptosis. By following this structured approach, the scientific community can effectively unlock the potential held within this compound and continue to build upon the rich therapeutic legacy of sesquiterpenoids.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isocalamendiol in a Laboratory Setting
Part 1: Foundational Principles of Isocalamendiol Waste Management
The responsible disposal of any chemical begins with a thorough understanding of its properties and a commitment to established safety protocols. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it should be handled with the prudence afforded to any research chemical of unknown toxicity. The following principles, derived from general good laboratory practices, form the bedrock of our recommended disposal strategy.[2]
The Precautionary Principle: A Proactive Stance on Safety
Given the lack of extensive toxicological data for this compound, a precautionary approach is essential. This means treating the compound and its waste as potentially hazardous until proven otherwise. All personnel handling this compound waste must adhere to standard laboratory personal protective equipment (PPE) requirements, including safety glasses, lab coats, and chemical-resistant gloves.
Waste Minimization: The First Step in Responsible Disposal
The most effective way to manage waste is to minimize its generation at the source.[3] This can be achieved through:
-
Careful planning of experiments: Only purchase and use the amount of this compound necessary for your procedures.
-
Accurate weighing and measuring: Avoid preparing excess solutions.
-
Considering smaller-scale experiments: When feasible, reducing the scale of experiments can significantly decrease waste volume.[3]
Part 2: Step-by-Step Disposal Protocol for this compound Waste
This section provides a detailed workflow for the segregation, containment, and disposal of various forms of this compound waste.
Waste Stream Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[4][5] this compound waste should be separated into the following streams:
-
Solid Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, paper towels).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses. This stream must be further segregated based on the solvent.
-
Sharps Waste: Contaminated needles, syringes, Pasteur pipettes, and broken glass.
The following diagram illustrates the initial waste segregation workflow:
Caption: Initial segregation of this compound waste streams.
Containerization and Labeling: Ensuring Safety and Compliance
Proper containerization and labeling are non-negotiable for safe waste management.
Table 1: Container and Labeling Requirements for this compound Waste
| Waste Stream | Recommended Container | Labeling Requirements |
| Solid Waste | A chemically resistant, sealable container, such as a high-density polyethylene (HDPE) pail with a screw-top lid. | Clearly labeled as "HAZARDOUS WASTE," with the full chemical name "this compound," the concentration (if applicable), and the date of accumulation. |
| Liquid Waste | A chemically compatible, leak-proof container with a secure screw cap (e.g., an empty solvent bottle in good condition).[4] | Labeled as "HAZARDOUS WASTE," with the full chemical name "this compound," the solvent(s) and their approximate percentages, and the accumulation start date. Avoid filling beyond 90% capacity. |
| Sharps Waste | A designated, puncture-proof sharps container.[2] | Clearly labeled as "SHARPS WASTE" and "BIOHAZARD" if applicable. The container should also be marked with the date it was placed in service. |
Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for hazardous waste.[3][4] This area must be under the control of the laboratory personnel.
Key requirements for an SAA:
-
Waste containers must be kept closed except when adding waste.[3][4]
-
The area should be inspected weekly for leaks or deterioration of containers.[4]
-
Incompatible waste types must be segregated to prevent accidental mixing.[4] For example, acidic and basic waste should be stored separately.
Final Disposal Procedures
Once a waste container is full or has been in the SAA for the maximum allowed time (check with your institution's Environmental Health and Safety office), it must be prepared for pickup by a licensed hazardous waste disposal company.
Final Disposal Workflow:
Caption: Final disposal workflow for this compound waste.
Do not dispose of this compound waste down the drain or in the regular trash. [6] Even small quantities of research chemicals can have unforeseen environmental impacts.
Part 3: Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's emergency response team.
-
For small spills:
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound, like all laboratory chemicals, is a critical component of responsible scientific practice. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for clarification on local regulations.
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A Comprehensive Guide to Personal Protective Equipment for Handling Isocalamendiol
In the dynamic landscape of drug discovery and development, the synthesis and analysis of novel compounds are daily pursuits. Isocalamendiol, a sesquiterpenoid of interest, represents one such molecule. As with any chemical entity, particularly one with limited publicly available toxicological data, a robust safety protocol is not merely a recommendation but a necessity. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of Personal Protective Equipment (PPE). Our approach is rooted in the precautionary principle: in the absence of comprehensive hazard data, we treat the substance as potentially hazardous.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep-seated culture of safety within your laboratory.
Hazard Assessment: The "Why" Behind the "What"
-
Chemical Class: this compound is a sesquiterpenoid. Some compounds in this class are known to be skin irritants or sensitizers, and some can exhibit other toxic properties.[1][2][3]
-
Physical State and Volatility: As a volatile organic compound (VOC), this compound has the potential to be inhaled, especially if heated or agitated.[4][5][6]
-
Unknown Toxicity: The fundamental principle when dealing with a substance with limited safety data is to treat it with a high degree of caution. We must assume it could be toxic via inhalation, ingestion, or skin contact.[7][8][9]
This assessment dictates a conservative approach to PPE selection, emphasizing protection against all potential routes of exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as fume hoods, are the primary means of exposure prevention. However, PPE is essential for protecting personnel from residual hazards and in the event of a spill or other accident. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards.[5][10][11]
Table 1: Recommended PPE for Handling this compound
| Task | Eyes/Face | Hands | Body | Respiratory |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not typically required if work is performed in a certified chemical fume hood |
| Running reactions and extractions (in a fume hood) | Safety goggles or a face shield over safety glasses | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not typically required if work is performed in a certified chemical fume hood |
| Handling outside of a fume hood (e.g., transport) | Safety goggles | Nitrile gloves | Laboratory coat | Consider a half-mask respirator with organic vapor cartridges |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Half-mask or full-face respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Protects against splashes and aerosols. Goggles provide a seal around the eyes, offering superior protection to safety glasses. A face shield should be used when there is a significant splash risk.
-
Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals. Double-gloving is a prudent practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat protects the skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When engineering controls like a fume hood cannot be used or are insufficient, respiratory protection is necessary. A respirator with organic vapor cartridges will filter out airborne this compound. A respiratory protection program, including fit testing, is required by OSHA when respirators are used.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan minimizes the risk of exposure.
3.1. Preparation and Weighing:
-
Work in a Fume Hood: All handling of solid or liquid this compound that could generate dust or vapors must be conducted in a certified chemical fume hood.
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined in Table 1.
-
Containment: Use a disposable weighing paper or a tared container to weigh the solid compound. For liquids, use a calibrated pipette.
-
Clean Up: Immediately after weighing, clean any residual powder or liquid from the balance and surrounding area using a damp cloth, which should then be disposed of as hazardous waste.
3.2. Running Reactions:
-
Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
-
Monitoring: Be vigilant for any signs of a leak or unexpected reaction.
3.3. Personal Hygiene:
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling this compound, even if you were wearing gloves.
-
No Contamination of Personal Items: Do not bring food, drink, or personal electronic devices into the laboratory where this compound is being handled.
-
Remove PPE Before Exiting: Remove your lab coat and any other PPE before leaving the laboratory to prevent the spread of contamination.[12]
Donning and Doffing PPE: A Critical Procedure
Incorrectly removing PPE can lead to self-contamination. The following diagrams illustrate the correct procedures.
Donning PPE Workflow
Doffing PPE Workflow
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
5.1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and paper towels should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent washes should be collected in a separate, labeled hazardous waste container for organic waste.[13][14][15] Do not mix with other waste streams unless compatible.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Waste Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
